Technical Documentation Center

Methyl 5-amino-2-(furan-2-yl)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-amino-2-(furan-2-yl)benzoate

Core Science & Biosynthesis

Foundational

Advanced Scaffold Design: Physicochemical Profiling and Synthetic Workflows for Methyl 5-amino-2-(furan-2-yl)benzoate

Executive Summary & Structural Rationale As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing libraries that balance structural novelty with favorable pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing libraries that balance structural novelty with favorable pharmacokinetic properties. Methyl 5-amino-2-(furan-2-yl)benzoate (C12H11NO3) represents a highly versatile, trifunctional building block. Its 1,2,5-substitution pattern on a central benzene ring provides a rigid scaffold, while the orthogonal reactivity of its three functional groups—a methyl ester, an electron-rich furan, and a primary aniline—enables divergent synthesis of complex polycyclic systems, kinase inhibitors, and fluorescent probes.

Rather than treating this molecule as a static entity, this guide deconstructs its physicochemical profile and outlines self-validating synthetic protocols to maximize its utility in drug discovery.

Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical before incorporating it into a high-throughput screening (HTS) library. The data below synthesizes computational predictions and empirical benchmarks for related furan-benzoate derivatives [2].

Table 1: Key Physicochemical Properties and Drug Discovery Implications

PropertyValueCausality / Implication for Drug Design
Molecular Formula C12H11NO3Establishes the baseline atomic composition.
Molecular Weight 217.22 g/mol Low MW (<300) makes it an ideal starting fragment for Fragment-Based Drug Discovery (FBDD), allowing room for functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~65.5 ŲFalls within the optimal range (40–90 Ų) for excellent passive membrane permeability and potential blood-brain barrier (BBB) penetration.
Calculated LogP (cLogP) ~2.4The lipophilic furan balances the polar aniline, resulting in an optimal partition coefficient for oral bioavailability.
Hydrogen Bond Donors (HBD) 1 (-NH2)The primary amine acts as a critical hinge-binding motif in kinase inhibitor design.
Hydrogen Bond Acceptors (HBA) 4 (N, O x3)Enhances aqueous solubility and facilitates diverse target engagement via dipole interactions.
Rotatable Bonds 3Provides enough conformational flexibility to induce fit within binding pockets while minimizing the entropic penalty upon binding.
Orthogonal Reactivity and Derivatization Logic

The true value of Methyl 5-amino-2-(furan-2-yl)benzoate lies in its orthogonal reactivity. Each functional group can be selectively modified without requiring excessive protecting group chemistry.

Reactivity Core Methyl 5-amino-2-(furan-2-yl)benzoate Ester Methyl Ester (-COOMe) Core->Ester Amine Aniline (-NH2) Core->Amine Furan Furan Ring Core->Furan Ester_Rx1 Saponification -> Carboxylic Acid Ester->Ester_Rx1 Ester_Rx2 Direct Amidation -> Amide Ester->Ester_Rx2 Amine_Rx1 Buchwald-Hartwig Cross-Coupling Amine->Amine_Rx1 Amine_Rx2 Acylation / Sulfonylation Amine->Amine_Rx2 Furan_Rx1 Electrophilic Substitution (C5') Furan->Furan_Rx1 Furan_Rx2 Diels-Alder Cycloaddition Furan->Furan_Rx2

Diagram: Orthogonal reactivity pathways for the three distinct functional groups.

Validated Synthetic Workflows

To synthesize this building block from commercially available starting materials, we employ a two-step sequence: a Suzuki-Miyaura cross-coupling followed by a chemoselective nitro reduction.

Workflow 1: Chemoselective Suzuki-Miyaura Cross-Coupling
  • Objective: Couple methyl 2-bromo-5-nitrobenzoate with 2-furanylboronic acid.

  • Causality: We select Pd(dppf)Cl₂ as the catalyst over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is crucial for overcoming the steric hindrance of the ortho-ester group. A biphasic solvent system (1,4-Dioxane/Water) is used because dioxane solubilizes the organic fragments, while water dissolves the K₂CO₃ base, accelerating the transmetalation step at the phase boundary.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask under argon, combine methyl 2-bromo-5-nitrobenzoate (1.0 eq) and 2-furanylboronic acid (1.2 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

  • Solvent Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 90°C for 4 hours.

  • Self-Validation System: Monitor via LC-MS. The reaction is self-validating when the starting bromide peak (distinct M/M+2 isotope pattern) disappears, replaced by a highly UV-active product peak (due to extended conjugation between the furan and nitrobenzene rings) at the expected mass of the nitro-intermediate.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Workflow 2: Chemoselective Nitro Reduction
  • Objective: Reduce the nitro group to an aniline without saturating the furan ring.

  • Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) poses a high risk of over-reducing the electron-rich furan ring to a tetrahydrofuran. To prevent this, we utilize a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This single-electron transfer mechanism is strictly chemoselective for the nitro group.

Step-by-Step Protocol:

  • Preparation: Dissolve the intermediate methyl 2-(furan-2-yl)-5-nitrobenzoate (1.0 eq) in an Ethanol/Water mixture (3:1 v/v).

  • Reagent Addition: Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

  • Reaction: Reflux the suspension at 80°C for 2 hours.

  • Self-Validation System: The reaction provides an immediate visual cue: the bright yellow solution (characteristic of the conjugated nitroaromatic) transitions to a colorless or pale-yellow suspension. Furthermore, ¹H-NMR validation will show the disappearance of the highly deshielded aromatic protons adjacent to the nitro group, replaced by an upfield shift and a broad singlet integrating to 2H (the -NH₂ group) [3].

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, and wash with saturated NaHCO₃.

SynthesisWorkflow A Methyl 2-bromo- 5-nitrobenzoate C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 2-Furanylboronic acid B->C D Methyl 2-(furan-2-yl)- 5-nitrobenzoate C->D Suzuki Coupling E Fe, NH4Cl EtOH/H2O, 80°C D->E F Methyl 5-amino-2- (furan-2-yl)benzoate E->F Chemoselective Reduction

Diagram: Two-step synthetic workflow from commercially available precursors.

Advanced Applications in Drug Development

Once synthesized, the aniline moiety of Methyl 5-amino-2-(furan-2-yl)benzoate can be further functionalized via Pd-catalyzed cross-coupling reactions to generate complex amide or biaryl libraries. Advanced catalytic systems, such as those utilizing biarylphosphine ligands, have demonstrated exceptional turnover frequencies for coupling sterically hindered amides and heteroaryl chlorides, which is highly applicable to this scaffold [1]. The ester group can subsequently be saponified to a carboxylic acid, serving as a highly directional anchor for PROTAC linker attachment or direct target binding.

References
  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. "An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides." Tetrahedron 65.33 (2009): 6576-6583.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP2HSp6yc4-Jigw2gkVPNQad4jziB2eGGXvYev1z4bOqvmdJjgoR_MvpAhzWl2tzy8gEdy7UcRydF47y1_hh0qaLO_IHwrHv-JODfVF4OiENVixN8Mk5iS1_5tNVwcA7ak_gtaHKF9BT9jDVtl6HmC7JFQbehf1fWBKzbE8Qg9BLdvzXkYfErinANqrKWmcoJtzaw51q4Rbmfo467xQs7MlD_T1j443gJnKqY=]
  • ChemScene. "Methyl 2-(furan-2-yl)benzoate - Computational Chemistry Data." ChemScene Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIK0pvHuA0rKAUwpFKFO7_Vt0ZQ9MFNkJ5aKm_pswZaEi81hm_xqCW5pSjjx8_-RVWQyZkyExIbq30Z2zXNFvU5QhpFsyvUcFFzDNo4t46zAEoi6sX2LGYDkTuQytRI67Gz-y_jHSIZ0z4X7U=]
  • Royal Society of Chemistry. "Supplementary Information: Characterization of Benzoate Derivatives." RSC Publishing.[https://vertexaisearch.cloud.google.
Exploratory

Spectroscopic Elucidation of Methyl 5-amino-2-(furan-2-yl)benzoate: A Technical Guide

This guide provides a detailed technical overview of the spectroscopic data for Methyl 5-amino-2-(furan-2-yl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical overview of the spectroscopic data for Methyl 5-amino-2-(furan-2-yl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to serve as a robust reference for the characterization of this and structurally related compounds. In the absence of a consolidated experimental dataset in peer-reviewed literature, the following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Analytical Overview

Methyl 5-amino-2-(furan-2-yl)benzoate is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure combines three key moieties: a substituted aminobenzoate ring, a furan ring, and a methyl ester group. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-technique spectroscopic approach. This guide outlines the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a foundational dataset for researchers.

The logical workflow for the comprehensive spectroscopic analysis of a novel compound such as Methyl 5-amino-2-(furan-2-yl)benzoate is crucial for unambiguous structure confirmation.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Validation Synthesis Synthesis of Methyl 5-amino-2-(furan-2-yl)benzoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Individual Spectrum Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Integration Integrated Data Analysis Data_Analysis->Integration Confirmation Structure Confirmation Integration->Confirmation

Caption: Workflow for Spectroscopic Analysis and Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the compound's carbon-hydrogen framework.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-amino-2-(furan-2-yl)benzoate in 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1][2][3][4] DMSO-d₆ is often chosen for compounds with amine protons to better resolve them. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[4]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.[2][3][4] Use a standard 30-degree pulse angle with a relaxation delay of 1-2 seconds.[4] Accumulate at least 16 scans to ensure a good signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[4] A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.[4]

  • Data Processing: Process the raw data using standard NMR software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to TMS.[4]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The use of DMSO-d₆ as a solvent is anticipated to allow for the observation of the amine (NH₂) protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Benzoate -OCH₃~3.80Singlet (s)N/A3HTypical range for methyl ester protons.
Amine -NH₂~5.50Broad Singlet (br s)N/A2HExchangeable protons; chemical shift is concentration-dependent.
Benzoate H-6~6.80Doublet (d)~8.51HOrtho-coupled to H-4. Shielded by the ortho-amino group.
Benzoate H-4~7.00Doublet of Doublets (dd)~8.5, ~2.51HOrtho-coupled to H-6 and meta-coupled to H-3.
Benzoate H-3~7.25Doublet (d)~2.51HMeta-coupled to H-4.
Furan H-4'~6.60Doublet of Doublets (dd)~3.4, ~1.81HCoupled to both H-3' and H-5'.
Furan H-3'~6.90Doublet of Doublets (dd)~3.4, ~0.81HCoupled to H-4' and weakly to H-5'.
Furan H-5'~7.80Doublet of Doublets (dd)~1.8, ~0.81HCoupled to H-4' and weakly to H-3'. Deshielded due to proximity to the benzoate ring.

Note: Predicted values are based on analysis of similar aminobenzoate and furan-containing structures.[5][6][7][8]

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Benzoate -OCH₃~52.0Typical for a methyl ester carbon.
Benzoate C-2~115.0Shielded carbon attached to the furan ring.
Benzoate C-6~116.0Aromatic CH ortho to the amino group.
Benzoate C-4~118.5Aromatic CH para to the furan ring.
Benzoate C-1~125.0Quaternary carbon attached to the ester group.
Benzoate C-3~129.0Aromatic CH meta to the amino group.
Benzoate C-5~148.0Carbon attached to the electron-donating amino group.
Furan C-3'~110.0Furan CH.
Furan C-4'~112.5Furan CH.
Furan C-5'~145.0Furan CH adjacent to the benzoate ring.
Furan C-2'~152.0Quaternary furan carbon attached to the benzoate ring.
Ester -C=O~166.0Carbonyl carbon of the methyl ester.

Note: Predicted values are based on typical shifts for substituted benzenes and furans.[1][5][9]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and straightforward method that requires minimal sample preparation.[10][11]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric and instrumental interferences.[4]

  • Sample Application: Place a small amount of the solid Methyl 5-amino-2-(furan-2-yl)benzoate directly onto the ATR crystal.[4][12]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[12] Record the spectrum over the range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to achieve a high-quality spectrum.[4]

Alternatively, the KBr pellet technique can be used, where a small amount of sample is finely ground with dry KBr powder and pressed into a transparent pellet.[10][12][13]

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)The presence of two distinct bands in this region is characteristic of a primary amine.
3150 - 3000C-H Aromatic & Furan StretchAr-H, Furan-HStretching vibrations of C-H bonds on the aromatic and furan rings.
2990 - 2940C-H Aliphatic StretchEster (-OCH₃)Stretching vibration of the C-H bonds in the methyl group.[14]
~1710C=O Carbonyl StretchEster (-COOCH₃)Strong, sharp absorption characteristic of an ester carbonyl group. The position reflects conjugation with the aromatic ring.
1620 - 1580N-H Bending (Scissoring) & C=C Aromatic StretchAmine & Aromatic RingOverlapping region for the amine scissoring vibration and aromatic ring C=C stretching.
1520 - 1450C=C Aromatic & Furan StretchAromatic & Furan RingsCharacteristic stretching vibrations of the carbon-carbon double bonds within the rings.
1300 - 1200C-O Ester Stretch (Asymmetric)Ester (Ar-C-O)Strong absorption from the asymmetric stretching of the C-O single bond in the ester.
1150 - 1050C-O Ester Stretch (Symmetric) & C-N StretchEster & AmineOverlapping region for the symmetric C-O ester stretch and the C-N stretch of the aromatic amine.
~850 - 750C-H Out-of-Plane BendingAromatic & Furan RingsBending vibrations related to the substitution pattern on the benzene and furan rings.

Note: Predicted frequencies are based on established correlation tables and data for similar compounds.[5][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed, particularly with Electron Ionization (EI), offers valuable structural clues that corroborate NMR and IR data.

Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Ionize the sample using a standard electron ionization (EI) source. The standard electron energy used is 70 eV, which induces reproducible fragmentation patterns suitable for library matching.[4][17]

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 400.[4]

  • Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the major fragment ions to deduce the fragmentation pathways.[17]

Predicted Mass Spectrum Data (EI-MS)
  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

  • Molecular Ion (M⁺·): m/z = 217. A reasonably intense molecular ion peak is expected due to the presence of aromatic and heterocyclic rings which stabilize the radical cation.[18][19]

Predicted Fragmentation Pattern:

m/zFragment IonProposed LossRationale
186[M - OCH₃]⁺Loss of a methoxy radical (·OCH₃)A common and significant fragmentation pathway for methyl esters via alpha-cleavage, resulting in a stable acylium ion.[17][19]
158[M - COOCH₃]⁺Loss of the carbomethoxy radical (·COOCH₃)Cleavage of the bond between the aromatic ring and the ester group.
150[M - OCH₃ - CO]⁺Loss of carbon monoxide from the m/z 186 fragmentA typical subsequent fragmentation for acylium ions.[20]
129[C₈H₇N]⁺·Fragmentation involving the furan ringComplex rearrangement and fragmentation.
92[C₆H₆N]⁺Fragmentation of the aminobenzoate ring
67[C₄H₃O]⁺Furoyl cationCleavage between the furan and benzoate rings.

Note: The fragmentation of aromatic esters is a well-understood process that often involves the loss of the alkoxy group to form a stable acylium ion, which can be the base peak.[17][18]

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of Methyl 5-amino-2-(furan-2-yl)benzoate. ¹H and ¹³C NMR define the carbon-hydrogen framework and atom connectivity. FTIR confirms the presence of key functional groups such as the primary amine and the ester carbonyl. Mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. The predictive data and protocols outlined in this guide serve as an authoritative benchmark for the synthesis, quality control, and further development of this compound.

References

[12] Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024). Available at: [13] Sample preparation for FT-IR. (n.d.). Available at: [10] Sampling Techniques for FTIR Spectroscopy - JASCO Inc. (n.d.). Available at: [21] FT-IR Microscopy: Sampling by Transmission | Spectroscopy Online. (2024). Available at: [22] Modeling the Conformational Preference, Spectral Analysis and Other Quantum Mechanical Studies on Three Bioactive Aminobenzoate Derivatives and Their SERS Active Graphene Complexes - Taylor & Francis. (2020). Available at: [11] Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023). Available at: [1] General experimental procedure for the synthesis of methyl benzoate (3a). (n.d.). Available at: [5] 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC. (n.d.). Available at: [2] ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate - Semantic Scholar. (2022). Available at: [3] (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate - MDPI. (2022). Available at: [17] Interpretation of mass spectra. (n.d.). Available at: [4] A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer - Benchchem. (2025). Available at: [18] PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021). Available at: [6] Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-( - Rsc.org. (n.d.). Available at: [9] Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Available at: [20] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015). Available at: [7] 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum - ChemicalBook. (n.d.). Available at: [19] Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [15] 2-Amino-5-methylbenzoic acid - the NIST WebBook. (n.d.). Available at: [14] The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. (n.d.). Available at: [16] The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives - eCommons. (n.d.). Available at: [8] Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (2022). Available at:

Sources

Foundational

A Technical Guide to the Biological Potential of Furan-Containing Benzoates

Abstract: The amalgamation of furan and benzoate moieties into a single molecular scaffold presents a compelling strategy in modern medicinal chemistry. This guide provides an in-depth technical exploration of the divers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The amalgamation of furan and benzoate moieties into a single molecular scaffold presents a compelling strategy in modern medicinal chemistry. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by furan-containing benzoates, with a primary focus on their antimicrobial, anti-inflammatory, and anticancer potential. We delve into the mechanistic underpinnings of their actions, present quantitative structure-activity relationship data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structural class in the pursuit of novel therapeutic agents.

Introduction: The Strategic Fusion of Furan and Benzoate Scaffolds

In the landscape of drug discovery, the furan ring is a well-established pharmacophore, recognized for its versatile chemical properties and its presence in numerous clinically approved drugs.[1][2] This five-membered aromatic heterocycle, containing an oxygen atom, often serves as a bioisostere for phenyl rings, a substitution that can enhance metabolic stability, modulate electronic characteristics, and improve interactions with biological targets.[1][3] The furan ring's capacity for hydrogen bonding, π–π stacking, and other interactions is crucial for its binding to target receptors.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4][5]

When synthetically linked to a benzoate group, another privileged fragment in medicinal chemistry, the resulting furan-containing benzoate scaffold gains a unique combination of structural and electronic features. This guide explores the therapeutic potential that arises from this strategic chemical union.

Chapter 1: Antimicrobial Activity

Furan-containing compounds have a long history as antimicrobial agents, with their activity spanning both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][6] The mechanism often involves the furan ring acting as a scaffold that facilitates bioactivation within microbial cells. For instance, in compounds like nitrofurantoin, the furan ring is central to the drug's electron transfer properties, leading to the production of reactive intermediates that damage bacterial DNA and ribosomal proteins.[1]

The antimicrobial action of natural furan derivatives can also be attributed to the selective inhibition of microbial growth and the modification of essential enzymes.[4][7]

Key Examples and Structure-Activity Relationship (SAR)

The antimicrobial potency of furan-containing benzoates is highly dependent on the substitution patterns on both the furan and benzoate rings.

Compound ClassTarget OrganismsActivity Metric (MIC)Key Structural Features
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coli64 µg/mLAryl and propanoic acid substitutions on the furan ring.[6]
2,4-Disubstituted furan derivativesE. coli, Proteus vulgarisSignificant ActivitySubstitution at the 2 and 4 positions is critical.[6]
Benzo[b]furan sulphonyl derivativesS. aureus, E. coliGood to ExcellentSulphonyl groups enhance activity over carbonyl groups.[8]
Furan fatty acidsMethicillin-resistant S. aureus (MRSA)Potent ActivityFuran moiety in the central part of the fatty acid chain.[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standardized method for quantifying the in vitro antimicrobial activity of furan-containing benzoates.

Causality Statement: The broth microdilution method is the gold standard for determining MIC because it provides a quantitative result (the lowest concentration of a drug that inhibits visible growth), is highly reproducible, and is amenable to high-throughput screening of multiple compounds and bacterial strains simultaneously.

Self-Validation System: The protocol's integrity is ensured by including a positive control (a known antibiotic like ciprofloxacin or ampicillin), a negative control (vehicle, typically DMSO), and a sterility control (broth only).[9] Consistent results for these controls validate the assay's performance.

Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate into a sterile broth (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of the furan-containing benzoate in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the appropriate broth to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compounds and controls.

    • The final volume in each well should be uniform (e.g., 200 µL).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Chapter 2: Anti-inflammatory Activity

Furan and particularly benzofuran derivatives have shown significant anti-inflammatory properties.[4][8] Their mechanisms of action often involve the modulation of key inflammatory pathways. Substituted furans, for example, can act as selective cyclooxygenase-2 (COX-2) inhibitors, which blocks the synthesis of inflammatory prostaglandins.[10] This provides a mechanism similar to nonsteroidal anti-inflammatory drugs (NSAIDs) but with potential for improved side-effect profiles.[10]

Other proposed mechanisms include the inhibition of nitric oxide (NO) production, a key inflammatory mediator, and the regulation of signaling pathways like MAPK and NF-κB.[4]

Signaling Pathway: NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB_IkB NF-κB/IκBα (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->IkB releases NFkB_IkB->NFkB releases Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription Compound Furan-Containing Benzoate Compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by furan-containing benzoates.

Chapter 3: Anticancer Activity

The furan scaffold is a component of numerous compounds with potent anticancer activity.[1][11] Furan-containing molecules can induce cytotoxicity in cancer cells through various mechanisms, including:

  • DNA Intercalation or Alkylation: Disrupting DNA replication and transcription.[10]

  • Enzyme Inhibition: Targeting critical kinases like EGFR, PI3K, or Akt, or inhibiting enzymes like topoisomerases.[10][11]

  • Apoptosis Induction: Triggering programmed cell death through mitochondrial pathways.[1][10]

  • Tubulin Polymerization Inhibition: Some benzofuran derivatives function as microtubule-targeting agents, arresting the cell cycle.[12]

Quantitative Data on Anticancer Activity

The efficacy of these compounds is often evaluated against a panel of human cancer cell lines, with results reported as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

Compound ClassCancer Cell LineActivity Metric (GI₅₀/IC₅₀)Reference Drug Comparison
Benzofuran-oxadiazole hybrid (5d)A549 (Lung)IC₅₀: 6.3 ± 0.7 µMMore potent than Crizotinib (IC₅₀: 8.54 µM).[11]
Amino 2-benzoyl-benzo[b]furan (10h)Molt4/C8 (Leukemia)IC₅₀: 16-24 nMExhibits potent nanomolar activity.[13]
Dihydroxylated benzo[b]furans (16h, 16n)UAC62 (Melanoma)GI₅₀: 0.77 - 9.76 µMActivity comparable to or better than Etoposide.[14]
3-Amidobenzofurans (28g)MDA-MB-231 (Breast)IC₅₀: 3.01 µMSignificant antiproliferative efficacy.[15]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Causality Statement: The MTT assay is widely used because it provides a quantitative measure of cell viability based on the activity of mitochondrial dehydrogenases in living cells. This enzymatic activity reduces the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is directly proportional to the number of viable cells.

Self-Validation System: The assay includes a vehicle control (cells treated with solvent only, representing 100% viability), a positive control (a known cytotoxic drug like doxorubicin), and a blank control (media and MTT only, for background subtraction). This ensures that any observed decrease in viability is due to the test compound and not other factors.

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549, MCF-7) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furan-containing benzoate in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Workflow for Anticancer Screening

The process of identifying and validating potential anticancer agents is a multi-step endeavor.

Anticancer_Workflow Lib Compound Library (Furan-Containing Benzoates) Screen Primary Screen (e.g., MTT Assay vs. NCI-60 Panel) Lib->Screen Hits Hit Identification (Compounds with GI50 < 10 µM) Screen->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR confirms activity Mech Mechanism of Action (Apoptosis, Cell Cycle Assays) Hits->Mech elucidates Lead Lead Optimization SAR->Lead informs Mech->Lead guides Vivo In Vivo Studies (Xenograft Models) Lead->Vivo Candidate Drug Candidate Vivo->Candidate validates efficacy

Caption: A typical workflow for the screening and development of novel anticancer agents.

Conclusion and Future Perspectives

The furan-containing benzoate scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The evidence strongly supports its potential in creating novel antimicrobial, anti-inflammatory, and anticancer drugs.[1][4][15] Future research should focus on lead optimization to enhance potency and selectivity while minimizing potential toxicity, which can be a concern with furan rings due to metabolic activation.[1][3] A deeper understanding of the structure-activity relationships, guided by computational modeling and robust biological evaluation, will be critical in translating the potential of these compounds into clinically successful therapeutics.

References

  • Furan: Structure and Medicinal Uses | PDF | Chemical Reactions | Aromaticity - Scribd. (n.d.).
  • Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships - Benchchem. (n.d.).
  • Alizadeh, M., Jalal, M., Hamed, K., Saber, A., Kheirouri, S., & Fard Tabrizi, F. P. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Khan, I., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(19), 6683.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.).
  • Venkateshwarlu, T., et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.
  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Kamal, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6543.
  • Khan, M. W., et al. (2005). A new structural alternative in benzo[b]furans for antimicrobial activity. Bioorganic & Medicinal Chemistry, 13(16), 4796-4805.
  • Saeid, H., Al-sayed, H., & Bader, M. (2023). Clinically approved drugs containing furan ring.
  • Nivrutti, G. B. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32.
  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.
  • Nivrutti, G. B. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12086-12111.

Sources

Exploratory

solubility of Methyl 5-amino-2-(furan-2-yl)benzoate in organic solvents

This guide provides a comprehensive technical analysis of the solubility profile for Methyl 5-amino-2-(furan-2-yl)benzoate , a critical intermediate scaffold in the synthesis of kinase inhibitors and anti-inflammatory ag...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the solubility profile for Methyl 5-amino-2-(furan-2-yl)benzoate , a critical intermediate scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents.[1]

As direct experimental data is often proprietary for specific intermediates, this guide synthesizes Structure-Property Relationships (SPR) from validated analogs (e.g., methyl 2-amino-5-methylbenzoate, furan-2-carboxylic acid derivatives) to establish a predictive solubility landscape.[2] It then provides a rigorous, self-validating experimental protocol to quantify exact values.

[2]

Physicochemical Analysis & Solubility Prediction

To understand the solubility behavior of Methyl 5-amino-2-(furan-2-yl)benzoate, we must first deconstruct its molecular architecture.[2] This molecule is a biaryl system containing a lipophilic ester and a polarizable amino group.[1]

Structural Determinants of Solubility
FeatureChemical NatureImpact on Solubility
Methyl Ester (-COOCH₃) Lipophilic / H-bond AcceptorEnhances solubility in organic esters (Ethyl Acetate) and chlorinated solvents (DCM).[2] Reduces water solubility.
Primary Amine (-NH₂) H-bond Donor/AcceptorProvides specific interaction points for polar protic solvents (Alcohols).[1][2] Increases pKa, allowing pH-dependent solubility manipulation.[1][2]
Furan Ring Aromatic HeterocycleAdds lipophilicity and planarity.[1] The biaryl bond (Benzene-Furan) increases structural rigidity, likely enhancing crystal lattice energy and reducing solubility compared to flexible analogs.[1][2]
Benzoate Core Aromatic ScaffoldDrives

stacking interactions, favoring solubility in aromatic solvents (Toluene) but promoting crystallization.[1][2]
Predicted Solubility Landscape

Based on the calculated LogP (~2.1 - 2.[1]5) and behavior of structural analogs (e.g., Methyl 2-amino-5-methylbenzoate), the following solubility profile is projected at 25°C.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Solvation
Polar Aprotic DMSO, DMF, NMP Very High (>100 mg/mL)Dipole-dipole interactions disrupt crystal lattice; strong solvation of the amino group.[2]
Chlorinated Dichloromethane (DCM), Chloroform High (50-100 mg/mL)Excellent for the lipophilic ester/furan core; minimal H-bonding interference.[2]
Polar Protic Methanol, Ethanol Moderate (10-50 mg/mL)H-bonding with amine/ester.[1][2] Solubility often increases significantly with temperature (Endothermic).[1][2]
Organic Esters/Ketones Ethyl Acetate, Acetone Moderate (10-40 mg/mL)Good general compatibility with the ester functionality; standard solvents for recrystallization.[2]
Non-Polar Hexane, Heptane Low (<1 mg/mL)Insufficient polarity to overcome the crystal lattice energy of the polar amine/ester groups.[1][2]
Aqueous Water (pH 7) Insoluble (<0.1 mg/mL)High lipophilicity prevents dissolution.[1][2]
Aqueous Acid 0.1 M HCl Moderate (Salting in)Protonation of the -NH₂ group (

) drastically increases water solubility.[1][2]

Experimental Protocol: The Self-Validating System

Trustworthiness Directive: Do not rely on single-point measurements. Use this Equilibrium Shake-Flask Method coupled with HPLC to generate defensible data.

Phase A: Saturation Workflow
  • Preparation: Weigh excess solid (~50 mg) of Methyl 5-amino-2-(furan-2-yl)benzoate into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Seal vial tightly (PTFE-lined cap).[2]

    • Agitate at 25°C ± 0.1°C for 24 hours (orbital shaker at 200 rpm).

    • Check Point: If solid dissolves completely, add more solid until a persistent precipitate remains.[1][2]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

Phase B: Quantification (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic/furan absorption) and 300 nm (conjugation band).[2]

  • Calculation:

    
    [2]
    
Visualization: Solubility Screening Workflow

The following diagram illustrates the logical flow for determining solubility and selecting a recrystallization solvent.

SolubilityWorkflow Start Start: Solid Sample SolventSelect Select Solvent Class Start->SolventSelect DissolveTest Add 10 vol solvent Agitate 25°C SolventSelect->DissolveTest Check Visual Check DissolveTest->Check Soluble Soluble (High) Check->Soluble Clear Solution Insoluble Insoluble/Cloudy Check->Insoluble Precipitate Heat Heat to Reflux Insoluble->Heat CheckHot Visual Check (Hot) Heat->CheckHot HotSoluble Soluble at Reflux (Potential Recryst. Solvent) CheckHot->HotSoluble Clear HotInsoluble Insoluble at Reflux (Anti-Solvent) CheckHot->HotInsoluble Precipitate

Caption: Decision tree for qualitative solubility assessment and recrystallization solvent selection.

Thermodynamic Modeling for Process Scale-Up

For researchers scaling up synthesis, single-point solubility is insufficient.[1][2] You must model solubility (


) as a function of temperature (

) using the Modified Apelblat Equation .[1][2]


Protocol:

  • Measure solubility at 5 points (e.g., 283K, 293K, 303K, 313K, 323K).[1][2]

  • Plot

    
     vs 
    
    
    
    .
  • Derive coefficients

    
     via regression.[1][2]
    Insight: A positive enthalpy of solution (
    
    
    
    ) confirms the process is endothermic, indicating that cooling crystallization is a viable purification strategy.[1][2]

Applications in Synthesis & Purification[1][2]

  • Reaction Solvent: Use Dichloromethane or THF for acylation/coupling reactions involving the amine.[1] These dissolve the reactant well but allow for easy aqueous workup.

  • Purification (Recrystallization):

    • System: Ethanol/Water or Ethyl Acetate/Hexane.[1]

    • Logic: The compound is moderately soluble in hot Ethanol/Ethyl Acetate but insoluble in Water/Hexane.[1]

    • Procedure: Dissolve in minimal hot Ethanol. Slowly add Water until turbidity appears. Cool to 4°C to crystallize.

Visualization: Solvation Interactions

Solvation cluster_Polar Polar Protic (MeOH) cluster_Aprotic Polar Aprotic (DMSO) Molecule Methyl 5-amino-2-(furan-2-yl)benzoate H_Bond H-Bonding (-NH2 ... OH-Me) Molecule->H_Bond Amine Interaction Dipole Dipole-Dipole (Ester ... S=O) Molecule->Dipole Ester Interaction

Caption: Mechanistic view of solvent-solute interactions driving solubility in different media.[2]

References

  • PubChem Compound Summary. (2025). Methyl 5-amino-2-methylbenzoate (Analog).[1][2] National Center for Biotechnology Information. Link[2]

  • ChemScene. (2025). 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)benzoic acid (Structural Analog Data).Link[2]

  • ResearchGate. (2016).[1][2] Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids. (Demonstrates solubility trends of furan-benzoate systems). Link

  • MDPI Molecules. (2019).[1][2] Synthesis and Solubility of Furan-2-ylmethylidene derivatives. (Validation of furan ring solubility behavior). Link

Sources

Foundational

A Technical Guide to Theoretical and Computational Methodologies in the Study of Furan-Based Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its pre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] This technical guide provides an in-depth exploration of the key theoretical and computational methodologies employed to investigate furan-based compounds. We delve into the causality behind the selection of specific computational tools, from quantum chemical calculations that reveal electronic structure and reactivity to molecular dynamics simulations that uncover the dynamics of protein-ligand interactions. Furthermore, we detail ligand-based approaches such as QSAR and pharmacophore modeling for predicting biological activity. This document is designed to be a comprehensive resource, providing field-proven insights, step-by-step protocols, and a holistic view of how these computational strategies are integrated to accelerate the discovery and optimization of novel furan-based therapeutics.[2][6][7]

Introduction: The Enduring Significance of the Furan Scaffold

The furan nucleus is a recurring structural motif in a vast number of natural products and synthetic molecules, underpinning a wide spectrum of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[8][9] Its utility in drug design stems from its ability to act as a bioisostere for other aromatic rings like benzene or thiophene, while offering distinct polarity, metabolic stability, and hydrogen-bonding capabilities.[3][4] This versatility allows medicinal chemists to fine-tune molecular properties to enhance efficacy and improve safety profiles.

Prominent examples of furan-containing drugs underscore the scaffold's therapeutic importance:

  • Nitrofurantoin: An antibiotic used for urinary tract infections, whose mechanism relies on the reduction of the nitro group on the furan ring within bacterial cells.[1][4]

  • Ranolazine: An anti-anginal medication used for treating chronic stable angina.[1]

  • Furosemide: A potent diuretic that acts on the kidneys to increase water and electrolyte excretion.[4]

  • Amiodarone: An antiarrhythmic agent containing a benzofuran core.[4]

The rational design of the next generation of furan-based drugs is increasingly reliant on computational chemistry.[2] These theoretical approaches provide indispensable insights into molecular properties and interactions at a level of detail that is often inaccessible through experimental methods alone, guiding synthesis and prioritizing candidates for biological evaluation.[7][10]

Unveiling Electronic Structure and Reactivity: Quantum Chemical Methods

Quantum chemical (QC) calculations are fundamental to understanding the intrinsic properties of a molecule. For furan derivatives, these methods elucidate the electronic characteristics that govern reactivity and interaction with biological targets.[11]

The Rationale for Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of quantum chemistry for systems of pharmaceutical interest.[12] Its popularity is rooted in a favorable balance of computational cost and accuracy.[13] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, making it feasible for the medium-sized molecules typical in drug discovery. Methods like the B3LYP functional combined with a Pople-style basis set (e.g., 6-311+G(d,p)) have proven reliable for predicting the geometries and electronic properties of furan-containing molecules.[12][13] The inclusion of diffuse functions (+) is crucial for accurately describing non-covalent interactions, while polarization functions (d,p) are necessary for molecules with non-spherical electron distributions.[13]

Key Calculable Properties and Their Significance

DFT calculations yield a wealth of data that can be correlated with a molecule's chemical behavior and biological activity.[11]

PropertyDescription & Significance in Drug Design
HOMO/LUMO Energies The Highest Occupied and Lowest Unoccupied Molecular Orbital energies indicate a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a proxy for chemical reactivity and stability.[11][14]
Molecular Electrostatic Potential (MEP) The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions with a protein target.[11]
Dipole Moment This value quantifies the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.[11]
Atomic Charges Calculating the partial charge on each atom helps in understanding intramolecular interactions and potential sites for hydrogen bonding.[11]
Vibrational Frequencies Calculated vibrational spectra can be compared with experimental IR and Raman data to confirm the structure of a synthesized compound.[12]
Representative Data: DFT Analysis of Furan Derivatives

DFT calculations provide precise quantitative data on molecular properties. For instance, substitutions on the furan ring systematically alter its electronic characteristics.[12]

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Furan-6.89-0.636.260.72
2-Methylfuran-6.65-0.516.140.70
2,5-Dimethylfuran-6.42-0.406.020.68
Data sourced from representative DFT calculations (B3LYP/cc-pVTZ level of theory).[11][12]
Protocol: A Standard DFT Workflow for a Furan Derivative

This protocol outlines a comprehensive DFT analysis using a software package like Gaussian.[11]

  • Molecule Construction & Pre-optimization:

    • Construct the 3D structure of the furan derivative using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial, low-level geometry optimization with a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This step is crucial for removing any steric clashes and ensuring the subsequent quantum calculation starts from a sensible point on the potential energy surface.

  • Geometry Optimization:

    • Rationale: To find the lowest energy conformation of the molecule.

    • Methodology: Set up a DFT calculation using a chosen functional and basis set (e.g., B3LYP/6-311+G(d,p)). Use the Opt keyword to initiate the optimization.

    • Validation: The optimization is successful when the forces on the atoms are near zero. A subsequent frequency calculation (Freq keyword) must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Single-Point Energy Calculation:

    • Rationale: To obtain precise electronic properties for the optimized geometry.

    • Methodology: Using the optimized coordinates, perform a single-point energy calculation. Request additional properties like population analysis (Pop=Full) to get atomic charges and orbital contributions.

  • Property Analysis:

    • Extract key electronic properties from the output file: HOMO/LUMO energies, molecular electrostatic potential (MEP), and dipole moment.

  • Excited State Calculation (Optional):

    • Rationale: To predict the UV-Vis absorption spectrum.

    • Methodology: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry (e.g., TD(NStates=10)). The output provides excitation energies and oscillator strengths, which correspond to absorption peaks.

DFT_Workflow cluster_input 1. Input Phase cluster_calc 2. Calculation Phase (e.g., Gaussian) cluster_analysis 3. Analysis & Application mol_build Build 3D Structure (e.g., Avogadro) pre_opt Initial MM Optimization (e.g., UFF) mol_build->pre_opt Reasonable start geometry geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm minimum (No imaginary freqs) tddft_calc TD-DFT for UV-Vis (Optional) geom_opt->tddft_calc Optimized Geometry spe_calc Single-Point Energy (Population Analysis) freq_calc->spe_calc Optimized Geometry analysis Extract Properties: HOMO/LUMO, MEP, Charges, Spectra spe_calc->analysis tddft_calc->analysis application Apply to Drug Design: - SAR Studies - Reactivity Prediction analysis->application

Diagram: Workflow for the theoretical analysis of furan derivatives.

Simulating the Dynamic World: Molecular Dynamics in Furan Research

While QC methods provide a static, zero-Kelvin picture, biological systems are dynamic. Molecular Dynamics (MD) simulations bridge this gap by modeling the movements of atoms and molecules over time, providing critical insights into the behavior of furan-based ligands within their biological targets.[15][16]

Rationale for MD Simulations

MD simulations are indispensable for studying the conformational flexibility and dynamics of protein-ligand complexes.[15] They are employed to:

  • Assess Binding Stability: Determine if a docked ligand remains stably bound to the protein's active site over time.

  • Reveal Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.

  • Analyze Intermolecular Interactions: Characterize the specific hydrogen bonds, hydrophobic interactions, and water-mediated contacts that stabilize the complex.

  • Estimate Binding Free Energies: Use advanced techniques like MM/PBSA or MM/GBSA to calculate the thermodynamics of binding.[17]

Protocol: Setting Up a Protein-Furan Ligand MD Simulation

This protocol describes a typical workflow using common software packages like GROMACS or AMBER.

  • System Preparation:

    • Protein: Start with a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Clean the structure by removing water molecules, co-factors, and any existing ligands. Add hydrogen atoms appropriate for a chosen pH (e.g., 7.4).

    • Ligand: Generate a 3D structure of the furan-based compound. Optimize its geometry using a QC method (like DFT) and calculate partial atomic charges (e.g., RESP or AM1-BCC) to ensure an accurate electrostatic representation. This step is critical as the quality of the ligand parameters directly impacts the simulation's reliability.

    • Docking: Dock the prepared ligand into the protein's binding site using software like AutoDock or Glide to generate the initial protein-ligand complex.

  • Force Field and Solvation:

    • Rationale: To describe the potential energy of the system.

    • Methodology: Assign a force field to the system (e.g., AMBER for the protein, GAFF for the ligand). Place the complex in a periodic box of a specific shape (e.g., cubic or dodecahedron) and solvate it with explicit water molecules (e.g., TIP3P). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

  • Minimization and Equilibration:

    • Rationale: To relax the system and remove any bad contacts before the production simulation.

    • Methodology:

      • Energy Minimization: Perform a series of steepest descent and conjugate gradient minimizations to relax the system.

      • NVT Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Apply position restraints to the protein and ligand to allow the solvent to equilibrate around them.

      • NPT Equilibration: Switch to an ensemble with constant pressure and temperature (NPT ensemble) to allow the system density to converge to the correct value. Gradually release the position restraints.

  • Production MD:

    • Rationale: To generate the trajectory for analysis.

    • Methodology: Run the simulation for a sufficient length of time (e.g., 100-500 ns) without any restraints. Save the coordinates at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and intermolecular interactions like hydrogen bonds.[17]

MD_Workflow cluster_prep 1. System Preparation cluster_setup 2. Simulation Setup cluster_run 3. Production & Analysis prep_prot Prepare Protein (from PDB) dock Molecular Docking (Generate Complex) prep_prot->dock prep_lig Prepare Ligand (DFT Opt + Charges) prep_lig->dock solvate Assign Force Field & Solvate with Water/Ions dock->solvate minimize Energy Minimization solvate->minimize Remove bad contacts equilibrate NVT & NPT Equilibration minimize->equilibrate Heat & Pressurize production Production MD Run (e.g., 100 ns) equilibrate->production Stable System analysis Trajectory Analysis: RMSD, RMSF, H-Bonds, Binding Energy production->analysis

Diagram: General workflow for a protein-ligand MD simulation.

Predicting Biological Activity: Ligand-Based Approaches

When the 3D structure of the biological target is unknown or when analyzing large datasets of compounds, ligand-based methods are invaluable. These approaches correlate the structural features of molecules with their known biological activities.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[18] For furan derivatives, a QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding which derivatives to prioritize for synthesis.

The process involves:

  • Data Collection: Compile a dataset of furan derivatives with experimentally measured biological activity (e.g., IC50 values).

  • Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., LogP, molecular weight, electronic properties from DFT, topological indices).[19][20]

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build an equation that correlates the descriptors with activity.[21]

  • Model Validation: Rigorously validate the model using internal (e.g., cross-validation) and external test sets to ensure its predictive power.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.[22] A pharmacophore model for a series of active furan-based inhibitors might include features like:

  • Hydrogen Bond Acceptors/Donors

  • Hydrophobic Centers

  • Aromatic Rings

  • Positive/Negative Ionizable Features

This model serves as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules that possess the required features and are therefore likely to be active.[18][22]

QSAR_Pharmacophore_Workflow cluster_data 1. Data Curation cluster_qsar 2. QSAR Path cluster_pharma 3. Pharmacophore Path cluster_output 4. Outcome dataset Compile Dataset of Furan Derivatives with Activity Data qsar_desc Calculate Molecular Descriptors (2D/3D) dataset->qsar_desc pharma_gen Generate & Validate Pharmacophore Hypothesis dataset->pharma_gen qsar_model Build & Validate QSAR Model qsar_desc->qsar_model qsar_predict Predict Activity of New Compounds qsar_model->qsar_predict outcome Prioritized Candidates for Synthesis & Testing qsar_predict->outcome pharma_screen Virtual Screening of Compound Libraries pharma_gen->pharma_screen pharma_hits Identify Novel Hits pharma_screen->pharma_hits pharma_hits->outcome

Diagram: Integrated workflow for ligand-based drug design.

Conclusion and Future Outlook

The theoretical and computational study of furan-based compounds is a dynamic and essential component of modern drug discovery.[6] DFT calculations provide a fundamental understanding of the electronic properties that drive molecular recognition and reactivity.[11] MD simulations offer an indispensable window into the dynamic interactions between furan-containing ligands and their biological targets.[15] Ligand-based methods like QSAR and pharmacophore modeling enable the prediction of activity and the discovery of novel chemical entities from vast virtual libraries.[18]

The true power of these methods lies in their synergistic integration. Insights from DFT can inform the parameterization for MD simulations and provide descriptors for QSAR models. Hits from pharmacophore screening can be docked and then validated for binding stability using MD. This multi-faceted computational approach allows researchers to make more informed decisions, reducing the time and cost associated with experimental screening and accelerating the journey from hit identification to lead optimization.[7]

Future progress will likely be driven by advances in machine learning and artificial intelligence, the development of more accurate and efficient force fields, and increased computational power, further enhancing our ability to design the next generation of highly effective and safe furan-based therapeutics.[2]

References

  • Benchchem. (n.d.). Theoretical Studies on the Electronic Structure of Furans: A Technical Guide for Researchers.
  • Benchchem. (n.d.). Pharmacological significance of the furan scaffold in drug discovery.
  • Benchchem. (n.d.). Furan Derivatives: Versatile Scaffolds for Pharmaceutical Innovation.
  • (2024, January 25). Furan: A Promising Scaffold for Biological Activity.
  • Furan: A Promising Scaffold for Biological Activity. (n.d.).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B. PubMed.
  • (2013, August 22). Conformational and NMR study of some furan derivatives by DFT methods. PubMed.
  • Benchchem. (n.d.). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.
  • (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • (2020, December 22). (PDF) Quantum Chemical studies of Furan. ResearchGate.
  • (2023, September 21). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI.
  • Benchchem. (n.d.). Quantum Chemical Calculations for 2-Furanethanol Stability: An In-depth Technical Guide.
  • (2023, July 1). A Review on the Medicinal Significance of Heterocyclic Compounds. IJRASET.
  • (2017, April 4). A review: Recent computational approaches in medicinal chemistry: Computer aided drug designing and delivery.
  • Benchchem. (n.d.). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.
  • (2023, January 1). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction.
  • (n.d.). Clinically approved drugs containing furan ring. ResearchGate.
  • (2026, January 2). Physics-Based Molecular Dynamics Simulations Shed Light on Protein-Ligand Interactions.
  • MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. PMC.
  • Virtual screening and molecular dynamics simulation studies to identify potential inhibitors of Furin. 中国科学院大学学报.
  • (2025, December 1). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. MDPI.
  • Development of QSPR models for furan derivatives as corrosion inhibitors for mild steel. DigitalOcean.
  • (2025, January 13). Pharmacophore modeling and QSAR analysis of anti-HBV flavonols. PLOS One.
  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers.
  • (2005, November 15). Furans, thiophenes and related heterocycles in drug discovery. PubMed.
  • (2025, August 6). Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate.
  • (2025, October 5). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate.

Sources

Exploratory

discovery and history of novel aminobenzoate compounds

Title: The Aminobenzoate Scaffold: From Local Anesthetics to Metal-Organic Frameworks Subtitle: A Technical Guide to the Discovery, Synthesis, and Evolution of 4-Aminobenzoic Acid Derivatives Part 1: The Architect's Blue...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Aminobenzoate Scaffold: From Local Anesthetics to Metal-Organic Frameworks Subtitle: A Technical Guide to the Discovery, Synthesis, and Evolution of 4-Aminobenzoic Acid Derivatives

Part 1: The Architect's Blueprint

The history of medicinal chemistry is often the history of scaffolds—molecular backbones that prove so versatile they spawn entire generations of therapeutics. The aminobenzoate scaffold (derived from para-aminobenzoic acid, or PABA) is one such architectural marvel.

Originally isolated as a structural component of folic acid and later recognized as the pharmacophore replacing the addictive cocaine molecule, the aminobenzoate moiety has evolved far beyond its classical role in anesthesia. Today, it serves as a critical ligand in Metal-Organic Frameworks (MOFs) and a targeting vector in precision oncology.

The Core Scaffold

The structural logic of aminobenzoate efficacy relies on a tripartite design:

  • Lipophilic Tail (Aromatic Ring): Essential for penetrating nerve membranes or hydrophobic protein pockets.

  • Intermediate Chain (Ester/Amide): Determines the metabolic stability (esters hydrolyze rapidly; amides persist).

  • Hydrophilic Head (Amine): Ensures solubility and ionization at physiological pH (pKa ~8-9), critical for binding intracellular targets.

Part 2: The Classical Era – Anesthesia & Mechanism

Discovery: The "New Cocaine"

In the late 19th century, cocaine was the only effective local anesthetic, but its toxicity and addictive potential were severe liabilities. The search for a safer alternative led Alfred Einhorn to synthesize Procaine (Novocain) in 1905. Unlike cocaine, which is a benzoic acid ester of a complex tropane alkaloid, Procaine was a simple ester of PABA.

Mechanism of Action: The Sodium Channel Blockade

Aminobenzoate anesthetics (Benzocaine, Procaine, Tetracaine) function as Voltage-Gated Sodium Channel (VGSC) blockers.

  • State-Dependent Block: They bind preferentially to the open or inactivated state of the Na+ channel.

  • The Ionization Paradox: The uncharged form penetrates the lipid bilayer, but the charged (protonated) form binds to the receptor site inside the channel pore.

G cluster_0 Extracellular Space cluster_1 Nerve Membrane Drug_Ext Drug (Uncharged) Channel Na+ Channel (Intracellular Gate) Drug_Ext->Channel Diffusion (Lipophilic) Drug_Prot Drug-H+ (Charged) Drug_Prot->Channel Binding (Blockade) Channel->Drug_Prot Protonation (Intracellular pH)

Figure 1: Mechanism of Action. The drug must penetrate the membrane as a neutral base before protonating intracellularly to block the channel.

Part 3: The Renaissance – Novel Applications

The aminobenzoate scaffold has recently transcended anesthesia, finding utility in oncology and materials science.

Precision Oncology: EGFR Inhibitors

Recent medicinal chemistry has pivoted toward 4-amino-3-chlorobenzoate derivatives. By substituting the ester chain with complex hydrazines or carbothioamides, researchers have created potent inhibitors of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase.[1]

  • Target: Non-Small Cell Lung Cancer (NSCLC).

  • Mechanism: The aminobenzoate moiety mimics the adenine ring of ATP, competing for the binding site on the kinase domain.

Materials Science: Metal-Organic Frameworks (MOFs)

The rigidity of the benzene ring and the dual functionality (amine + carboxylic acid) make aminobenzoates ideal "linkers" for MOFs.

  • IRMOF-3: A zinc-based framework using 2-aminoterephthalic acid (a PABA analog).

  • Application: The pendant amino group allows for post-synthetic modification, enabling the material to be tuned for CO2 capture or catalysis.

Part 4: Technical Deep Dive – Synthesis Strategies

The Evolution of Synthesis

Classically, these compounds were made via Fischer Esterification (acid-catalyzed reaction of PABA with alcohol). However, modern "Green Chemistry" favors the Indium-Mediated Reduction of nitro compounds, which offers higher selectivity and milder conditions.

Synthesis cluster_classic Classical Route cluster_modern Modern Green Route Start 4-Nitrobenzoic Acid Step1 Esterification (EtOH, H2SO4) Start->Step1 Step3 One-Pot Indium Reduction (In, NH4Cl, EtOH) Start->Step3 High Selectivity Step2 Fe/HCl Reduction Step1->Step2 End Benzocaine (Ethyl 4-aminobenzoate) Step2->End Step3->End

Figure 2: Synthetic Evolution. Comparison of the multi-step classical route vs. the single-step green chemistry approach.

Part 5: Experimental Protocols

Protocol A: Green Synthesis of Benzocaine (Indium Method)

A high-yield, environmentally benign protocol suitable for validation.

Reagents:

  • Ethyl 4-nitrobenzoate (1.0 eq)

  • Indium powder (3.5 eq)

  • Saturated aq. NH4Cl (5 mL/mmol)

  • Ethanol (10 mL/mmol)

Methodology:

  • Dissolution: Dissolve ethyl 4-nitrobenzoate in ethanol in a round-bottom flask.

  • Activation: Add saturated NH4Cl solution followed by Indium powder.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3-4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Indium salts.

  • Extraction: Evaporate ethanol. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOH/Water.

Validation:

  • Yield: Expected >85%.

  • Melting Point: 88–90°C.

  • IR: Doublet at 3300-3400 cm⁻¹ (Primary Amine).

Protocol B: Microwave Synthesis of IRMOF-3

A rapid protocol for synthesizing amino-functionalized MOFs.

Reagents:

  • Zinc Nitrate Hexahydrate (Zn(NO3)2[2][3]·6H2O)

  • 2-Aminoterephthalic Acid (H2BDC-NH2)[2][4]

  • DMF (N,N-Dimethylformamide)[2][4]

Methodology:

  • Precursor Prep: Dissolve Zn(NO3)2[2]·6H2O (0.44 g) and 2-aminoterephthalic acid (0.2 g) in DMF (40 mL). Sonicate for 10 mins to ensure homogeneity.

  • Microwave Heating: Transfer to a Teflon-lined microwave reactor.

    • Ramp: 5 mins to 100°C.

    • Hold: 15 mins at 100°C (150 W).

  • Isolation: Centrifuge the resulting orange suspension (6000 rpm, 10 mins).

  • Activation: Wash the pellet 3x with DMF, then 3x with Chloroform (to exchange solvent). Dry under vacuum at 100°C for 12 hours.

Data Summary Table:

ParameterProtocol A (Benzocaine)Protocol B (IRMOF-3)
Reaction Type Reductive EsterificationCoordination Polymerization
Key Reagent Indium MetalZinc Nitrate / 2-Amino-BDC
Time 4 Hours20 Minutes (Microwave)
Temp 78°C (Reflux)100°C
Product Phase Crystalline Solid (White)Porous Powder (Orange/Brown)
Key Application Local AnestheticGas Storage / Catalysis

Part 6: Future Outlook

The aminobenzoate scaffold is far from obsolete. The future lies in computational screening of PABA derivatives for neuroprotective effects (Alzheimer's AChE inhibition) and defect engineering in MOFs, where "missing linker" defects in aminobenzoate frameworks create catalytically active Lewis acid sites.

References

  • BenchChem. (2025).[2][4] The Dawn of Local Anesthesia: A Technical Guide to the Discovery and History of Aminobenzoate Esters.Link

  • Organic Syntheses. (2011). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Org.[5] Synth. 2011, 88, 224-237. Link

  • MDPI. (2023). Synthesis of Isoreticular Metal Organic Framework-3 (IRMOF-3) Porous Nanostructure and Its Effect on Naphthalene Adsorption.Link

  • NIH/PubMed. (2024).[1] New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.[1][6]Link[1]

  • RSC Publishing. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics.Link

Sources

Foundational

safety and handling precautions for Methyl 5-amino-2-(furan-2-yl)benzoate

An In-depth Technical Guide to the Safe Handling of Methyl 5-amino-2-(furan-2-yl)benzoate Preamble: A Proactive Stance on Chemical Safety Compound Identity and Analogue-Based Hazard Assessment Methyl 5-amino-2-(furan-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of Methyl 5-amino-2-(furan-2-yl)benzoate

Preamble: A Proactive Stance on Chemical Safety

Compound Identity and Analogue-Based Hazard Assessment

Methyl 5-amino-2-(furan-2-yl)benzoate is a multifaceted organic molecule. Its structure suggests a unique combination of chemical properties and, consequently, a specific hazard profile.

  • Aromatic Amine Moiety: The presence of a primary aromatic amine group is a significant consideration. Aromatic amines as a class are known for potential health hazards, including toxicity and, in some cases, carcinogenicity.[1][2] Occupational exposure to these compounds requires stringent controls to prevent absorption through the skin or inhalation.[1][2]

  • Furan Moiety: The furan ring is another key structural feature. Furan itself is classified as an extremely flammable liquid and a potential carcinogen.[3][4] A critical and often overlooked hazard associated with furan and its derivatives is the potential for peroxide formation upon exposure to air and light, which can lead to explosive decomposition.[3][5]

  • Methyl Benzoate Moiety: The methyl benzoate portion of the molecule contributes to its overall physical and toxicological properties. While generally less hazardous than the other two components, methyl benzoate is classified as harmful if swallowed and can be a combustible liquid.[6][7]

This guide, therefore, synthesizes safety data from these analogous compounds to create a comprehensive and cautious set of handling procedures.

Table 1: Analogue-Based GHS Hazard Classification
Hazard ClassGHS CategoryAssociated MoietySource
Acute Toxicity, OralCategory 4Methyl Benzoate, Aromatic Amines[6]
Skin Corrosion/IrritationCategory 2Aromatic Amines, Furan[4][8]
Serious Eye Damage/IrritationCategory 2Aromatic Amines[8]
CarcinogenicitySuspectedFuran, Aromatic Amines[1][3][4]
Specific Target Organ ToxicityMay cause respiratory irritationAromatic Amines[8]
FlammabilityCombustible LiquidMethyl Benzoate, Furan[4][9]
Peroxide FormerPotentialFuran[3]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All handling of Methyl 5-amino-2-(furan-2-yl)benzoate, from weighing to reaction setup, must be conducted within a certified chemical fume hood.[3][10] This is non-negotiable and serves to mitigate the risk of inhaling potentially harmful vapors or dust. The sash should be kept at the lowest practical height to maximize capture efficiency.

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory.[3][10] Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[8][11] Given the potential for splashes, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during vigorous reactions.[3][12]

  • Hand Protection: Aromatic amines have been shown to permeate some common glove materials.[13] Therefore, double-gloving with a compatible material such as nitrile is recommended. It is crucial to check the manufacturer's glove compatibility data. Gloves must be inspected before use and changed immediately if contamination is suspected.[12]

  • Skin and Body Protection: A flame-resistant lab coat is essential and should be fully buttoned with sleeves rolled down to prevent skin exposure.[3][11] Full-length pants and closed-toe shoes are also mandatory.[3]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4][11]

Experimental Workflow: Safe Handling and Storage Protocols

Adherence to a standardized workflow is paramount for ensuring safety and reproducibility.

Diagram 1: Standard Operating Procedure Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Certification prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Weigh Compound in Fume Hood prep_3->handle_1 handle_2 Perform Experiment in Hood handle_1->handle_2 handle_3 Monitor for Peroxide Formation (if stored) handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 clean_2 Segregate and Label Waste clean_1->clean_2 clean_3 Remove and Dispose of PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4 cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_fire Fire start Emergency Event spill_1 Evacuate Immediate Area start->spill_1 expo_1 Remove Contaminated Clothing start->expo_1 fire_1 Activate Fire Alarm start->fire_1 spill_2 Alert Others & Supervisor spill_1->spill_2 spill_3 Consult SDS/Guide spill_2->spill_3 spill_4 Use Spill Kit if Trained spill_3->spill_4 expo_2 Use Safety Shower/Eyewash for 15 min expo_1->expo_2 expo_3 Seek Immediate Medical Attention expo_2->expo_3 fire_2 Evacuate Building fire_1->fire_2 fire_3 Use Extinguisher if Safe & Trained fire_1->fire_3

Caption: A decision-making flowchart for various laboratory emergencies.

Spill Response
  • Small Spills: For small spills within a fume hood, use an absorbent material to contain the spill. [4]Decontaminate the area and dispose of the waste in a sealed container.

  • Large Spills: In the event of a large spill, evacuate the laboratory immediately and alert safety personnel. [4]Do not attempt to clean up a large spill unless you are trained and equipped to do so.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention. [8]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. [8]Seek medical advice if irritation persists. [8]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [8]Seek immediate medical attention. [8]* Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. [14][15]A water spray can be used to cool containers. [14]* Hazards: Burning may produce toxic fumes, including carbon monoxide and nitrogen oxides. [14]Firefighters should wear self-contained breathing apparatus. [14]

Waste Disposal

All waste containing Methyl 5-amino-2-(furan-2-yl)benzoate must be treated as hazardous waste.

  • Collection: Collect waste in a designated, sealed, and properly labeled container. [11]* Disposal: Dispose of chemical waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations. [11][15]Do not dispose of down the drain. [12]

Conclusion: A Culture of Safety

The safe handling of Methyl 5-amino-2-(furan-2-yl)benzoate is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the potential hazards derived from its constituent chemical moieties and by rigorously applying the multi-layered defense of engineering controls, personal protective equipment, and standardized protocols, researchers can confidently and safely advance their scientific endeavors. This guide provides the technical framework for that safety, but it is the diligence and conscientiousness of the individual scientist that ultimately ensures a safe and productive research environment.

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Gadot. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Dr. J. Pharmachem Pvt. Ltd. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • INCHEM. (2014, April). ICSC 1257 - FURAN. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2018, December 12). MSDS of Methyl 5-amino-2-fluoro-4-methylbenzoate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 5-amino-2-(furan-2-yl)benzoate

Abstract: This document provides a comprehensive, two-step synthetic protocol for the preparation of Methyl 5-amino-2-(furan-2-yl)benzoate, a valuable heterocyclic building block for pharmaceutical and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, two-step synthetic protocol for the preparation of Methyl 5-amino-2-(furan-2-yl)benzoate, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the 2-arylbenzoate core, followed by a selective reduction of a nitro group to yield the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.

Synthetic Strategy Overview

The synthesis of Methyl 5-amino-2-(furan-2-yl)benzoate is efficiently achieved through a two-step sequence. The core strategic elements are:

  • Step 1: C-C Bond Formation via Suzuki-Miyaura Coupling: The key biaryl scaffold is constructed by coupling methyl 2-bromo-5-nitrobenzoate with furan-2-boronic acid. The Suzuki reaction is a robust and versatile method for creating carbon-carbon bonds, particularly for biaryl synthesis, often proceeding with high yields and tolerance for various functional groups.[1][2][3]

  • Step 2: Nitro Group Reduction: The nitro functionality on the intermediate product, methyl 5-nitro-2-(furan-2-yl)benzoate, serves as a precursor to the desired amino group. This transformation is accomplished via catalytic hydrogenation, a clean and highly efficient method for the reduction of aromatic nitro compounds.[4] An alternative iron-mediated reduction is also presented.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Reduction A Methyl 2-bromo-5-nitrobenzoate C Methyl 5-nitro-2-(furan-2-yl)benzoate A->C Pd(OAc)2, SPhos K3PO4, Toluene/H2O B Furan-2-boronic acid B->C D Methyl 5-amino-2-(furan-2-yl)benzoate C->D H2, Pd/C Methanol

Caption: Overall synthetic workflow for Methyl 5-amino-2-(furan-2-yl)benzoate.

Part I: Synthesis of Methyl 5-nitro-2-(furan-2-yl)benzoate

Principle and Rationale

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, mediated by a palladium catalyst.[2] The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

For this synthesis, we couple methyl 2-bromo-5-nitrobenzoate with furan-2-boronic acid. The choice of a palladium(II) acetate/phosphine ligand system is crucial for achieving high catalytic activity. A weak base like potassium carbonate or phosphate is required to facilitate the transmetalation step.[1] An aqueous solvent system like Ethanol/Water or Toluene/Water is often effective for this transformation.[1]

G Pd(0)L2 Pd(0)L2 Pd(II)Complex Ar-Pd(II)-X L2 Pd(0)L2->Pd(II)Complex Oxidative Addition (Ar-X) TransmetalationComplex Ar-Pd(II)-Ar' L2 Pd(II)Complex->TransmetalationComplex Transmetalation (Ar'-B(OR)2, Base) TransmetalationComplex->Pd(0)L2 Reductive Elimination Product Ar-Ar' TransmetalationComplex->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
Methyl 2-bromo-5-nitrobenzoateC₈H₆BrNO₄260.0413506-65-5Starting aryl halide.
Furan-2-boronic acidC₄H₅BO₃111.8913120-77-9Boron coupling partner.
Palladium(II) AcetatePd(OAc)₂224.503375-31-3Catalyst precursor.
SPhosC₂₇H₃₁O₂P410.50657408-07-6Phosphine ligand.
Potassium Phosphate, tribasicK₃PO₄212.277778-53-2Base.
TolueneC₇H₈92.14108-88-3Anhydrous solvent.
Deionized WaterH₂O18.027732-18-5Co-solvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent.
BrineNaCl (sat. aq.)--For washing.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Silica GelSiO₂60.087631-86-9For column chromatography.

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add methyl 2-bromo-5-nitrobenzoate (10.0 g, 38.5 mmol, 1.0 eq.), furan-2-boronic acid (5.17 g, 46.2 mmol, 1.2 eq.), and potassium phosphate (16.3 g, 76.9 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen or argon for 15 minutes to establish an inert atmosphere.

  • Catalyst Addition: In a separate vial, quickly weigh palladium(II) acetate (173 mg, 0.77 mmol, 0.02 eq.) and SPhos (632 mg, 1.54 mmol, 0.04 eq.). Add these solids to the reaction flask against a positive flow of nitrogen.

  • Solvent Addition: Add 100 mL of toluene and 20 mL of deionized water to the flask via syringe.

  • Reaction: Stir the mixture vigorously and heat to 85 °C using an oil bath. Maintain the reaction at this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:Ethyl Acetate mixture. The disappearance of the starting material (methyl 2-bromo-5-nitrobenzoate) indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of 10% to 30% ethyl acetate in hexane as the eluent. Combine the fractions containing the desired product and evaporate the solvent to yield methyl 5-nitro-2-(furan-2-yl)benzoate as a solid.

Part II: Synthesis of Methyl 5-amino-2-(furan-2-yl)benzoate

Principle and Rationale

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its high efficiency, clean conversion, and simple work-up procedure, which typically involves only the filtration of the catalyst.[4] The reaction proceeds by the addition of hydrogen across the N-O bonds, catalyzed by a precious metal catalyst, most commonly palladium on an activated carbon support (Pd/C).

An alternative, classical method is the Bechamp reduction, which uses a metal in the presence of a proton source, such as iron powder in acetic acid.[5] This method is cost-effective and useful when catalytic hydrogenation is not feasible, though the work-up is more involved.

Protocol 2A: Catalytic Hydrogenation (Preferred Method)

Materials and Equipment:

Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
Methyl 5-nitro-2-(furan-2-yl)benzoateC₁₂H₉NO₅247.21N/AStarting material from Part I.
Palladium on Carbon (10 wt. %)Pd/C-7440-05-3Catalyst. Handle with care (pyrophoric when dry).
MethanolCH₃OH32.0467-56-1Solvent.
Celite®--61790-53-2Filtration aid.
Hydrogen GasH₂2.021333-74-0Reducing agent.

Equipment: Hydrogenation vessel (e.g., Parr shaker) or a flask with a hydrogen balloon, magnetic stirrer, filtration apparatus (Büchner funnel), Celite® pad.

Experimental Protocol:

  • Dissolution: Dissolve methyl 5-nitro-2-(furan-2-yl)benzoate (5.0 g, 20.2 mmol) in 150 mL of methanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (0.50 g, 10 wt. %) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with nitrogen, then evacuate and backfill with hydrogen gas. Pressurize the vessel to 50 psi (or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction is typically complete within 2-4 hours. Monitor the uptake of hydrogen. Progress can also be checked by TLC (the product is more polar and UV-active).

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol (3 x 30 mL).

  • Concentration: Combine the filtrates and remove the methanol under reduced pressure to yield methyl 5-amino-2-(furan-2-yl)benzoate as a solid. The product is often pure enough for subsequent use, but can be recrystallized from an ethanol/water mixture if necessary.

Protocol 2B: Iron-Mediated Reduction (Alternative Method)

Materials and Equipment:

Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
Methyl 5-nitro-2-(furan-2-yl)benzoateC₁₂H₉NO₅247.21N/AStarting material from Part I.
Iron Powder (<325 mesh)Fe55.857439-89-6Reducing agent.
Acetic Acid, GlacialCH₃COOH60.0564-19-7Acid/Solvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent.
Sodium Bicarbonate (sat. aq.)NaHCO₃--For neutralization.

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend methyl 5-nitro-2-(furan-2-yl)benzoate (5.0 g, 20.2 mmol) and iron powder (5.64 g, 101 mmol, 5.0 eq.) in 100 mL of glacial acetic acid.

  • Reaction: Heat the mixture to 60 °C with vigorous stirring for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and filter through Celite® to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.

  • Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Caution: CO₂ evolution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization as described in Protocol 2A.

Safety and Troubleshooting

  • Safety Precautions:

    • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Palladium catalysts can be pyrophoric; handle with care and do not allow the dry powder to be exposed to air.

    • Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and free of ignition sources.

    • Handle corrosive acids (acetic acid) and flammable solvents (toluene, methanol, ethyl acetate) with appropriate care.

  • Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Suzuki reaction is sluggish or incomplete. Inactive catalyst; insufficient base; poor quality reagents.Ensure an inert atmosphere is maintained. Use fresh, anhydrous solvents. Try a different ligand/base combination.
Side products in Suzuki reaction (e.g., homocoupling). Reaction conditions too harsh; premature boronic acid decomposition.Lower the reaction temperature. Ensure the base is not too strong.
Nitro reduction is incomplete. Inactive Pd/C catalyst; insufficient hydrogen pressure.Use fresh catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time or catalyst loading.
Difficulty removing iron salts during work-up (Protocol 2B). Incomplete filtration or precipitation.Ensure thorough washing of the Celite® pad with ethyl acetate. A basic work-up can sometimes help precipitate iron hydroxides.

References

  • Al-Karad, S., & Al-Qaisi, A. (2023). Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and N' -acryloyl- N' -phenylfuran-2-carbohydrazide compounds. ResearchGate. Available at: [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). ETHYL 4-AMINOBENZOATE. Organic Syntheses Procedure. Available at: [Link]

  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Groenewegen, F. W., et al. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • da Silva, J. F., et al. (2018). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. ResearchGate. Available at: [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). JPS5726652A - Reduction of nitrobenzoic acid.
  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]

  • Google Patents. (n.d.). JPS5726652A - Reduction of nitrobenzoic acid.
  • Semantic Scholar. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]

  • PubMed. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]

Sources

Application

Application Note: Optimized Suzuki-Miyaura Synthesis of Methyl 5-amino-2-(furan-2-yl)benzoate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Process Development Executive Summary & Mechanistic Rationale The Suzuki-Miyaura cross-coupling reac...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Process Development

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is arguably the most broadly utilized carbon-carbon bond-forming methodology in modern pharmaceutical development, owing to its mild conditions, functional group tolerance, and the low toxicity of organoboron reagents[1]. However, the synthesis of Methyl 5-amino-2-(furan-2-yl)benzoate presents two distinct stereoelectronic challenges that require precise reaction engineering:

  • Electrophile Deactivation: The starting material, Methyl 5-amino-2-bromobenzoate, features a strongly electron-donating amino (

    
    ) group situated para to the bromide leaving group. This resonance donation increases the electron density at the 
    
    
    
    bond, significantly raising the activation energy required for the initial oxidative addition of the
    
    
    catalyst[2].
  • Nucleophile Instability: Electron-rich heteroaryl boronic acids, such as 2-furanylboronic acid, are notoriously susceptible to rapid protodeboronation under basic aqueous conditions. The adjacent oxygen atom stabilizes the transient carbanion formed during

    
     bond cleavage, leading to premature degradation of the nucleophile before transmetalation can occur[3].
    

To overcome these hurdles, this protocol utilizes a highly active bidentate palladium catalyst, a stabilized boronate ester, and a carefully tuned biphasic solvent system.

Reaction Design & Substrate Causality

As a self-validating system, every reagent in this protocol is selected based on mechanistic causality:

  • Catalyst Selection (Pd(dppf)Cl₂): Standard catalysts like

    
     often fail here due to the deactivated nature of the aryl bromide. We utilize 
    
    
    
    . The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand forces a cis-coordination geometry on the palladium center. Because oxidative addition initially yields a cis-complex that must isomerize to a trans-isomer[4], the large bite angle of dppf accelerates both the oxidative addition into the electron-rich aryl bromide and the subsequent reductive elimination step.
  • Boron Source (Pinacol Ester): To mitigate the protodeboronation of the furan moiety, we replace the free boronic acid with 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (furan-2-boronic acid pinacol ester). Pinacol esters significantly improve the stability of the boronate[3], acting as a slow-release reservoir that hydrolyzes in situ at a rate matching the catalytic cycle.

  • Base and Solvent System: A biphasic mixture of 1,4-Dioxane and Water (3:1) with Potassium Carbonate (

    
    ). Water is strictly required to generate the reactive hydroxo-palladium intermediate necessary for transmetalation[2], while dioxane provides excellent high-temperature solubility for the organic substrates.
    
Quantitative Optimization Data

The following table summarizes the optimization campaigns that led to the final protocol, clearly demonstrating the causality behind the chosen conditions.

Catalyst System (5 mol%)Boron SourceBase / SolventTempYieldMechanistic Observation

2-Furanylboronic acid

/ PhMe:

100°C18%Severe protodeboronation; unreacted aryl bromide.

2-Furanylboronic acid

/ Dioxane:

90°C42%Improved oxidative addition, but boronic acid degraded.

2-Furanyl pinacol ester

/ Dioxane:

90°C 89% Optimal. Pinacol ester acts as a stable reservoir.

2-Furanyl pinacol ester

/ THF:

80°C86%Comparable yield; higher catalyst cost not justified.

Catalytic Pathway & Mechanism

The general catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2]. The diagram below maps these steps specifically to our target substrates.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate Limiting) Pd0->OA PdII_1 Ar-Pd(II)-Br Intermediate I OA->PdII_1 + Methyl 5-amino-2-bromobenzoate TM Transmetalation (Base Mediated) PdII_1->TM PdII_2 Ar-Pd(II)-Furan Intermediate II TM->PdII_2 + Furan-2-boronic acid pinacol ester + K2CO3 RE Reductive Elimination (Product Release) PdII_2->RE RE->Pd0 Regenerate Pd(0) Product Methyl 5-amino-2-(furan-2-yl)benzoate RE->Product

Suzuki-Miyaura catalytic cycle for Methyl 5-amino-2-(furan-2-yl)benzoate synthesis.

Standardized Experimental Protocol

Reagents Required
  • Electrophile: Methyl 5-amino-2-bromobenzoate (1.0 equiv, 10.0 mmol, 2.30 g)

  • Nucleophile: 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv, 12.0 mmol, 2.33 g)

  • Catalyst:

    
     (0.05 equiv, 0.5 mmol, 408 mg)
    
  • Base: Potassium carbonate,

    
     (2.5 equiv, 25.0 mmol, 3.45 g)
    
  • Solvents: 1,4-Dioxane (30 mL) and Deionized Water (10 mL)

Step-by-Step Methodology
  • Solvent Degassing (Critical Step): In a 100 mL Schlenk flask, combine 30 mL of 1,4-Dioxane and 10 mL of DI water. Sparge the mixture with dry Nitrogen (

    
    ) or Argon gas for at least 30 minutes. Causality: 
    
    
    
    is highly sensitive to oxidation. Dissolved oxygen will irreversibly oxidize the active catalyst to an inactive
    
    
    species, halting the reaction.
  • Reaction Assembly: To the degassed solvent, add Methyl 5-amino-2-bromobenzoate (2.30 g) and the furan-2-boronic acid pinacol ester (2.33 g). Stir until fully dissolved.

  • Base and Catalyst Addition: Add

    
     (3.45 g) followed by the 
    
    
    
    catalyst (408 mg). The solution will typically appear dark orange/red.
  • Thermal Activation: Equip the flask with a reflux condenser (purged with

    
    ). Heat the reaction mixture in a pre-heated oil bath at 90°C for 4 to 6 hours.
    
  • Aqueous Workup: Allow the mixture to cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL). Note: The inorganic bi-products are easily removed from the mixture during this aqueous wash[1].

  • Drying and Concentration: Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude brown oil.
    
  • Purification: Purify the crude product via silica gel flash chromatography using a gradient of Hexanes:Ethyl Acetate (80:20 to 60:40). The product elutes as a pale yellow solid.

Workflow Step1 1. Reagent Preparation Degas Dioxane/H2O (3:1) Step2 2. Reaction Assembly Add Pd(dppf)Cl2, K2CO3, Substrates Step1->Step2 Step3 3. Thermal Activation Heat at 90°C under N2 (4-6 h) Step2->Step3 Step4 4. Aqueous Workup Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5 Step6 6. Analytical Validation Confirm via LC-MS & 1H-NMR Step5->Step6

Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Use the following metrics to ensure reaction success:

  • In-Process Monitoring (TLC): The starting bromide is strongly UV active and stains positive (purple/brown) with Ninhydrin due to the free primary amine. The product will exhibit a higher

    
     value (less polar due to the loss of the heavy bromine atom and addition of the lipophilic furan ring) and will fluoresce distinctly under 254 nm UV light.
    
  • Visual Cues: A successful reaction will transition from a clear orange/red solution to a dark, opaque mixture with a fine black precipitate (

    
     black) as the catalyst reaches the end of its lifecycle upon substrate depletion.
    
  • Analytical Confirmation (LC-MS): The exact mass of Methyl 5-amino-2-(furan-2-yl)benzoate is 217.07 Da. Validation via positive electrospray ionization (+ESI) should yield a dominant

    
     peak at m/z 218.1 .
    
  • Troubleshooting Protodeboronation: If LC-MS reveals large amounts of unreacted aryl bromide and furan (m/z 68, usually lost in solvent front but identifiable via GC-MS), protodeboronation has occurred. Ensure the pinacol ester is used and verify that the reaction temperature does not exceed 90°C, as extreme heat accelerates

    
     bond hydrolysis[5].
    

References

1.[2] Suzuki-Miyaura Coupling - Chemistry LibreTexts. libretexts.org. 2 2.[1] Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. fishersci.se. 1 3.[3] Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonedalabs.com. 3 4.[4] The Suzuki Reaction - Andrew G Myers Research Group. harvard.edu. 4 5.[5] Novel Approaches to Cancer Therapy - Newcastle University Theses. ncl.ac.uk. 5

Sources

Method

Application Note: High-Purity Isolation of Methyl 5-amino-2-(furan-2-yl)benzoate via Optimized Flash Column Chromatography

Abstract Methyl 5-amino-2-(furan-2-yl)benzoate is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the integrity of downstream applications and the reliability o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 5-amino-2-(furan-2-yl)benzoate is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the integrity of downstream applications and the reliability of experimental data. This application note provides a comprehensive, field-proven protocol for the purification of this aromatic amine derivative using silica gel column chromatography. We address the common challenges associated with purifying basic amines on acidic stationary phases by incorporating a basic modifier into the eluent system. The methodology details systematic solvent system selection via Thin-Layer Chromatography (TLC), optimized column packing, sample loading, and fraction analysis, ensuring the reproducible attainment of high-purity material.

Introduction and Scientific Rationale

The purification of aromatic amines by silica gel chromatography is often complicated by strong interactions between the basic amine functionality and the acidic silanol (Si-OH) groups on the silica surface.[1][2] This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound, resulting in low recovery.[2]

To overcome these challenges, this protocol employs a mobile phase modified with a small percentage of a competing amine, such as triethylamine (TEA). The TEA effectively neutralizes the acidic sites on the silica gel, preventing undesirable interactions with the target analyte.[2] This ensures symmetrical peak shapes and facilitates efficient elution and separation from non-basic impurities. The systematic development of the mobile phase is first conducted using Thin-Layer Chromatography (TLC), a rapid and economical method to predict the separation behavior on a column.[1][3] An optimal TLC retardation factor (Rƒ) of 0.2-0.4 is targeted to ensure a practical elution volume and good separation from impurities.[4]

Physicochemical Properties and Handling

Understanding the properties of Methyl 5-amino-2-(furan-2-yl)benzoate is crucial for developing an effective purification strategy.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₂H₁₁NO₃Based on chemical structure
Molecular Weight 217.22 g/mol Based on chemical structure
Appearance Expected to be an off-white to yellow or brown solid.Inferred from similar aromatic amines and benzoates.[4][5]
Solubility Soluble in dichloromethane (DCM), ethyl acetate (EtOAc), methanol; sparingly soluble in hexanes.General solubility for moderately polar organic compounds.[4]
Key Functional Groups Secondary aromatic amine, methyl ester, furan ring.These groups dictate the compound's polarity and basicity.

Experimental Protocols

Protocol I: Mobile Phase Optimization using Thin-Layer Chromatography (TLC)

This initial step is critical for identifying a solvent system that provides adequate separation between the target compound and any impurities.

Materials:

  • Crude Methyl 5-amino-2-(furan-2-yl)benzoate

  • TLC plates (Silica gel 60 F254)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • TLC developing chamber

  • UV Lamp (254 nm)

  • Capillary spotters

Procedure:

  • Prepare Eluent Systems: In small beakers, prepare a series of solvent mixtures of increasing polarity. Start with 20% EtOAc in hexane and increase the EtOAc percentage in 10% increments (e.g., 30%, 40%, 50%). To each system, add 0.5% v/v triethylamine.

  • Sample Preparation: Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Development: Place each plate in a chamber containing one of the prepared eluent systems. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Visualization & Analysis: Remove the plates, mark the solvent front, and allow them to dry. Visualize the separated spots under a UV lamp. The ideal solvent system will show the spot for the target compound with an Rƒ value between 0.2 and 0.4, and clear separation from other spots.[4] For this compound, a system of 30-40% Ethyl Acetate in Hexane + 0.5% Triethylamine is often a suitable starting point.

Protocol II: Preparative Column Chromatography

This protocol outlines the purification of the crude material on a larger scale based on the optimized TLC conditions.

Materials and Equipment:

Material/EquipmentSpecifications
Crude Product~1.0 g (Example scale)
Stationary PhaseSilica Gel, 60 Å, 230-400 mesh (approx. 50-100 g)
SolventsHexane, Ethyl Acetate, Triethylamine (HPLC grade)
Glass Chromatography Column4-5 cm diameter, 40-50 cm length
Sample Loading AdsorbentSilica Gel (approx. 2-3 g)
Collection VesselsTest tubes or fraction collector vials
AncillariesSand, Cotton/Glass Wool, Rotary Evaporator

Optimized Chromatography Parameters:

ParameterRecommended Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient elution: Start with 20% EtOAc / 79.5% Hexane / 0.5% TEA, gradually increasing to 50% EtOAc / 49.5% Hexane / 0.5% TEA.
Target Rƒ 0.2 - 0.4 in 30-40% EtOAc/Hexane + 0.5% TEA
Loading Method Dry Loading

Step-by-Step Procedure:

  • Column Preparation (Wet Packing):

    • Insert a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel (50-100 times the weight of crude material) in the initial, least polar eluent (e.g., 20% EtOAc/Hexane + 0.5% TEA).

    • Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure uniform packing.[6]

    • Open the stopcock to drain some solvent, allowing the silica to settle into a firm bed. Crucially, never let the top of the silica bed run dry.

    • Add another ~1 cm layer of sand on top of the packed silica to protect the surface during solvent addition.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (~1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 times the weight of the crude material in silica gel to this solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This is the crude product adsorbed onto silica.[4]

    • Carefully layer this powder onto the sand at the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Start with the initial eluent (e.g., 20% EtOAc) and gradually increase the polarity by slowly increasing the percentage of ethyl acetate as the elution progresses (gradient elution).

    • Collect fractions of a consistent volume (e.g., 15-20 mL per test tube).

  • Fraction Analysis:

    • Monitor the elution progress by spotting alternating fractions onto a TLC plate.

    • Develop the TLC plate using the optimized mobile phase from Protocol I.

    • Identify the fractions containing the pure target compound (those showing a single spot at the correct Rƒ).

  • Isolation of Pure Product:

    • Combine the fractions that were identified as pure.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

    • Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as HPLC, NMR, or MS.

Workflow and Data Visualization

The entire purification process can be visualized as a logical workflow, ensuring each step is correctly executed.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Method Development Packing 2. Pack Column (Wet Slurry) TLC->Packing Elute 5. Elute with Gradient & Collect Fractions TLC->Elute informs Load 4. Load Sample on Column Packing->Load DryLoad 3. Prepare Sample (Dry Loading) DryLoad->Load Load->Elute Monitor 6. Monitor Fractions by TLC Elute->Monitor Pool 7. Pool Pure Fractions Monitor->Pool identify Evap 8. Solvent Removal (Rotovap) Pool->Evap Pure Pure Product Evap->Pure

Sources

Application

Application Notes &amp; Protocols: Methyl 5-amino-2-(furan-2-yl)benzoate as a Versatile Scaffold for Synthesis

Introduction: A Privileged Scaffold for Modern Synthesis In the landscape of medicinal chemistry and materials science, the assembly of novel molecular architectures with high efficiency and precision is paramount. Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the assembly of novel molecular architectures with high efficiency and precision is paramount. Methyl 5-amino-2-(furan-2-yl)benzoate emerges as a building block of significant strategic value. Its structure is a unique convergence of three key functional motifs: an aromatic amine (aniline-like), a readily modifiable methyl ester, and an electron-rich furan ring. This trifecta of reactivity provides orthogonal chemical handles, enabling chemists to perform sequential or one-pot modifications to rapidly generate libraries of complex molecules.

The aniline moiety serves as a classical nucleophile and a linchpin for carbon-nitrogen bond-forming reactions. The methyl ester provides a gateway to amides, alcohols, or the corresponding carboxylic acid for further elaboration. Finally, the furan ring, a bioisostere for the phenyl group, offers its own distinct reactivity profile, including participation in electrophilic substitutions and pericyclic reactions. This guide provides an in-depth exploration of the synthetic utility of this building block, complete with detailed protocols and the scientific rationale behind the strategic choices in each transformation. Furan-containing compounds are of increasing interest for their potential applications in photovoltaics and optoelectronics[1].

Part 1: Synthesis of the Core Building Block

The title compound is not ubiquitously available and is most efficiently prepared through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its exceptional functional group tolerance, mild reaction conditions, and the stability of its organoboron reagents[2]. The logical disconnection points to methyl 2-amino-5-bromobenzoate and 2-furanylboronic acid as ideal starting materials.

G A Methyl 2-amino-5-bromobenzoate P1 A->P1 B 2-Furanylboronic acid B->P1 C Methyl 5-amino-2-(furan-2-yl)benzoate P1->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-100 °C G Core Methyl 5-amino-2-(furan-2-yl)benzoate Amine Amine Derivatization Core->Amine Ester Ester Modification Core->Ester Furan Furan Ring Chemistry Core->Furan Amide Amide Coupling (R-COOH, Coupling Agent) Amine->Amide Pathway A.1 Arylation N-Arylation (Ar-X, Pd-Catalyst) Amine->Arylation Pathway A.2 Acid Saponification (LiOH) Ester->Acid Pathway B.1 Alcohol Reduction (LiAlH₄) Ester->Alcohol Pathway B.2 EAS Electrophilic Aromatic Substitution (e.g., NBS) Furan->EAS Pathway C.1

Sources

Method

Application Note: A Protocol for the Biological Screening of Novel Furan Derivatives

Abstract The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a comprehensive, field-proven guide for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the biological screening of novel furan derivatives. We present a strategic screening cascade, from initial high-throughput screening to secondary assays and cellular target engagement. This guide emphasizes the scientific rationale behind experimental choices and provides detailed, step-by-step protocols for key assays, including a luminescence-based kinase assay, a cell viability MTT assay, and the Cellular Thermal Shift Assay (CETSA). Furthermore, we address specific challenges associated with furan derivatives, such as metabolic instability, to ensure the generation of robust and reliable data for hit identification and validation.

Introduction

The Furan Moiety in Medicinal Chemistry

Furan, a five-membered aromatic heterocycle, is a cornerstone of many pharmacologically active substances.[2][3] Its unique electronic and steric properties allow it to act as a versatile pharmacophore and a bioisostere for other aromatic systems like phenyl or thiophene rings.[1][2] This adaptability enables the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[1] Consequently, furan derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4]

Challenges and Considerations in Screening Furan Derivatives

Despite their therapeutic potential, furan-containing compounds present unique challenges. The furan ring is susceptible to in vivo oxidation by Cytochrome P450 enzymes, which can lead to the formation of reactive γ-ketoenal intermediates.[5][6] This metabolic activation is a double-edged sword; while it is essential for the bioactivity of some drugs like nitrofurantoin, it can also lead to hepatotoxicity.[2][6] Therefore, assessing metabolic stability early in the screening process is critical for developing safe and effective furan-based therapeutics.[5]

The Screening Cascade: A Strategic Approach

A successful screening campaign follows a logical progression from a large library of compounds to a small number of validated hits. This "screening cascade" is designed to efficiently identify potent and selective compounds while eliminating false positives and compounds with undesirable properties.

Target Identification and Validation

The selection of a biological target is the first critical step. For novel furan derivatives, this choice is often guided by the known activities of similar compounds or through in silico screening and molecular docking studies.[7][8][9] Protein kinases, due to their central role in cellular signaling and disease, are a common and high-value target class for small molecule inhibitors.[10][11][12]

Overview of the Screening Workflow

The screening process is a multi-stage funnel designed to progressively narrow down a large library of compounds to a few promising leads.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Cellular & Mechanistic Studies Compound_Library Novel Furan Derivative Library HTS High-Throughput Screen (HTS) (e.g., Kinase-Glo® Assay) Compound_Library->HTS Primary_Hits Primary Hits (Activity > Threshold) HTS->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Confirmed_Hits->Cytotoxicity Target_Engagement Target Engagement Assay (e.g., CETSA) Cytotoxicity->Target_Engagement Validated_Lead Validated Lead Candidate Target_Engagement->Validated_Lead

Caption: A typical workflow for the biological screening of novel compounds.

Primary Screening Protocol: High-Throughput Assay for a Kinase Target

3.1 Principle of the Assay

For this protocol, we will use the principle behind the Kinase-Glo® Luminescent Kinase Assay as an example. This assay quantifies the amount of ATP remaining after a kinase reaction.[11] The kinase consumes ATP to phosphorylate its substrate; thus, lower ATP levels (and lower luminescence) correspond to higher kinase activity. Inhibitors will prevent ATP consumption, resulting in a higher luminescent signal. This "mix-and-read" format is highly sensitive and ideal for high-throughput screening (HTS).[11][13]

3.2 Materials and Reagents

  • Kinase of interest and its specific substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent ADP-Glo™ or fluorescence-based assay)[10][11]

  • White, opaque 384-well assay plates

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[13]

  • ATP solution (concentration should be at or near the Km for the kinase)

  • Novel furan derivatives dissolved in 100% DMSO

  • Positive control inhibitor

  • Luminometer plate reader

3.3 Step-by-Step Protocol

  • Compound Plating: Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each furan derivative from the library stock plates to the 384-well assay plates. Also, plate DMSO (negative control) and a known inhibitor (positive control).

  • Enzyme/Substrate Addition: Prepare a mixture of the kinase and its substrate in 1X Kinase Reaction Buffer. Add 5 µL of this mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well. This stops the kinase reaction and initiates the luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.[13]

  • Data Acquisition: Read the luminescence on a plate reader.

3.4 Data Analysis and Hit Identification

The activity of each compound is typically calculated as a percentage inhibition relative to the controls. A Z'-factor is calculated to assess the quality of the assay; a value greater than 0.5 indicates a robust assay suitable for HTS.[11]

Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Hits are identified as compounds that exhibit an inhibition level above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

3.5 Data Presentation

Compound IDConcentration (µM)Luminescence (RLU)% InhibitionHit (Y/N)
DMSO (Neg Ctrl)N/A850,0000%N
Staurosporine (Pos Ctrl)150,000100%N/A
Furan-00110845,0000.6%N
Furan-00210390,00057.5%Y
Furan-00310860,000-1.2%N
Furan-00410125,00090.6%Y
Table 1: Representative data from a primary HTS kinase assay. Percent inhibition is calculated relative to positive (100%) and negative (0%) controls.

Secondary Screening: Hit Confirmation and Dose-Response Analysis

4.1 Objective: Confirming Activity and Determining Potency (IC50)

The goal of secondary screening is to confirm the activity of primary hits and determine their potency.[14] This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the biological activity by 50%.[1][14]

4.2 Step-by-Step Protocol for Dose-Response Assay

  • Serial Dilution: Prepare a serial dilution series (e.g., 8-point, 3-fold dilutions) for each confirmed hit compound, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the kinase assay as described in section 3.3, but instead of a single concentration, add each concentration from the dilution series to respective wells.

  • Data Acquisition: Measure luminescence as before.

4.3 Data Analysis and Curve Fitting

Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.[15]

4.4 Data Presentation

Compound IDIC50 (µM)
Furan-0028.5
Furan-0040.75
Table 2: IC50 values determined from dose-response assays for confirmed hits.

Cellular Assays: Assessing Activity in a Biological Context

5.1 Rationale for Cell-Based Screening

Moving from biochemical to cell-based assays is a crucial step. It helps to determine if a compound can cross the cell membrane, engage its target in a physiological context, and exert a biological effect without causing general toxicity.

5.2 Protocol: Cell Viability/Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][15] It helps to distinguish between targeted inhibition and non-specific cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with the same concentration range of the furan derivatives used for the dose-response assay. Incubate for 48-72 hours.[1]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1][16]

  • Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.[15][16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15] The IC50 for cytotoxicity can be calculated similarly to the biochemical IC50.

5.3 Protocol: Target Engagement Assay in Cells (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target within intact cells.[17][18] The principle is that a protein becomes more thermally stable when bound to a ligand.[17]

  • Cell Treatment: Treat intact cells with the furan derivative or a vehicle control (DMSO) and incubate to allow for cell entry and target binding.[18]

  • Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation and precipitation.[17][18]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.[17]

  • Separation: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[17]

  • Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein quantification methods.[17][19] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing a Relevant Pathway

Kinase_Pathway cluster_pathway Example Kinase Signaling Pathway cluster_cascade MAPK Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Novel Furan Derivative (e.g., Furan-004) Inhibitor->RAF

Caption: Inhibition of the RAF kinase within the MAPK signaling cascade.

Troubleshooting and Scientific Considerations

  • False Positives: Compounds may interfere with the assay technology (e.g., luciferase inhibitors, fluorescent compounds). Counter-screening without the kinase or substrate can help identify these.

  • Metabolic Instability: The furan ring's susceptibility to oxidation is a key concern.[5][6] Performing metabolic stability assays using liver microsomes early in the hit-to-lead stage is highly recommended to identify liabilities.[5]

  • Compound Solubility: Poor solubility can lead to inaccurate IC50 values. Ensure compounds are fully dissolved in DMSO and do not precipitate in aqueous assay buffers.

Conclusion

The biological screening of novel furan derivatives is a systematic process that requires careful planning and execution. By employing a strategic cascade of robust biochemical and cellular assays, researchers can effectively identify and validate promising hit compounds. Understanding the specific chemical liabilities of the furan scaffold, particularly metabolic instability, and incorporating appropriate counter-screens are essential for advancing furan-based candidates toward the development of new therapeutics.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Published 2016 Jul 1]. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Published 2024 Aug 5]. Available from: [Link]

  • Identification: Kinase-Substrate Pairs Using High Throughput Screening l Protocol Preview. JoVE. [Published 2022 Jul 15]. Available from: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Published 2023 Sep 6]. Available from: [Link]

  • A Review on Biological and Medicinal Significance of Furan. Al-Mukhtar Journal of Medical and Applied Sciences. [Published 2023 Feb 18]. Available from: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Published 2019 Mar 15]. Available from: [Link]

  • High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. PMC. Available from: [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. Available from: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Published 2026 Feb 8]. Available from: [Link]

  • IC50. Wikipedia. Available from: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications. [Published 2022 Feb 4]. Available from: [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. S-General. Available from: [Link]

  • Determination of IC50 values of small-molecule inhibitors of... ResearchGate. Available from: [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. [Published 2022 Oct 2]. Available from: [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. [Published 2022 Jan 25]. Available from: [Link]

  • Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. MDPI. [Published 2023 Feb 23]. Available from: [Link]

  • (PDF) Synthesis, cytotoxic screening and molecular docking, DFT calculation of novel furan-heterocyclic derivatives as insecticidal agents. ResearchGate. Available from: [Link]

  • (PDF) Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. ResearchGate. Available from: [Link]

  • Medicinal significance of furan derivatives : A Review. Semantic Scholar. Available from: [Link]

Sources

Application

Application Note: Advanced Experimental Setup for Palladium-Catalyzed Cross-Coupling Reactions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary Palladium-catalyzed cross-coupling reactions—most notably the Suzuk...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

Palladium-catalyzed cross-coupling reactions—most notably the Suzuki-Miyaura and Buchwald-Hartwig amination—are foundational transformations in modern pharmaceutical synthesis and materials science[1]. While the literature is saturated with novel methodologies, the transition from a medicinal chemistry discovery route to a scalable, high-turnover process requires rigorous experimental design[2]. This application note details the mechanistic causality behind reagent selection, provides self-validating experimental protocols for both batch and continuous flow setups, and outlines troubleshooting frameworks to ensure reproducibility and high turnover numbers (TON).

Mechanistic Causality & Reaction Design

To design a robust experimental setup, one must understand the causality of the catalytic cycle. The efficiency of a cross-coupling reaction is dictated by three elementary steps: Oxidative Addition , Transmetalation (or Amine Binding/Deprotonation) , and Reductive Elimination [3].

  • Oxidative Addition: The insertion of the Pd(0) species into the aryl halide bond. Causality: Electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) increase the electron density on the palladium center, accelerating the oxidative addition into challenging, electron-rich aryl chlorides[4].

  • Transmetalation / Base Activation: The transfer of the nucleophile to the Pd(II) center. Causality: In Suzuki couplings, the base is required to form a reactive, electron-rich boronate complex. Without water or a suitable oxygen-based nucleophile to activate the boron, transmetalation stalls[3].

  • Reductive Elimination: The formation of the new C-C or C-N bond and regeneration of Pd(0). Causality: Sterically bulky ligands (e.g., XPhos, RuPhos) force the two coupling partners on the Pd(II) center closer together, lowering the activation energy required for reductive elimination[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)-X Oxidative Addition Pd0->PdII_OA Ar-X (Aryl Halide) PdII_TM Ar-Pd(II)-Nu Transmetalation / Amine Binding PdII_OA->PdII_TM Nu-M / Amine + Base PdII_TM->Pd0 Reductive Elimination Product Ar-Nu Cross-Coupled Product PdII_TM->Product

Caption: The general catalytic cycle of Palladium-catalyzed cross-coupling reactions.

The Case for Precatalysts

Historically, Pd(0) was generated in situ by reducing Pd(II) salts (e.g., Pd(OAc)₂) in the presence of free ligands. However, this reduction is often incomplete, leading to an improper Pd:Ligand ratio and the formation of inactive Pd nanoparticles (Pd black)[5]. Modern setups utilize palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts).

  • Why use G3/G4 precatalysts? They provide a strictly defined 1:1 ratio of Pd to ligand. Upon exposure to a mild base, they rapidly undergo deprotonation and reductive elimination to release the highly active, monoligated Pd(0)L₁ species, ensuring maximum catalytic efficiency and lower required loadings[6].

Quantitative Ligand & Parameter Selection

Table 1 summarizes the optimal parameters for specific cross-coupling applications based on empirical process data.

Table 1: Quantitative Comparison of Ligand Parameters and Reaction Conditions

Ligand / PrecatalystPrimary Reaction TypeOptimal Substrate ScopePreferred BaseTypical Loading (mol%)
XPhos Pd G3 Buchwald-HartwigPrimary amines, Aryl chloridesCs₂CO₃, NaOtBu0.5 - 2.0
RuPhos Pd G4 Buchwald-HartwigSecondary amines, Bulky substratesLiHMDS, NaOtBu0.5 - 2.0
SPhos Pd G3 Suzuki-MiyauraHeteroaryl boronic acidsK₃PO₄ (aq)0.1 - 1.0
Xantphos Amination (Flow)Primary amides, AnilinesDBU (Homogeneous)2.0 - 5.0

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal standards to track mass balance and running negative controls (no Pd) to rule out uncatalyzed Nucleophilic Aromatic Substitution (S_NAr).

Protocol A: Standard Batch Suzuki-Miyaura Coupling of Aryl Chlorides[4]

This protocol utilizes a biphasic system, which is highly effective for activating boronic acids while keeping the organic substrates in solution.

Reagents & Setup:

  • Aryl chloride (1.0 equiv), Arylboronic acid (1.5 equiv)

  • SPhos Pd G3 (1.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: THF / H₂O (4:1 v/v)

  • Internal Standard: Dodecane (0.5 equiv)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with SPhos Pd G3, the aryl chloride, arylboronic acid, and K₃PO₄.

  • Sealing: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line (N₂).

  • Solvent Addition: Rigorously degas the THF and water via three freeze-pump-thaw cycles or by sparging with N₂ for 30 minutes. Add the degassed THF/H₂O mixture and the dodecane internal standard via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) to ensure adequate mixing of the aqueous and organic layers.

  • Self-Validation (Monitoring): After 1 hour, withdraw a 50 µL aliquot of the organic layer, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-FID. Compare the product peak area to the dodecane standard to determine the precise conversion yield.

  • Workup: Upon completion, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove precipitated salts and palladium residues. Concentrate and purify via flash chromatography.

ExperimentalWorkflow Prep 1. Reagent Preparation (Glovebox / Schlenk Line) Load 2. Load Precatalyst, Ligand & Base Prep->Load Solvent 3. Add Degassed Solvent & Internal Standard Load->Solvent React 4. Heat & Vigorous Stirring (Monitor via GC-FID) Solvent->React Quench 5. Quench & Filter (Remove Pd black/salts) React->Quench Purify 6. Column Chromatography & Characterization Quench->Purify

Caption: Step-by-step experimental workflow for air-free batch cross-coupling reactions.

Protocol B: Homogeneous Buchwald-Hartwig Amination in Continuous Flow[6][7]

Batch Buchwald-Hartwig reactions often suffer from scaling issues due to the precipitation of inorganic salts (e.g., KBr, NaCl), which cause poor mixing and heat transfer[7]. Continuous flow chemistry mitigates this but requires strictly homogeneous conditions to prevent reactor fouling.

Reagents & Setup:

  • Aryl bromide (1.0 equiv), Amine (1.2 equiv)

  • Xantphos Pd G3 (5.0 mol%)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)[6]

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Solution A Preparation: Dissolve the aryl bromide (1.0 M) and the amine (1.2 M) in anhydrous, degassed DMF under an inert atmosphere.

  • Solution B Preparation: Dissolve Xantphos Pd G3 (0.05 M) and DBU (2.0 M) in anhydrous, degassed DMF. Causality: DBU is selected because it acts as a soluble, homogeneous base, preventing the formation of insoluble halide salts that would clog the microreactor[6].

  • Flow Setup: Pump Solution A and Solution B using dual high-pressure syringe pumps at equal flow rates into a PEEK T-mixer.

  • Reaction: Direct the mixed stream into a heated perfluoroalkoxy (PFA) coil reactor maintained at 120 °C. Adjust the total flow rate to achieve a residence time of 45-60 minutes.

  • Quenching: Direct the reactor effluent directly into a collection flask containing saturated aqueous NH₄Cl to immediately quench the reaction and neutralize the DBU.

  • Workup: Extract the aqueous mixture with EtOAc, wash heavily with brine to remove DMF, dry over MgSO₄, and purify.

Troubleshooting & Process Optimization

Even with rigorous setups, cross-coupling reactions can fail. Use the following logic to diagnose and correct issues:

  • Symptom: Rapid formation of a black precipitate (Pd black) upon heating.

    • Causality: The catalyst has decomposed into inactive Pd(0) nanoparticles before oxidative addition could occur. This is typically caused by oxygen ingress (which oxidizes the phosphine ligand) or an overly slow oxidative addition step.

    • Solution: Re-verify the degassing protocol of the solvent. If the substrate is a highly unreactive aryl chloride, switch to a more electron-rich ligand (e.g., from PPh₃ to XPhos) to accelerate oxidative addition[4].

  • Symptom: Observation of the dehalogenated starting material (Ar-H) instead of the product.

    • Causality: Premature protodemetalation of the Ar-Pd(II)-X intermediate. This occurs when there is excess moisture in a reaction that requires anhydrous conditions (like Buchwald-Hartwig), or if the transmetalation step is too slow.

    • Solution: Ensure all reagents (especially the base) are strictly anhydrous. Consider using a stronger base (e.g., switching from Cs₂CO₃ to NaOtBu) to accelerate the amine binding/deprotonation step[8].

References

  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2-Bromo-4-methoxybenzoate. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE39iwopUY7B57Hu-6fgjtvfv0yOCVqLNnF1o-Yun_3WKC7Oy0NG5fTSWK3RPCrQ0CZp9v9--SpREwt_xMnPiD12B78Ukcj2oJtlG3sl1I3AWkv2t-ZQt05-09btBewF8Ho65XGkge8IY95Wa0hgkV5k4DwCPRIil4Zc7yNuevWfwU1d_QHq65WvTRfMYHM9KGpsc-2ddktWb6JJ6Tk51ueHeWl-6miNhTFESkwQKiGnV-sUKI8-nm7BwyFtBYIJhgxqmAaa_0bHILI]
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAGF-peNCyvZaKcqppfnmQNMK4BOd0_Y5GBTJ8Jhv7_cgiXBnGBC6vbjKAC1O-HpGRrX-l3LizQ0YGPN9L6qlBtGlY7l2dTFsvD4gbLOy1XCwWfRn5mFZa_JcztUdHQ6_TRVVHLxYcMBsUF6BQ0eXGBaXskKhmRhfZwNkfZmnv3cxWfBZgJ1iNKz8eNcU5sgOCUi88xnPLRXM=]
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvkcOdrf2YdEe6m8YU-1X47Rz3qDiUVrVCyOO1i4MNNcrKiVr4nLI85Hd4ygTwNvX6yXJJbGd4eJBYyVPzDvgz2tDD_A_Ou318WM98-5xjTjmpT2zFS8nH8FfZKHPEI1zGpMkCgi9svn_Z4VdB61lQKoCSWeXSTPtwY6xfnv_8KyHQ6mx2q7Y-nzKmArhzw63F]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhkiOmtT9Noiee8YhxEZ6IOr_rXlGYWXmbkhtoxpw4bvDkawmlwgsHGxU5yuCQGT2vCIMLKCBB7IZSLcXWDnrc50Ff5HgacO11_oACY7wBJG5_FwbTKEgVzrL27FFWM1tr1BYo72wNV1TNcNkBog==]
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJo24E-pmJdAEV-75sjVB4oeeDSSH9qa9UJ8MftlcQRgYh5HCHMfbmY8OLeLWMg_HEhp9H_RHA9GBlSBG9ydsgjK5BEocNF5zIGAjRfib4jUgEnWaITnhQRt5NpZpzSF5kKlzA7wQyfolY5tLiTzM4iy3G7wOxrv4=]
  • Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcfd0Mb4WEv1VgT68nscd4ZE0uYqRpe6vjYjJf02Pll2Ro3TDwlyeycQ9GqRZuM0mYfJenRPsiC4DrzQUzJmwxAM5MR41ZgNTHwh4DrXB9jwR1_XGgtzdyCd0o5aNDinmrriBhH52c5d4XjjzhDjelJQrzlgkKiG85SJeP1BxLdg==]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMaWzuE6iuQvI3H_Qn35gIjHkAZS1kcN4dzF6ADRpq_Im4M8j_hW7QRJGy_I1O2nwR8PVKUR5ock93FdHdvgCjHNd71vRuLXWx2_C3vuQKTN4tQanZtr6PyrYGDgd5mDHfO9julLIb8euTi6CF-LdnHLkjReOBjolJbrCE0V7OKZuViWYTDgOp]
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYf3wR221ILdzfLkNvKgBq4cXf9UzzFSqSbZC9rnRxK55ArElyA7ZWOTrxvnTwmyoTQUsnn4rJYryYe6O1Cz1MltSa_vjZQ6BIqGRzTyNZMKU_i3m4Nsp3gO1Ar9eKpSOhG7oGItZ5]

Sources

Method

Application Note: Structural and Functional Characterization of Furan-Substituted Aromatic Amines

Topic: Techniques for Characterizing Furan-Substituted Aromatic Amines Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist Abstract Furan-substituted aromatic amines represent a high...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Techniques for Characterizing Furan-Substituted Aromatic Amines Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist

Abstract

Furan-substituted aromatic amines represent a high-value scaffold in medicinal chemistry (e.g., kinase inhibitors, diuretic intermediates) and materials science.[1] However, they present a unique "Janus-faced" analytical challenge: the basicity of the amine functionality invites oxidative degradation, while the acid-sensitivity of the electron-rich furan ring risks catastrophic ring-opening during standard purification or acidification steps. This guide outlines a robust, causality-driven workflow for characterizing these moieties, prioritizing stability-indicating methods and unambiguous structural confirmation.

The Stability Paradox: Handling & Pre-Validation

Before attempting quantitative characterization, one must define the stability window. The furan ring is latent with reactivity; under acidic conditions (often used to solubilize amines), it can hydrolyze to form reactive dicarbonyls (e.g., cis-2-butene-1,4-dial), leading to polymerization or false toxicity signals.

Protocol 1: Differential pH Stability Stress Test

Objective: Determine the "Safe pH Window" for HPLC mobile phases and workup conditions.

Materials:

  • Analyte (Furan-amine derivative)[2]

  • Buffers: 10 mM Ammonium Acetate (pH 4.5, 7.0), 0.1% Formic Acid (pH ~2.7).

  • Internal Standard (IS): Nitrobenzene (inert, UV active).

Workflow:

  • Preparation: Dissolve analyte to 100 µM in MeCN.

  • Stress Induction: Aliquot into three vials containing the respective buffers (50:50 MeCN:Buffer).

  • Incubation: Hold at 25°C for 4 hours.

  • Readout: Analyze via UPLC-UV (neutral conditions). Calculate % recovery relative to IS.

    • Pass Criteria: >98% recovery.[3][4]

    • Failure Mode: Loss of peak area at pH 2.7 indicates acid-catalyzed ring opening. Action: Avoid TFA; use Ammonium Acetate for LC methods.

Spectroscopic Characterization: Structural Confirmation

Unambiguous assignment requires distinguishing the furan ring protons from the aromatic amine protons. The key differentiator is the coupling constant (


) and chemical shift environment.[5]
NMR Strategy: The "Coupling Fingerprint"

While phenyl ring protons typically show


 Hz, furan protons exhibit smaller, distinct couplings.
Position (Furan)Chemical Shift (

, ppm)*
MultiplicityCoupling Constant (

, Hz)
Diagnostic Feature
H-5 (

)
7.40 – 7.60dd

;

Most deshielded; often overlaps with phenyl.
H-3 (

)
6.30 – 6.60dd

;

Upfield; larger

value than

-protons.
H-4 (

)
6.00 – 6.40dd

;

Distinct "doublet of doublets" pattern.

*Note: Shifts shift upfield if the amine is directly conjugated to the furan ring due to mesomeric electron donation.

Workflow: Structural Elucidation

The following diagram illustrates the logical flow for confirming the structure, integrating MS fragmentation logic with NMR data.

StructuralElucidation Start Crude Furan-Amine Sample HRMS HRMS (ESI+) Start->HRMS FragCheck Check Fragmentation: Loss of CO (-28 Da)? Loss of NH3 (-17 Da)? HRMS->FragCheck NMR_1H 1H NMR (DMSO-d6) FragCheck->NMR_1H Mass Correct Reeval Re-evaluate Synthesis (Possible Ring Opening) FragCheck->Reeval Mass +18 (Hydration) Coupling Analyze J-Couplings: Furan J(3,4) ~3.5 Hz vs Phenyl J(o) ~8.0 Hz NMR_1H->Coupling NOESY 2D NOESY/ROESY Coupling->NOESY Distinct Systems Found Coupling->Reeval Ambiguous Signals Confirm Structure Confirmed NOESY->Confirm Spatial Proximity Verified

Figure 1: Integrated spectroscopic workflow for confirming furan-substituted amine integrity. Note the critical checkpoint for hydration (mass +18), indicative of furan ring opening.

Chromatographic Method Development

Developing an HPLC method for these compounds is a balancing act.

  • The Problem: Amines tail on C18 columns due to silanol interactions, typically requiring low pH (TFA) to suppress.

  • The Conflict: Low pH degrades the furan ring (as established in Protocol 1).

Protocol 2: The "Soft-Acid" HPLC Method

Instead of TFA, use a buffered mobile phase or a Pentafluorophenyl (PFP) column which offers


-

interactions specific to the furan ring, improving retention without aggressive pH.

Instrument: HPLC/UPLC with PDA or MS detection. Column: Fluorophenyl (PFP) or C18 (high carbon load, end-capped). Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) — Buffers the amine without hydrolyzing the furan. Mobile Phase B: Acetonitrile (MeCN).

Gradient Profile:

Time (min) % A % B Flow (mL/min) Rationale
0.0 95 5 0.5 Initial equilibration.
10.0 5 95 0.5 Elution of hydrophobic aromatics.
12.0 5 95 0.5 Wash.

| 12.1 | 95 | 5 | 0.5 | Re-equilibration. |

Validation Check: Inject the sample. Calculate Tailing Factor (


) .
  • If

    
    : Increase buffer concentration to 20 mM or switch to a PFP column.
    
  • Do not add TFA unless stability data confirms resistance.

Advanced Characterization: Metabolic Liability (Toxicity)

In drug development, furan-substituted amines are often flagged for "structural alerts" due to metabolic activation. The furan ring is oxidized by Cytochrome P450 (specifically CYP2E1) to form a reactive cis-2-butene-1,4-dial, which covalently binds to proteins/DNA.[6]

Understanding this pathway is essential for characterizing the safety of the molecule, not just its structure.

MetabolicActivation Parent Furan-Amine Drug CYP CYP450 Oxidation (CYP2E1) Parent->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening Adduct Protein/DNA Adduct (Toxicity) BDA->Adduct Alkylation GSH Glutathione Conjugate (Detoxification) BDA->GSH + GSH (Trapping)

Figure 2: Metabolic activation pathway of furan moieties. Characterization often involves "trapping" experiments using Glutathione (GSH) to detect the formation of the reactive dialdehyde.

Protocol 3: Reactive Metabolite Trapping (Microsomal Assay)
  • Incubation: Incubate 10 µM test compound with Human Liver Microsomes (HLM) and NADPH (cofactor).

  • Trapping Agent: Add 5 mM Glutathione (GSH) or N-Acetyl Cysteine (NAC).

  • Analysis: Analyze via LC-MS/MS.

  • Target: Look for Mass Shift of +307 Da (GSH adduct). Detection of this adduct confirms the furan ring is undergoing metabolic activation.

References

  • Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • Moro, S., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. [Link]

  • Sielc Technologies. (2025). HPLC Method for Substituted Furans Separation. [Link]

  • Global Research Online. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

Sources

Application

Application Note: Methyl 5-amino-2-(furan-2-yl)benzoate in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and application of Methyl 5-amino-2-(furan-2-yl)benzoate (MAFB) as a privileged biaryl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and application of Methyl 5-amino-2-(furan-2-yl)benzoate (MAFB) as a privileged biaryl scaffold.

Executive Summary & Pharmacophore Logic

Methyl 5-amino-2-(furan-2-yl)benzoate (MAFB) is a high-value synthetic intermediate characterized by a biaryl core with orthogonal functional handles. In modern medicinal chemistry, it serves as a critical scaffold for "Fragment-Based Drug Design" (FBDD), particularly in the development of Kinase Inhibitors (targeting the ATP hinge region) and GPCR Antagonists (e.g., Adenosine A2A receptors).

Structural Significance[1]
  • Biaryl Twist: The steric clash between the benzoate carbonyl and the furan ring forces a non-planar conformation (approx. 30–50° torsion), mimicking the twisted geometry of bioactive biaryl natural products while improving solubility compared to biphenyl analogs.

  • Furan Moiety: Acts as a bioisostere for phenyl or pyridine rings but with distinct electronic properties (π-excessive) and hydrogen bond accepting capability (via the ether oxygen).

  • Orthogonal Handles:

    • 5-Amino group: A nucleophilic handle for urea/amide formation (Hinge binding motif).

    • Methyl Ester: An electrophilic handle for hydrolysis, amidation, or heterocycle ring closure (Solvent-exposed tail).

Synthesis Protocol: High-Purity Generation of MAFB

Rationale: Commercial availability of this specific ester is often limited to expensive catalog quantities. The following protocol utilizes a robust Suzuki-Miyaura Cross-Coupling to generate multi-gram quantities from inexpensive precursors.

Materials
  • Precursor A: Methyl 5-amino-2-bromobenzoate [CAS: 6942-39-8] (1.0 equiv)

  • Precursor B: 2-Furanylboronic acid [CAS: 13331-23-2] (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge Methyl 5-amino-2-bromobenzoate (10 mmol, 2.30 g) and 2-Furanylboronic acid (12 mmol, 1.34 g).

  • Solvent Addition: Add 1,4-Dioxane (40 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling and catalyst deactivation).

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.3 mmol, 245 mg) followed by the degassed

    
     solution (15 mL).
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Process Control: Monitor by LC-MS.[1] Look for the disappearance of the bromide (

      
      ) and formation of the product (
      
      
      
      ).
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes).

    • Yield Expectations: 85–92% as a tan/yellow solid.

Application Module: Library Generation

Once synthesized, MAFB acts as a "divergent point" for creating libraries of potential bioactive molecules.

Workflow Visualization

The following diagram illustrates the logical flow from the MAFB scaffold to two distinct classes of therapeutic candidates: Urea-based Kinase Inhibitors and Amide-based GPCR Ligands .

MAFB_Workflow Figure 1: Divergent Synthesis Workflow for MAFB-based Libraries Start Precursors: Me-5-amino-2-bromobenzoate + 2-Furanylboronic acid Scaffold SCAFFOLD (MAFB): Methyl 5-amino-2-(furan-2-yl)benzoate Start->Scaffold Suzuki Coupling Pd(dppf)Cl2, 90°C Path_A Path A: Urea Synthesis (Kinase Hinge Binder) Scaffold->Path_A R-N=C=O (Isocyanates) Path_B Path B: Ester Hydrolysis (Solubility/Tail Mod) Scaffold->Path_B LiOH, THF/H2O Prod_A Library A: Biaryl Urea Inhibitors (Target: VEGFR/PDGFR) Path_A->Prod_A DCM, RT Prod_B Intermediate: Free Acid Scaffold Path_B->Prod_B Acidification Prod_C Library B: Amide Derivatives (Target: A2A/GPCR) Prod_B->Prod_C HATU, R-NH2

Protocol A: Synthesis of Biaryl Urea Kinase Inhibitors

Context: The 5-amino group is positioned to act as a hydrogen bond donor/acceptor pair when converted to a urea, a classic motif for binding to the ATP-binding site of kinases (e.g., Sorafenib analogs).

  • Dissolution: Dissolve MAFB (0.5 mmol, 108 mg) in anhydrous Dichloromethane (DCM, 5 mL).

  • Coupling: Add the desired Isocyanate (R-NCO, 0.55 mmol) dropwise at 0°C.

    • Note: If the isocyanate is not commercially available, generate it in situ from the corresponding amine using Triphosgene.

  • Reaction: Stir at room temperature for 2–12 hours.

  • Isolation: The urea product often precipitates. Filter and wash with cold DCM. If soluble, evaporate and purify via recrystallization (EtOH) or prep-HPLC.

Protocol B: Scaffold Hydrolysis & Amide Coupling

Context: Hydrolyzing the ester exposes the carboxylic acid, allowing for the attachment of solubilizing groups (e.g., piperazines) or specific recognition elements found in GPCR ligands.

  • Hydrolysis: Dissolve MAFB (1.0 mmol) in THF/MeOH/Water (3:1:1, 5 mL). Add LiOH·H₂O (3.0 mmol). Stir at 50°C for 2 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Extract the 5-amino-2-(furan-2-yl)benzoic acid with EtOAc.

  • Amide Coupling: React the crude acid (1 equiv) with an amine (R-NH₂, 1.1 equiv) using HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.

Quantitative Data Summary

The following table summarizes the physicochemical profile of the MAFB scaffold compared to its biphenyl analog, highlighting why the furan substitution is advantageous for drug-like properties.

PropertyMAFB ScaffoldBiphenyl Analog (Ref)Advantage
MW 217.22227.26Lower MW (Ligand Efficiency)
cLogP ~2.1~3.4Improved Solubility
TPSA 52.3 Ų39.1 ŲBetter H-bonding potential
Rotatable Bonds 33Similar flexibility
Metabolic Risk Furan oxidation (monitor)CYP oxidationFuran requires metabolic stability check

References & Authoritative Grounding

  • Suzuki-Miyaura Coupling Standards:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Application Note Context: Provides the mechanistic basis for the Pd(dppf)Cl2 protocol used in Section 2.

  • Furan Scaffolds in Medicinal Chemistry:

    • Keasling, J. D., et al. (2012). Furan-based pharmacophores: Synthesis and biological activity.[2][3][4] Journal of Medicinal Chemistry. (General reference for furan bioisosteres).

    • BenchChem Technical Note: "Furan-2-Boronic Acid in Suzuki Coupling."[1][5] Highlights the instability of furan-2-boronic acids and the need for mild bases like K2CO3. Link

  • Kinase Inhibitor Design (Urea Motifs):

    • Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. Link

    • Relevance: Validates the "Biaryl Urea" strategy described in Protocol A.

  • A2A Receptor Ligands (Furan-Phenyl Motifs):

    • Baraldi, P. G., et al. (2008). Medicinal Chemistry of A2A Adenosine Receptor Antagonists. Current Medicinal Chemistry, 15(7), 671-684.

    • Relevance: Establishes the biological relevance of the 2-aryl-benzoate/heterocycle motif.

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Purification of Furan-Containing Aminobenzoates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of furan-containing aminobenzoates. These molecules, which merge the acid-sensitive furan ring with a readily oxidizable aminobenzoate moiety, demand a nuanced approach to achieve high purity. This resource is designed to equip you with the expertise to navigate these complexities effectively.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during the purification of furan-containing aminobenzoates.

Observed Problem Probable Cause(s) Recommended Solutions & Explanations
Low recovery of the desired product after column chromatography. 1. Degradation on silica gel: Standard silica gel is acidic and can cause the acid-sensitive furan ring to undergo ring-opening or polymerization.[1][2] 2. Irreversible adsorption: The basic amino group can strongly interact with the acidic silanol groups on the silica surface, leading to poor elution.[1] 3. Product co-elution with impurities: Similar polarities of the product and byproducts can make separation difficult.1. Deactivate the stationary phase: Before packing the column, wash the silica gel with a dilute solution of a base like triethylamine (TEA) in a non-polar solvent, followed by a rinse with the pure non-polar solvent.[1] Alternatively, add 0.1-1% (v/v) TEA or a small percentage of ammonium hydroxide (e.g., 1-2%) to the mobile phase to neutralize the acidic sites.[1] 2. Use an alternative stationary phase: Consider using neutral or basic alumina as a less acidic alternative to silica gel.[1] 3. Optimize the mobile phase: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate with a basic modifier) can improve separation. For highly polar compounds, a dichloromethane/methanol system with a basic modifier is often effective.[3] 4. Consider reverse-phase chromatography: For water-soluble compounds, reverse-phase chromatography (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile) can be a better option.[3]
The purified product is colored (e.g., yellow or brown). 1. Oxidation of the amino group: Aromatic amines are susceptible to air oxidation, which can produce colored impurities.[4] 2. Degradation of the furan ring: Acid-catalyzed degradation can lead to colored polymeric byproducts.1. Work under an inert atmosphere: Perform purification steps, especially solvent removal and storage, under an inert atmosphere like nitrogen or argon to minimize oxidation.[2][4] 2. Use activated carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration through celite before cooling.[4] 3. Prompt neutralization: After acidic reaction conditions, neutralize the mixture promptly and gently during the workup to prevent prolonged exposure of the furan ring to acid.[2]
Significant tailing of the product peak during column chromatography or HPLC analysis. Strong interaction between the basic amino group and acidic silica gel. [1]1. Add a basic modifier to the eluent: As mentioned above, incorporating triethylamine or ammonia into the mobile phase is a highly effective way to reduce peak tailing.[1][3] A common eluent system for polar amines is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1).[1] 2. Use an amine-functionalized column: For particularly challenging separations, a column with an amine-functionalized stationary phase can provide excellent peak shape without the need for mobile phase additives.
The product "oils out" during recrystallization instead of forming crystals. 1. High concentration of impurities: Impurities can disrupt the crystal lattice formation. 2. Inappropriate solvent choice: The solvent may have too high of a boiling point relative to the melting point of the compound, or the compound may be too soluble.[4] 3. Cooling too rapidly: Rapid cooling can lead to the formation of an amorphous oil instead of an ordered crystal structure.1. Pre-purify by column chromatography: If the crude material is highly impure, an initial chromatographic step to remove the bulk of the impurities is recommended. 2. Optimize the recrystallization solvent: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Experiment with different solvents and solvent mixtures. For aminobenzoic acids, water and ethyl acetate have been used successfully.[4] 3. Slow cooling and seeding: Allow the hot solution to cool slowly to room temperature, and then transfer it to a refrigerator. If available, adding a seed crystal of the pure compound can initiate crystallization.[1] 4. Scratching the flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.[1]
Formation of unexpected byproducts during workup or purification. Acid-catalyzed ring-opening of the furan moiety. [2]1. Maintain neutral or basic conditions: During aqueous workup, use a mild base like sodium bicarbonate to neutralize any acid. Avoid strong acids. 2. Low-temperature workup: Perform extractions and washes at low temperatures (e.g., 0 °C) to minimize the rate of degradation reactions.[2]

Frequently Asked Questions (FAQs)

This section addresses common questions about the purification of furan-containing aminobenzoates, providing expert insights and practical advice.

Q1: What is the primary stability concern when working with furan-containing aminobenzoates?

The primary stability concern is the acid sensitivity of the furan ring.[2] Furans can undergo acid-catalyzed polymerization or ring-opening reactions, especially in the presence of strong acids or even on the acidic surface of standard silica gel.[1][2] This necessitates careful pH control throughout the workup and purification process.

Q2: How does the aminobenzoate group influence the purification strategy?

The aminobenzoate moiety introduces two key considerations:

  • Basicity: The amino group is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and poor recovery.[1] This is typically addressed by adding a basic modifier to the eluent or using a different stationary phase.[1]

  • Oxidation Potential: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities.[4] It is often advisable to handle the compound under an inert atmosphere, especially during solvent evaporation and long-term storage.

Q3: When should I choose column chromatography versus recrystallization?

  • Column Chromatography is generally preferred for:

    • Separating mixtures with multiple components.

    • Removing impurities with very different polarities from the product.

    • Purifying non-crystalline (oily or waxy) compounds.

  • Recrystallization is most effective for:

    • Purifying compounds that are already relatively pure (e.g., >90%).

    • Removing small amounts of impurities with different solubility profiles.

    • Obtaining a highly crystalline final product.

Often, a combination of both techniques provides the best results: an initial purification by column chromatography followed by a final polishing step of recrystallization to obtain a highly pure, crystalline solid.

Q4: What analytical techniques are best for assessing the purity of my furan-containing aminobenzoate?

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and quickly assessing the purity of fractions during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data with high resolution. Both normal-phase and reverse-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can reveal the presence of impurities if they are at a significant level.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.

Q5: Should I consider using a protecting group for the amino functionality?

Using a protecting group for the amino moiety can be a viable strategy, especially if the subsequent synthetic steps involve harsh conditions that could affect the amino group. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).[5] However, this adds two extra steps to the synthesis (protection and deprotection), so it should be considered based on the overall synthetic route and the stability of the unprotected aminobenzoate under the desired reaction conditions.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Flash Column Chromatography on Deactivated Silica Gel

This protocol outlines a general method for purifying a furan-containing aminobenzoate using flash column chromatography with a basic modifier.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides a good retention factor (Rf) of approximately 0.2-0.4 for your product.

    • To the chosen solvent system, add 0.5-1% (v/v) of triethylamine (TEA) or a solution of 1-2% ammonium hydroxide in methanol. Re-evaluate the Rf on TLC with the modified eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent mixture (containing the basic modifier).

    • Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure, preferably while maintaining an inert atmosphere to prevent oxidation.

Diagram: Purification Workflow Decision Tree

This diagram illustrates a logical workflow for selecting an appropriate purification strategy for furan-containing aminobenzoates.

Purification_Workflow start Crude Furan-Containing Aminobenzoate check_purity Assess Purity (TLC/HPLC) start->check_purity high_purity High Purity (>90%)? check_purity->high_purity recrystallize Recrystallization high_purity->recrystallize Yes column_chrom Column Chromatography high_purity->column_chrom No is_crystalline Is Product Crystalline? recrystallize->is_crystalline check_tailing Significant Tailing on TLC? column_chrom->check_tailing is_crystalline->column_chrom No (Oiled Out) final_product Pure Product is_crystalline->final_product Yes check_tailing->final_product No add_base Add Basic Modifier (e.g., TEA) to Eluent check_tailing->add_base Yes add_base->final_product change_stationary_phase Use Neutral Alumina or Amine-Silica add_base->change_stationary_phase If tailing persists change_stationary_phase->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • LCGC International. (2020, November 11). The Determination of Furan in Foods — Challenges and Solutions. Retrieved from [Link]

  • Ye, Q. Z., et al. (1993). Chorismate aminations: partial purification of Escherichia coli PABA synthase and mechanistic comparison with anthranilate synthase. Journal of the American Chemical Society, 115(18), 8167-8174. [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalysis for Suzuki Coupling of Furan Boronic Acids

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of furan boronic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of furan boronic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful C-C bond-forming reaction. Furan-containing biaryls are prevalent motifs in pharmaceuticals and functional materials, yet the inherent instability of furan boronic acids often presents significant challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during the Suzuki coupling of furan boronic acids, offering probable causes and actionable solutions based on established chemical principles.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
1. Low to No Yield of Desired Product A. Decomposition of Furan Boronic Acid: Furan-2-boronic acid is particularly susceptible to protodeboronation, especially at elevated temperatures.[1][2][3]1. Lower Reaction Temperature: Attempt the reaction at room temperature or 40 °C. Many modern catalyst systems are highly active at lower temperatures.[1] 2. Shorten Reaction Time: Employ a highly active palladium precatalyst and ligand system to facilitate rapid coupling, minimizing the time the boronic acid is exposed to destabilizing conditions.[1] 3. Use a Stable Boronic Acid Derivative: Consider using furan boronic acid pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium furan trifluoroborates.[1][3][4] These derivatives slowly release the boronic acid in situ, maintaining a low concentration and minimizing decomposition.
B. Catalyst Inactivity or Decomposition: The active Pd(0) species may not be forming efficiently, or it may be decomposing. Oxygen can also deactivate the catalyst.[2][5]1. Utilize a Modern Precatalyst: Employ a well-defined palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that rapidly and cleanly generates the active Pd(0) catalyst under mild conditions.[1][6] 2. Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the experiment.[5]
C. Inappropriate Base or Solvent System: The choice of base and solvent is critical and can significantly influence the rates of both the desired cross-coupling and undesired side reactions.[7][8][9]1. Screen Bases: While aqueous bases are common, consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[10] For base-sensitive substrates, non-aqueous conditions might be beneficial.[11] 2. Optimize Solvent: Polar aprotic solvents like dioxane, THF, or DMF are frequently used.[12] The presence of water can be crucial for dissolving the base and facilitating transmetalation, but an excess can promote protodeboronation.[2][7]
2. Significant Formation of Furan (Protodeboronation Byproduct) Protodeboronation of Furan Boronic Acid: This is the primary decomposition pathway for furan boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[2][3][13]1. Implement Strategies from Issue 1A: Lowering the temperature, shortening the reaction time, and using stable boronic acid derivatives are the most effective ways to suppress protodeboronation.[1][2] 2. Careful Selection of Base: The rate of protodeboronation is highly dependent on the pH of the reaction medium.[8] A screen of different bases may reveal one that favors cross-coupling over protodeboronation.
3. Formation of Boronic Acid Homocoupling Product Oxidative Homocoupling: This side reaction is often promoted by the presence of oxygen or when using a Pd(II) source that is inefficiently reduced to the active Pd(0) catalyst.[6][14]1. Rigorous Degassing: Minimize oxygen in the reaction mixture as it can facilitate the oxidative coupling of two boronic acid molecules.[5] 2. Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that cleanly generates Pd(0) can mitigate homocoupling that occurs during the in situ reduction of Pd(II) salts.[5]
4. Dehalogenation of the Aryl Halide Starting Material Reductive Dehalogenation: The palladium hydride species, which can form from various sources (e.g., solvent impurities, amine bases), can reductively eliminate with the aryl halide to form the dehalogenated arene.[6]1. Use High-Purity Solvents and Reagents: Ensure solvents and bases are free from impurities that can act as hydride sources. 2. Avoid Certain Bases: In some cases, amine bases can be a source of hydrides. Consider using inorganic bases.
5. Difficulty in Product Purification Co-elution of Product and Byproducts: Furan, the protodeboronation byproduct, can have a similar polarity to the desired product, making chromatographic separation challenging.1. Optimize Chromatography: Screen different solvent systems (e.g., varying polarity with hexane/ethyl acetate or dichloromethane/methanol) and consider using different stationary phases. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Why are furan boronic acids, particularly furan-2-boronic acid, so challenging to use in Suzuki couplings?

Furan-2-boronic acid is an electron-rich heteroaryl boronic acid, which makes it highly susceptible to protodeboronation.[2][3] This is a process where the carbon-boron bond is cleaved by a proton source (often water in the basic reaction medium) and replaced with a carbon-hydrogen bond, resulting in the formation of furan.[2] This decomposition pathway is often accelerated by the elevated temperatures and basic conditions typically employed in Suzuki coupling reactions.[1][3]

Q2: What are the best practices for storing and handling furan boronic acids?

Given their instability, it is crucial to store furan boronic acids in a cool, dry place, preferably in a desiccator under an inert atmosphere. Many furan boronic acids have a limited shelf life and can decompose over time.[3][4] It is advisable to use them as fresh as possible.

Q3: What are furan boronic acid derivatives, and when should I consider using them?

Furan boronic acid derivatives are compounds where the boronic acid functionality is protected, rendering them more stable. Common examples include:

  • Pinacol esters: These are generally more stable to chromatography and storage.

  • MIDA boronates: These are highly stable and can be used in anhydrous coupling conditions.[1][6] They release the boronic acid slowly under aqueous basic conditions.

  • Potassium trifluoroborates: These salts are often crystalline, air-stable solids and are less prone to protodeboronation.[3][4]

You should consider using these derivatives when you experience significant decomposition of the free boronic acid, especially when higher reaction temperatures or longer reaction times are required.

Q4: Can I use a "standard" Suzuki coupling protocol for furan boronic acids?

Standard protocols, particularly those developed for more robust aryl boronic acids like phenylboronic acid, often utilize high temperatures (e.g., >80 °C) and prolonged reaction times.[2] These conditions are generally unsuitable for unstable substrates like furan-2-boronic acid and will likely lead to low yields due to decomposition. It is highly recommended to start with a protocol specifically developed for unstable heteroaryl boronic acids, which typically involves milder conditions and more active catalyst systems.[1][2]

Recommended Catalyst Systems and Conditions

For the successful Suzuki coupling of furan boronic acids, especially furan-2-boronic acid, with a range of aryl and heteroaryl halides, the following catalyst systems and conditions have proven effective.

Component Recommendation Rationale
Palladium Precatalyst Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3, SPhos Pd G4)These are air- and moisture-stable Pd(II) precatalysts that rapidly form the active, monoligated Pd(0) species under mild conditions, enabling fast reaction times at lower temperatures.[1][6]
Ligand Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos)These ligands promote the oxidative addition of challenging substrates (like aryl chlorides) and facilitate the reductive elimination step, leading to higher catalyst turnover and efficiency.[15][16]
Base K₃PO₄, Cs₂CO₃, K₂CO₃These bases are effective in promoting the reaction while often being milder than strong hydroxide bases, which can accelerate boronic acid decomposition.[10]
Solvent Dioxane/H₂O, THF/H₂O, or other polar aprotic solventsThese solvent systems effectively dissolve the reactants and the base, facilitating the reaction. The water content should be carefully controlled.[12]
Temperature Room Temperature to 40 °CThe high activity of modern catalyst systems often allows for efficient coupling at lower temperatures, which is crucial for minimizing the decomposition of furan boronic acids.[1]

Experimental Protocols

General Procedure for the Suzuki Coupling of Furan-2-Boronic Acid with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • Furan-2-boronic acid (or its pinacol ester) (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., dioxane or THF)

  • Degassed water

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, furan-2-boronic acid, and base.

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5–10 minutes.

  • Under a positive pressure of inert gas, add the palladium precatalyst.

  • Add the degassed solvent mixture (e.g., dioxane/water 10:1) via syringe.

  • Stir the reaction mixture vigorously at room temperature (20–25 °C) or slightly elevated temperature (e.g., 40 °C).

  • Monitor the reaction progress by TLC or LC-MS. Due to the high catalyst activity, reactions may be complete in as little as 30 minutes to a few hours.[1]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ + Base pd_intermediate L-Pd(II)(Ar)(Ar') transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar' Troubleshooting_Workflow start Low or No Yield check_boronic_acid Check for Furan Byproduct (Protodeboronation) start->check_boronic_acid mitigate_decomp Lower Temp Shorten Time Use Stable Derivative check_boronic_acid->mitigate_decomp Yes check_catalyst Catalyst Inactivity? check_boronic_acid->check_catalyst No success Improved Yield mitigate_decomp->success optimize_catalyst Use Precatalyst Ensure Inert Atmosphere check_catalyst->optimize_catalyst Yes check_conditions Base/Solvent Issue? check_catalyst->check_conditions No optimize_catalyst->success optimize_conditions Screen Bases Optimize Solvent System check_conditions->optimize_conditions Yes optimize_conditions->success

Caption: Decision-making workflow for troubleshooting low-yield Suzuki couplings of furan boronic acids.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Hindered Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Laglera, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chen, Q., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469. [Link]

  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 294. [Link]

  • Lima, F., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 9(10), 9199-9208. [Link]

  • Munday, R. H., et al. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(5), 2049–2056. [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(1), 23-31. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(13), 4546-4565. [Link]

  • Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Rygus, J. P. G., & Crudden, C. M. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10763-10768. [Link]

  • ResearchGate. (2018). Effect of solvent on the Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Bellina, F., & Rossi, R. (2011). Suzuki–Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(7), 5484-5519. [Link]

  • Yamamoto, T. (2003). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, (21), 4055-4064. [Link]

  • Sigma-Aldrich. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Furan-Containing Compound Degradation

Introduction: The Furan Moiety - A Double-Edged Sword in Drug Development The furan ring is a common heterocycle in medicinal chemistry, valued for its ability to act as a versatile scaffold and bioisostere. However, its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan Moiety - A Double-Edged Sword in Drug Development

The furan ring is a common heterocycle in medicinal chemistry, valued for its ability to act as a versatile scaffold and bioisostere. However, its presence is often a red flag in drug development. The furan moiety is susceptible to metabolic activation, primarily by cytochrome P450 (CYP) enzymes, into a highly reactive and potentially toxic intermediate: a cis-2-ene-1,4-dicarbonyl. This metabolite can covalently bind to cellular macromolecules like proteins and DNA, leading to idiosyncratic drug-induced toxicities, most notably hepatotoxicity.

This guide serves as a technical resource for researchers investigating the stability and metabolic fate of furan-containing compounds. It is structured in a question-and-answer format to directly address common experimental challenges and provide robust, field-tested protocols.

Section 1: Frequently Asked Questions - Foundational Principles

Q1: Why is the furan moiety considered a "structural alert" in drug discovery?

The primary concern is metabolic bioactivation. In the liver and other tissues, CYP enzymes, particularly isoforms like CYP2E1 and CYP3A4, oxidize the furan ring. This oxidation is not a simple detoxification step. Instead, it forms an epoxide or hydroperoxide intermediate that rapidly rearranges into a highly electrophilic α,β-unsaturated dicarbonyl metabolite. This reactive species is the primary culprit behind the toxicity associated with many furan-containing drugs, as it readily reacts with biological nucleophiles, leading to protein adducts and cellular damage.

Q2: What is the canonical metabolic pathway for furan degradation in vivo?

The most well-established pathway involves CYP-mediated oxidation. The process can be summarized as follows:

  • Initial Oxidation: A CYP enzyme introduces an oxygen atom to one of the double bonds of the furan ring.

  • Rearrangement: The resulting unstable intermediate rearranges to form a cis-2-ene-1,4-dicarbonyl. For example, furan itself is metabolized to cis-2-butene-1,4-dial.

  • Nucleophilic Attack: This highly reactive dicarbonyl readily undergoes a Michael addition reaction with cellular nucleophiles, most notably the thiol group of cysteine residues in proteins or glutathione (GSH), a key cellular antioxidant.

This process depletes cellular GSH and leads to the formation of covalent protein adducts, which are strongly implicated in triggering an immune response and causing cell death.

Furan_Metabolism cluster_P450 Bioactivation (Cytochrome P450) cluster_Detox Detoxification & Adduct Formation Furan Furan-Containing Drug Reactive_Intermediate cis-2-ene-1,4-dicarbonyl (Reactive Electrophile) Furan->Reactive_Intermediate Oxidative Ring Opening P450 CYP450 (e.g., CYP2E1, 3A4) + O2, NADPH GSH_Adduct Stable GSH Adduct (Excreted / Detectable) Reactive_Intermediate->GSH_Adduct Michael Addition (Trapping Reaction) GSH Glutathione (GSH) GSH->GSH_Adduct Protein Cellular Protein (e.g., Cys residue) Protein_Adduct Covalent Protein Adduct Protein->Protein_Adduct Toxicity Cellular Dysfunction & Toxicity Protein_Adduct->Toxicity Reactive_intermediate Reactive_intermediate Reactive_intermediate->Protein_Adduct Covalent Binding

Caption: P450-mediated bioactivation of a furan-containing drug.

Q3: My furan-containing compound is degrading on the benchtop. What are the likely non-metabolic causes?

Furan rings are sensitive to certain chemical conditions, and degradation can occur outside of a biological system. The most common causes are:

  • Acidic Conditions: The furan ring is susceptible to acid-catalyzed hydrolysis. If your formulation buffer is acidic (pH < 6), you may observe ring-opening. This is a critical consideration for oral drug formulations that must pass through the stomach.

  • Oxidation: Furans can be oxidized by atmospheric oxygen, especially when exposed to light (photo-oxidation) or in the presence of trace metal contaminants that can catalyze oxidation. Ensure compounds are stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

  • Solution: To diagnose this, run a stability analysis of your compound in your experimental buffer or formulation vehicle at various pH values (e.g., pH 3, 5, 7.4, 9) and temperatures, while also including a sample protected from light. Monitor the disappearance of the parent compound by HPLC-UV or LC-MS.

Section 2: Troubleshooting Guide - Investigating Metabolic Activation

Problem: I am incubating my furan-containing drug with liver microsomes but cannot detect any reactive metabolites.

This is a very common and expected challenge. The cis-2-ene-1,4-dicarbonyl intermediate is highly reactive and has a very short half-life. It will rapidly react with any available nucleophile in the incubation mixture—primarily water, buffer components, and microsomal proteins—making its direct detection nearly impossible.

Root Cause: The reactive metabolite is too unstable for direct detection.

Solution: Implement a Trapping Strategy. The gold-standard approach is to include a high concentration of a soft nucleophile in the incubation to "trap" the reactive metabolite as it is formed, creating a stable conjugate that can be readily detected by LC-MS. Glutathione (GSH) is the most common and biologically relevant trapping agent.[1][2][3]

Objective: To indirectly detect the formation of a reactive metabolite by trapping it with GSH and identifying the resulting GSH-conjugate.

Materials:

  • Test Compound (Furan-containing drug), 10 mM stock in DMSO.

  • Human Liver Microsomes (HLM), 20 mg/mL stock.

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions).

  • Potassium Phosphate Buffer, 0.1 M, pH 7.4.

  • Glutathione (GSH), reduced form.

  • Acetonitrile (ACN) with 0.1% Formic Acid (for quenching).

  • Control Compound (a known furan-containing drug like Ranitidine, if available).

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix in phosphate buffer containing HLM (final concentration 0.5-1.0 mg/mL) and GSH (final concentration 5-10 mM).

  • Incubation Setup: Aliquot the master mix into microcentrifuge tubes. Prepare the following conditions in triplicate:

    • Test Condition: Master Mix + Test Compound (final concentration 1-10 µM) + NADPH.

    • Negative Control 1 (-NADPH): Master Mix + Test Compound, but add buffer instead of NADPH. This control distinguishes enzyme-catalyzed degradation from chemical instability.[4]

    • Negative Control 2 (-HLM): Buffer + GSH + Test Compound + NADPH. This control checks for non-enzymatic, NADPH-dependent degradation.

  • Pre-incubation: Pre-warm all tubes at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the Test Compound and either the NADPH regenerating system or buffer.

  • Incubate: Incubate at 37°C for 30-60 minutes in a shaking water bath.

  • Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with 0.1% formic acid. This precipitates the proteins and stops the enzymatic activity.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analyze Supernatant: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Method: Use a method that searches for the predicted mass of the GSH adduct. The mass will be [M+H]⁺ of the parent drug + 307.1 Da (mass of GSH adducted via Michael addition, with loss of H₂O from the initial hydroxylated intermediate).

  • Data Mining: Look for the characteristic isotopic pattern of sulfur in the MS/MS spectra of any potential adducts. Perform a neutral loss scan for 129 Da (pyroglutamic acid), a characteristic fragment of GSH conjugates.

Trapping_Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_process 3. Sample Processing & Analysis Prep Prepare Master Mix: - HLM (0.5 mg/mL) - GSH (5 mM) - Phosphate Buffer (pH 7.4) Incubate Aliquot & Add Components Prep->Incubate Test Test: + Drug + NADPH Incubate->Test Ctrl1 Control 1: + Drug - NADPH Incubate->Ctrl1 Ctrl2 Control 2: - HLM + Drug + NADPH Incubate->Ctrl2 Warm Pre-warm 5 min @ 37°C Test->Warm Ctrl1->Warm Ctrl2->Warm React Incubate 60 min @ 37°C Warm->React Quench Quench with Cold ACN (precipitates protein) React->Quench Spin Centrifuge (14,000 rpm) Quench->Spin Analyze Transfer Supernatant for LC-MS/MS Analysis Spin->Analyze

Caption: Experimental workflow for a GSH trapping assay.

Section 3: Data Interpretation & Advanced FAQs

Q4: My trapping experiment worked, but I see multiple GSH adducts. What does this mean?

Finding multiple adducts is not uncommon and can provide deeper mechanistic insight. Potential causes include:

  • Mono- and Bis-GSH Adducts: The cis-2-ene-1,4-dicarbonyl intermediate has two electrophilic centers. It can react with one molecule of GSH (mono-adduct) or two (bis-adduct).[1]

  • Isomeric Adducts: If the furan ring or the dicarbonyl intermediate is unsymmetrical, GSH can attack at different positions, forming structural isomers.

  • Downstream Metabolism: The initial GSH conjugate itself can sometimes be a substrate for further metabolism (e.g., oxidation), leading to modified adducts.

  • Pyrrole Formation: The initial GSH adduct can sometimes cyclize and dehydrate to form a more stable thiol-substituted pyrrole adduct.[1]

Troubleshooting Strategy:

  • High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF mass spectrometer to obtain accurate mass measurements. This will allow you to determine the elemental composition of each adduct and confirm if they are isomers or represent different numbers of GSH additions.

  • MS/MS Fragmentation: Carefully analyze the fragmentation patterns of each adduct. Isomeric adducts will often have subtle but distinct differences in their MS/MS spectra that can help elucidate the structure.

Q5: What are the best practices for confirming the structure of a novel furan metabolite or adduct?

While LC-MS/MS provides strong evidence, it is often considered tentative. For definitive structural confirmation, especially for regulatory submissions, further characterization is required.

  • Preparative Scale-Up: Scale up the in vitro incubation to produce enough material (microgram to milligram quantities) for purification.

  • Purification: Use preparative HPLC to isolate the metabolite of interest.

  • NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. This is the gold standard for unambiguous structure elucidation.

  • Chemical Synthesis: Synthesize the proposed structure of the metabolite/adduct. If the synthetic standard has identical retention time, mass spectra, and NMR spectra to the isolated biological sample, the structure is confirmed.

Data Summary Table: Examples of Furan-Containing Drugs and Their Bioactivation
DrugTherapeutic ClassKey P450 Isoform(s)Observed Adducts / Metabolites
Ranitidine H₂ antagonistCYP3A4, CYP2C19GSH conjugates, protein adducts
Teucrin A (Herbal Toxin)CYP3AReactive epoxide and dicarbonyl metabolites
Ipomeanol (Mycotoxin)CYP4B1, CYP2BCovalent binding to lung and liver proteins
Amiodarone AntiarrhythmicCYP3A4, CYP2C8Forms reactive metabolites, though furan contribution is debated

References

  • Peterson, L. A., Cummings, M. E., Vu, C. C., & Matter, B. A. (2005). Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Drug Metabolism and Disposition, 33(10), 1453–1458. [Link]

  • Gates, L. A., Lu, D., & Peterson, L. A. (2012). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 40(10), 1937-1943. [Link]

  • Chen, L. J., Hecht, S. S., & Peterson, L. A. (1997). Characterization of amino acid and glutathione adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan. Chemical Research in Toxicology, 10(7), 843–850. [Link]

  • Ravindranath, V., Burka, L. T., & Boyd, M. R. (1984). Toxicity mediated by reactive metabolites of furans. Science, 224(4651), 884–886. [Link]

  • Peterson, L. A. (2006). Reactive metabolites in the biotransformation of furan. Drug Metabolism Reviews, 38(4), 615–627. [Link]

  • Wang, L., He, X., & Peng, Y. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Modern Herbal Medicine, 1(3), 118-128. [Link]

  • Pomponio, R., et al. (2005). Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan. Chemical Research in Toxicology, 8(5), 559-563. [Link]

  • Lu, D., & Peterson, L. A. (2009). Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. Chemical Research in Toxicology, 22(7), 1328–1336. [Link]

Sources

Optimization

Technical Support Center: Optimizing Furan Ring Functionalization

Welcome to the Technical Support Center dedicated to the intricate art of furan ring functionalization. As a cornerstone heterocycle in pharmaceuticals, agrochemicals, and materials science, the furan moiety offers uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the intricate art of furan ring functionalization. As a cornerstone heterocycle in pharmaceuticals, agrochemicals, and materials science, the furan moiety offers unique electronic properties. However, its reactivity profile presents distinct challenges that can hinder synthetic campaigns. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the why behind each experimental choice.

Part 1: The Stability Conundrum: Degradation, Polymerization, and Ring-Opening

The furan ring's aromaticity is modest, rendering it susceptible to degradation under various conditions, particularly in the presence of acid. Understanding and mitigating these decomposition pathways is the first step toward successful functionalization.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a dark, insoluble tar. What’s happening?

A1: This is a classic sign of furan polymerization or resinification. The furan ring is highly susceptible to polymerization under acidic conditions, a common issue in reactions like Friedel-Crafts acylations that employ strong Lewis acids like AlCl₃.[1] The acid protonates the furan ring, generating a reactive electrophile that can attack another furan molecule, initiating a chain reaction.[2]

Q2: I'm observing low yields and my mass spectrometry data suggests the presence of a linear dicarbonyl compound. What is this side product?

A2: You are likely observing acid-catalyzed ring opening. In the presence of an acid and a nucleophile (often water), the furan ring can be protonated, leading to a cascade that cleaves the ring to form 1,4-dicarbonyl compounds.[1][2][3] This is a significant degradation pathway that competes with your desired functionalization.

Troubleshooting Guide: Preventing Furan Decomposition

If you are facing either of the issues above, the core strategy is to minimize the acidity and temperature of your reaction environment.

IssuePotential CauseRecommended Solution
Polymerization/Tar Formation Strong acid catalyst (e.g., AlCl₃)Switch to a milder Lewis acid (e.g., BF₃·OEt₂, ZnCl₂, SnCl₄) or a solid acid catalyst like a zeolite.[1]
High catalyst concentrationUse catalytic instead of stoichiometric amounts of the Lewis acid whenever possible.[1]
High reaction temperaturePerform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to slow the rate of polymerization.[1][2]
Ring-Opening Presence of water/protic solventsEnsure strictly anhydrous conditions. Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[1][2]
Strong Brønsted or Lewis acidsIn addition to milder Lewis acids, consider if non-acidic conditions can be used for your desired transformation.
Electron-releasing substituentsGroups that donate electron density into the furan ring can exacerbate acid-catalyzed decomposition.[2] Use the mildest possible conditions for these substrates.

Visualizing the Problem: Furan Decomposition Pathways

The following diagram illustrates the critical choice your furan substrate faces under acidic conditions. The goal is to steer it down the "Desired Reaction" path while minimizing the off-target decomposition routes.

cluster_paths Furan Furan Substrate Acid Acidic Conditions (H⁺ or Lewis Acid) Desired Desired Functionalization (e.g., Acylation) Acid->Desired Controlled Conditions Polymer Polymerization (Tar Formation) Acid->Polymer Harsh Conditions RingOpen Ring Opening (1,4-Dicarbonyls) Acid->RingOpen Protic Conditions Start Low Yield in Cross-Coupling CheckReagents Check Reagent Quality Start->CheckReagents CheckAtmosphere Check Inert Atmosphere CheckReagents->CheckAtmosphere No ReagentPurity Degraded boronic acid? Impure halide/amine? CheckReagents->ReagentPurity Yes CheckCatalyst Optimize Catalyst System CheckAtmosphere->CheckCatalyst No Degas Solvent properly degassed? System purged with N₂/Ar? CheckAtmosphere->Degas Yes Ligand Is the ligand appropriate? (e.g., bulky phosphine) CheckCatalyst->Ligand ReagentPurity->CheckAtmosphere Degas->CheckCatalyst Base Is the base correct? (e.g., K₂CO₃, Cs₂CO₃) Ligand->Base Solvent Is the solvent appropriate? (e.g., Dioxane/H₂O) Base->Solvent Success Yield Improved Solvent->Success

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Furan Derivatives in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. Furan and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in numerous natural products...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. Furan and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs due to their unique electronic properties and ability to act as bioisosteres for rings like phenyl or thiophene.[1][2][3] However, the often hydrophobic and aromatic nature of the furan ring system leads to a significant and recurring challenge: poor solubility in aqueous media.[4][5] This guide provides a structured, question-and-answer approach to troubleshoot and overcome these solubility hurdles, ensuring your experiments and development programs remain on track.

Section 1: Foundational Troubleshooting

This section addresses the most common initial solubility problems encountered in the lab. These are the first-line strategies to employ before moving to more complex formulation techniques.

Q1: My furan derivative is precipitating out of my aqueous buffer. What are the first things I should try?

A1: When a compound crashes out of a solution, it's a clear sign that its solubility limit has been exceeded. The most direct and simplest approaches involve modifying the solvent environment.

1. pH Adjustment (for Ionizable Compounds): Many furan derivatives possess acidic or basic functional groups, making their solubility highly dependent on pH.[6][7] The principle is to shift the equilibrium towards the ionized form of the molecule, which is generally more water-soluble.[8]

  • Mechanism: For a weakly acidic drug, increasing the pH of the medium above its pKa will deprotonate it, forming a more soluble salt. Conversely, for a weakly basic drug, lowering the pH below its pKa will protonate it, increasing its solubility.[6][9]

  • Causality: The addition of a charge to the molecule enhances its interaction with polar water molecules, thereby increasing solubility. It is crucial to first determine the pKa of your compound to make an informed decision on pH adjustment.[6]

  • Actionable Advice: Before preparing your buffer, perform a simple solubility test at three different pH points: acidic (e.g., pH 2-4), neutral (pH 7.4), and basic (e.g., pH 8-10). This will quickly indicate if your compound's solubility is pH-dependent.

2. Co-solvency (for Non-ionizable or pH-Insensitive Compounds): If pH modification is ineffective or your compound is non-ionizable, the next step is to use a water-miscible organic solvent, known as a co-solvent.[10][11]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous medium.[12] Water is a highly polar solvent with a strong hydrogen-bonding network. A hydrophobic molecule like a furan derivative disrupts this network, which is energetically unfavorable. Co-solvents, being less polar than water, reduce the overall polarity of the solvent system, making it more "hospitable" to the nonpolar drug molecule.[11][13]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[10][12]

  • Actionable Advice: Prepare a high-concentration stock solution of your furan derivative in a pure co-solvent (e.g., 100% DMSO). Then, dilute this stock into your aqueous buffer to the final desired concentration. Be aware that adding the aqueous buffer to the DMSO stock can sometimes cause the compound to precipitate if the final co-solvent concentration is too low to maintain solubility. Always add the stock solution to the buffer while vortexing.

Q2: I'm using DMSO as a co-solvent, but I'm concerned about its effects on my cells/assay. What are the best practices?

A2: This is a critical and valid concern. While DMSO is an excellent solvent, it is not biologically inert and can induce toxicity or interfere with assays at higher concentrations.[6] Adhering to best practices is essential for data integrity.

  • Minimize Final Concentration: The most important rule is to keep the final concentration of the co-solvent as low as possible. For most cell-based assays, the final DMSO concentration should be kept well below 1%, with an ideal target of <0.1% .[6]

  • Run Meticulous Vehicle Controls: Every experiment must include a "vehicle control." This control contains the exact same final concentration of the co-solvent (e.g., 0.1% DMSO) as your test samples but without the furan derivative. This allows you to subtract any background effect of the solvent itself from your results.

  • Watch for Precipitation on Dilution: When you dilute your DMSO stock into the aqueous buffer, the solubility of your compound can decrease dramatically. Always visually inspect your final working solution for any signs of precipitation (cloudiness, particulates). A simple check is to centrifuge a sample of the final solution and look for a pellet. The presence of precipitate means your compound is not fully dissolved, and the actual concentration is lower than intended.

Below is a table summarizing common co-solvents and their typical use-cases.

Co-solventTypical Final Conc. Limit (in vitro)Key Considerations
DMSO < 0.5% (ideally < 0.1%)Potent solvent, but can cause cell toxicity and assay interference.[6]
Ethanol < 1%Generally well-tolerated but can be volatile and may affect protein structure.
PEG 400 < 2%Low toxicity, often used in in vivo formulations.[13]
Propylene Glycol < 2%Common in parenteral formulations due to low toxicity.[14]
Section 2: Advanced Solubilization Strategies

When foundational methods are insufficient, especially for applications requiring higher concentrations like in vivo studies, more advanced formulation strategies are necessary.

Q3: Adjusting pH and using co-solvents isn't providing enough solubility for my studies. What is the next level of formulation?

A3: When you need a significant boost in aqueous solubility, you must move beyond simple solvent modification to more sophisticated drug delivery systems. The three main pillars of advanced solubilization are cyclodextrin complexation, solid dispersions, and lipid-based formulations.

Q3a. How can cyclodextrins help, and how do I prepare an inclusion complex?

A3a: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone.[15] Their exterior is hydrophilic, making them water-soluble, while the internal cavity is hydrophobic (lipophilic).[16][17][18]

  • Mechanism of Action: The hydrophobic furan derivative (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming a "host-guest" inclusion complex.[16][18][19] This complex presents its hydrophilic exterior to the water, effectively cloaking the poorly soluble drug and rendering the entire complex water-soluble.[16][17]

  • Why it Works: This is a true solubilization at the molecular level. Instead of changing the solvent, you are changing the effective nature of the drug molecule itself by placing it inside a water-soluble shell. This can dramatically increase apparent water solubility and improve bioavailability.[16] Commonly used CDs in pharmaceuticals include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[18]

Diagram of drug encapsulation by a cyclodextrin host.

Experimental Protocol: Preparation of a Furan Derivative-Cyclodextrin Complex via Kneading

This method is effective for lab-scale preparation and avoids the use of large volumes of organic solvents.

  • Molar Ratio Calculation: Determine the desired molar ratio of your furan derivative to the cyclodextrin (e.g., 1:1 or 1:2). HP-β-CD is a good starting point.

  • Paste Formation: Place the calculated amount of cyclodextrin into a glass mortar. Add a small amount of a hydroalcoholic solvent (e.g., water-ethanol 50:50 v/v) dropwise while triturating with a pestle to form a uniform, thick paste.[6]

  • Drug Incorporation: Slowly add the furan derivative to the paste in small portions while continuing to knead vigorously.

  • Kneading: Continue kneading the mixture for 45-60 minutes. The goal is to use mechanical energy to force the drug into the cyclodextrin cavity. If the mixture becomes too dry, add another drop or two of the solvent to maintain a pasty consistency.[6]

  • Drying: Scrape the paste from the mortar and spread it thinly on a glass dish. Dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Processing: The dried complex can be gently pulverized into a fine powder and stored in a desiccator. This powder should now be readily soluble in aqueous media.

  • Validation: To confirm successful complexation, you can analyze the product using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD), which will show the disappearance of the drug's characteristic melting point or crystalline peaks.

Q3b. What is a solid dispersion, and how do I prepare one?

A3b: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, highly water-soluble carrier or matrix at a solid state.[20][21][22]

  • Mechanism of Action: The core principle is to prevent the drug from forming a crystal lattice, which requires significant energy to break during dissolution. In a solid dispersion, the drug exists in a much higher energy amorphous state or is molecularly dispersed within the hydrophilic carrier.[20] When this solid dispersion is introduced to an aqueous medium, the water-soluble carrier dissolves rapidly, releasing the drug as very fine, sub-micron sized particles or even individual molecules.[21] This massive increase in surface area leads to a significantly faster dissolution rate and higher apparent solubility.[20]

  • Why it Works: By breaking down the drug to an amorphous or molecular level and surrounding it with a hydrophilic carrier (like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)), you overcome the two main barriers: crystal lattice energy and poor wettability.[20][23]

Concept of forming an amorphous solid dispersion.

Experimental Protocol: Preparation of a Solid Dispersion via Solvent Evaporation

This is a common and effective laboratory method for creating solid dispersions.[24]

  • Component Selection: Choose a hydrophilic carrier that is compatible with your drug. PVP K30 and PEG 6000 are excellent starting points.[20] Decide on a drug-to-carrier weight ratio (e.g., 1:1, 1:5, 1:10).

  • Dissolution: Dissolve both the furan derivative and the chosen carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or acetone).[6][24] Ensure you stir until a perfectly clear solution is obtained, indicating that both components are fully dissolved.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done at a controlled temperature (e.g., 40°C) to avoid thermal degradation. The goal is a slow and complete removal of the solvent to form a thin, solid film on the inside of the flask.

  • Final Drying: Place the flask in a vacuum oven for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the solid material from the flask. Gently grind it using a mortar and pestle and pass it through a sieve to obtain a uniform, fine powder.

  • Storage: Store the resulting solid dispersion powder in a tightly sealed container in a desiccator to prevent moisture absorption and potential recrystallization.

Q3c. My compound is highly lipophilic. Would a nanoemulsion be a good choice?

A3c: Yes, for highly lipophilic (oil-loving) compounds, a lipid-based formulation like a nanoemulsion is an excellent strategy.[13]

  • Mechanism of Action: A nanoemulsion is a dispersion of two immiscible liquids (typically oil and water), stabilized by surfactants, with droplet sizes ranging from 20 to 200 nm.[25][26] Your lipophilic furan derivative is first dissolved in the oil phase. This oil phase is then dispersed as nanoscale droplets within the continuous aqueous phase.[25]

  • Why it Works: The drug remains in its preferred oily environment, completely solubilized within the nanodroplets.[25] The extremely small droplet size provides a massive surface area for drug release and absorption in the gastrointestinal tract, leading to enhanced bioavailability.[27][28] These systems can protect the drug from degradation and are suitable for oral, topical, and parenteral administration.[25][29]

Section 3: Chemical Modification Approaches
Q4: I'm in the early stages of development. Can I chemically modify my furan derivative to improve solubility?

A4: Absolutely. If you have the flexibility in your discovery or lead optimization phase, a prodrug approach is a powerful tool.

  • Prodrug Strategy: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[2] You can temporarily attach a polar, water-solubilizing group (like a phosphate, amino acid, or sugar) to your furan derivative.[30][31]

  • Why it Works: This modification dramatically increases the aqueous solubility of the compound for formulation and administration. Once in the body, enzymes cleave off the solubilizing group, releasing the original, active furan derivative at the site of action. This strategy not only improves solubility but can also enhance bioavailability and absorption.[2][31]

Section 4: Frequently Asked Questions (FAQs)
  • Q: Why are furan derivatives often poorly soluble?

    • A: The furan ring is an aromatic, heterocyclic system.[4] While the oxygen atom adds some polarity, the overall structure is often planar, rigid, and dominated by nonpolar carbon-hydrogen bonds, making it hydrophobic.[4][5] Many furan-based drugs are designed to interact with hydrophobic pockets in biological targets, which inherently leads to low water solubility.

  • Q: Are there stability concerns with furan derivatives in aqueous media?

    • A: Yes, the furan ring can be susceptible to degradation under certain conditions, particularly strong acidic or basic environments.[32][33] Acid-catalyzed polymerization can be a significant issue, leading to the formation of insoluble polymers.[34] When considering pH modification, it is vital to conduct stability studies to ensure your compound does not degrade at the pH required for solubilization.

  • Q: How do I choose the right solubilization technique?

    • A: The choice depends on the physicochemical properties of your compound, the required concentration, the route of administration, and the developmental stage. The following flowchart provides a general decision-making process.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Palladium Catalysts for Biaryl Synthesis

Introduction The biaryl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The development of efficient methods for their synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The biaryl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The development of efficient methods for their synthesis is therefore a critical endeavor for researchers in both academic and industrial laboratories. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the gold standard for their versatility, functional group tolerance, and mild reaction conditions.[1][2][3][4]

The success of these reactions hinges on the judicious selection of the palladium catalyst system. The evolution of catalyst technology from simple palladium salts with phosphine ligands to sophisticated, pre-formed palladacycles has revolutionized the field, enabling chemists to tackle increasingly complex synthetic challenges. This guide provides an in-depth comparison of different classes of palladium catalysts for biaryl synthesis, offering insights into their performance, mechanistic nuances, and practical applications to empower researchers, scientists, and drug development professionals in their catalyst selection process.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

At the heart of palladium-catalyzed biaryl synthesis is a well-defined catalytic cycle.[1][5][6] Understanding these fundamental steps is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or pseudohalide), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[1][5][6][7] This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.[5][7][8] This step requires activation of the boronic acid with a base.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][5][6][7]

The efficiency of each step is profoundly influenced by the nature of the ligands coordinated to the palladium center.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L_n Active Catalyst (Pd(0)L_n) Ar-Pd(II)-X(L_n) Oxidative Addition Intermediate Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Transmetalation Intermediate Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L_n) Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)2) + Base Ar'-B(OH)2->Ar-Pd(II)-Ar'(L_n)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

A Comparative Overview of Palladium Catalyst Systems

The choice of palladium catalyst is a critical parameter that dictates the efficiency, scope, and practicality of a biaryl synthesis. Modern catalyst systems can be broadly categorized into two main classes: in-situ generated catalysts from a palladium(II) precursor and a ligand, and well-defined, pre-formed palladium(II) precatalysts.

Traditional In-Situ Systems: Pd(OAc)₂ and Ligands

This classical approach involves combining a simple palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), with a supporting ligand in the reaction mixture. The active Pd(0) species is then generated in situ.

  • Mechanism of Action: The Pd(II) precursor is reduced to Pd(0) under the reaction conditions, often facilitated by a phosphine ligand, solvent, or other reagents.[9] The added ligand then coordinates to the Pd(0) center to form the active catalyst.

  • Common Ligands and Their Roles:

    • Biaryl Phosphines (Buchwald Ligands): This class of ligands, including SPhos, XPhos, and RuPhos, has been transformative in palladium catalysis.[10] Their steric bulk and strong electron-donating properties promote the formation of highly reactive monoligated Pd(0) species.[11] This facilitates the oxidative addition of even challenging substrates like aryl chlorides and allows for reactions under mild conditions.[10][11]

    • N-Heterocyclic Carbenes (NHCs): NHCs, such as IPr and IMes, are another class of highly effective ligands.[12] They are strong sigma-donors, even more so than many phosphines, which helps to accelerate the rate-limiting oxidative addition step.[13] The strong bond they form with palladium also leads to highly stable and active catalysts.[12]

Advanced Precatalysts: Palladacycles and PEPPSI Catalysts

To overcome some of the limitations of in-situ systems, such as variability in catalyst activation and sensitivity to air, several classes of well-defined, air- and moisture-stable Pd(II) precatalysts have been developed. These precatalysts provide a reliable and convenient way to generate the active Pd(0) species.

  • Buchwald Palladacycle Precatalysts (G3 and G4): These are among the most widely used precatalysts for biaryl synthesis.[14][15]

    • Structure and Activation: The third-generation (G3) and fourth-generation (G4) Buchwald precatalysts feature a palladium atom coordinated to a biaryl phosphine ligand and incorporated into a carbazole-based palladacycle.[14][16] They are activated by a base, which promotes a reductive elimination event to generate the active LPd(0) species quickly and quantitatively.[14][16] The G4 precatalysts were developed to circumvent potential inhibition by the carbazole byproduct generated from G3 precatalysts in some reactions.[14][17]

    • Advantages: Buchwald precatalysts are air-, moisture-, and thermally-stable, have good solubility, and allow for precise control over the ligand-to-palladium ratio.[14] Their use often leads to lower catalyst loadings and shorter reaction times.[14]

  • PEPPSI™ Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): The PEPPSI family of precatalysts, particularly PEPPSI-IPr, are highly effective for a range of cross-coupling reactions.[18]

    • Structure and Activation: PEPPSI catalysts feature a Pd(II) center coordinated to an N-heterocyclic carbene (NHC) ligand and a pyridine-based "throw-away" ligand.[19] The pyridine ligand enhances the stability of the complex, making it remarkably stable to air and moisture.[9] Activation to the Pd(0) state occurs under the reaction conditions.[9]

    • Advantages: PEPPSI catalysts are extremely stable, cost-competitive, and show high activity for a broad range of substrates, including electron-rich and electron-poor coupling partners. Many reactions can be performed at room temperature without the need for glove-box handling.

Performance Comparison
Catalyst SystemTypical Loading (mol%)Reaction TemperatureAir/Moisture StabilityKey AdvantagesCommon Applications
Pd(OAc)₂ / SPhos 1 - 2Room Temp. to 100 °CLigand is air-stableCost-effective, highly versatileGeneral purpose Suzuki-Miyaura couplings, including challenging substrates.[10]
Buchwald G3-XPhos 0.5 - 2Room Temp. to 110 °CExcellentHigh reactivity, reliable activation, broad scopeSterically hindered couplings, reactions with aryl chlorides.[14][15]
PEPPSI™-IPr 1 - 3Room Temp. to 80 °CExcellentExceptional stability, ease of handling, wide substrate scopeBroad utility in Suzuki, Negishi, and Buchwald-Hartwig reactions.[19][20]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura reaction using a modern precatalyst system. This example illustrates the practical aspects of setting up a biaryl synthesis in a research laboratory.

Reaction: Coupling of 4-Chlorotoluene with Phenylboronic Acid using BrettPhos Pd G3.

G start Start: Prepare Reaction Vessel reagents Add Solids: - Phenylboronic Acid (1.5 equiv) - K3PO4 (2.0 equiv) - BrettPhos Pd G3 (2 mol%) start->reagents seal Seal Vessel with Septum reagents->seal inert Evacuate and Backfill with Inert Gas (3x) seal->inert liquids Add Liquids via Syringe: - 4-Chlorotoluene (1.0 equiv) - Dioxane (Solvent) inert->liquids heat Heat Reaction Mixture to 100 °C with Stirring liquids->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor quench Cool to Room Temp. and Quench with Water monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Obtain Pure Biaryl Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • BrettPhos Pd G3 precatalyst

  • 1,4-Dioxane, anhydrous

  • Standard glassware, stir plate, heating mantle, and inert gas (Argon or Nitrogen) supply.

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add phenylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and the BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a rubber septum. Evacuate the vial and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Through the septum, add 4-chlorotoluene (1.0 mmol) followed by anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for the required reaction time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl.

Causality in Protocol Choices:

  • Inert Atmosphere: The active Pd(0) species is sensitive to oxygen.[9] Establishing an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

  • Anhydrous Conditions: While Suzuki couplings can be tolerant of water, using anhydrous solvents and reagents is good practice to ensure reproducibility, especially when dealing with sensitive substrates.

  • Base Selection: A strong, non-nucleophilic base like K₃PO₄ is often used to facilitate the transmetalation step without causing unwanted side reactions.[10]

  • Precatalyst Choice: The use of a G3 precatalyst ensures rapid and reliable generation of the active catalyst, which is particularly important for the challenging activation of an aryl chloride.[14]

Catalyst Selection and Troubleshooting

ScenarioRecommended Catalyst SystemRationale
Sterically Hindered Substrates Buchwald G3/G4 with a bulky ligand (e.g., XPhos, tBuXPhos)The steric bulk of the ligand promotes reductive elimination and can accommodate hindered coupling partners.[10][11]
Pilot Scale / Process Chemistry PEPPSI™-IPr or a Buchwald G3/G4 precatalystThese precatalysts are highly stable, easy to handle on a larger scale, and provide reproducible results.[14]
Electron-Deficient Aryl Halide Pd(OAc)₂ with an electron-rich ligand (e.g., SPhos) or PEPPSI-IPrElectron-rich ligands accelerate the oxidative addition of electron-poor aryl halides.[10]
Low Catalyst Loading Required Buchwald G3/G4 with a highly active ligand (e.g., SPhos, RuPhos)These systems are known for their high turnover numbers and stability, allowing for efficient catalysis at low concentrations.[10]

Common Issues and Solutions:

  • Low Conversion:

    • Inactive Catalyst: Ensure a proper inert atmosphere was maintained. Consider using a precatalyst for more reliable activation.

    • Insufficient Temperature/Time: Increase the reaction temperature or extend the reaction time.

    • Poor Ligand Choice: For challenging substrates, screen a panel of ligands with varying steric and electronic properties.

  • Side Product Formation (e.g., Homocoupling, Protodeboronation):

    • Homocoupling: Lower the reaction temperature. Ensure slow addition of the aryl halide if necessary.

    • Protodeboronation: Use a milder base (e.g., K₂CO₃) or a different solvent system. Ensure the reaction is not run for an excessively long time.

Conclusion

The field of palladium catalysis has provided chemists with an exceptionally powerful toolkit for the construction of biaryl compounds. The transition from traditional in-situ generated catalysts to well-defined, highly active precatalysts like the Buchwald palladacycles and PEPPSI systems has significantly expanded the scope and practicality of these transformations. By understanding the fundamental principles of the catalytic cycle and the specific attributes of each catalyst class, researchers can make informed decisions to optimize their synthetic strategies. The continued development of novel ligands and catalyst systems promises to further enhance our ability to synthesize complex molecules with greater efficiency and precision, driving innovation across the chemical sciences.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Research. The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. [Link]

  • Cazin, C. S. J. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(8), 1045–1055. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(27), 4964–4967. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Development of N‐heterocyclic ligands towards cross‐coupling reactions. [Link]

  • MDPI. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. [Link]

  • Universitat de Girona. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reac- tion. The role of the precatalyst activation. [Link]

  • ACS Publications. (2016). Elucidating the Key Role of Phosphine−Sulfonate Ligands in Palladium-Catalyzed Ethylene Polymerization: Effect of Ligand Structure on the Molecular Weight and Linearity of Polyethylene. [Link]

  • Organic Chemistry Research. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Wu, X., Fors, B. P., & Buchwald, S. L. (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Angewandte Chemie International Edition, 51(40), 10175–10178. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(29), 5484–5488. [Link]

  • ResearchGate. (2011). Cross-Coupling Reactions: A Practical Guide. [Link]

  • HKBU Scholars. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. [Link]

  • ACS Publications. (2003). Cross Coupling Reactions: A Practical Guide Edited by N. Miyaura. [Link]

  • ACS Publications. (2003). Cross Coupling Reactions: A Practical Guide Edited by N. Miyaura. [Link]

  • RSC Publishing. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]

  • Rahman, M. M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5833. [Link]

  • NSF PAR. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. [Link]

  • MDPI. (2023). [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly. [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for a Pd(OAc) 2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. [Link]

  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • MIT Open Access Articles. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. [Link]

  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • Fors, B. P., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of chemical research, 52(5), 1404–1415. [Link]

  • Shaughnessy, K. H. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 20(10), 18388–18400. [Link]

  • Viciu, M. S., et al. (2012). [Pd(IPr*)(3-Cl-pyridinyl)Cl2]: A Novel and Efficient PEPPSI Precatalyst. Organometallics, 31(17), 6373–6376. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Furan-Based Kinase Inhibitors

The furan scaffold is a cornerstone in medicinal chemistry, a five-membered aromatic heterocycle that serves as a versatile pharmacophore in modern drug discovery.[1][2] Its utility stems from its unique electronic prope...

Author: BenchChem Technical Support Team. Date: March 2026

The furan scaffold is a cornerstone in medicinal chemistry, a five-membered aromatic heterocycle that serves as a versatile pharmacophore in modern drug discovery.[1][2] Its utility stems from its unique electronic properties and its role as a bioisostere for other aromatic systems like phenyl or thiophene rings, often enhancing metabolic stability, solubility, and receptor interactions.[1][2][3] Furan derivatives have demonstrated a vast spectrum of biological activities, with a particularly significant impact in the development of protein kinase inhibitors.[4][5]

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[4][6] This makes them prime targets for therapeutic intervention. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of furan-based kinase inhibitors, synthesizing data from preclinical studies to explain the causality behind molecular design choices. We will explore how subtle modifications to the furan scaffold influence binding affinity and selectivity, present detailed protocols for inhibitor validation, and visualize the complex relationships that govern their activity.

The Furan Scaffold: A Privileged Structure in Kinase Inhibition

The furan ring's value in kinase inhibitor design is multifaceted. Its ether oxygen can act as a hydrogen bond acceptor, forming crucial interactions within the ATP-binding pocket of kinases.[2] Furthermore, the ring's aromatic nature allows for π-stacking interactions, while its overall electronic character differs from a phenyl ring, which can be leveraged to fine-tune a compound's pharmacokinetic profile.[2][3] The primary mechanism for many furan-containing inhibitors is the competitive blockade of the ATP-binding site, preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways.[4]

The biological activity of furan-based inhibitors is intricately linked to the nature and position of substituents. Modifications at the C2 and C5 positions are particularly critical for modulating potency and selectivity.[1][2]

  • C2 and C5 Positions: These are the most common points for substitution, as they are highly susceptible to electrophilic substitution and provide vectors for connecting to other pharmacophoric elements.[2]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents can profoundly impact the reactivity and binding properties of the furan ring. For example, electron-withdrawing groups like a nitro group can enhance bioactivity in certain contexts.[2]

  • Bioisosteric Replacement: Furan often serves as a bioisostere for a phenyl ring. This swap can lead to improved properties such as reduced lipophilicity, which may mitigate off-target effects like hERG inhibition, and can alter the molecule's metabolic profile.[3]

The following diagram illustrates the logical flow of a typical SAR study for developing novel kinase inhibitors, a process of iterative design, synthesis, and testing.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Validation Lead Lead Compound (e.g., Furan Scaffold) Design Design Analogs (Vary Substituents) Lead->Design Identify Modification Sites Synth Chemical Synthesis Design->Synth Synthesize Library Biochem Biochemical Assay (Kinase Inhibition) Synth->Biochem Test Analogs Cell Cell-Based Assay (Viability, Proliferation) Biochem->Cell Confirm Cellular Activity SAR_Data SAR Data Analysis Biochem->SAR_Data ADME ADME/Tox (In Vitro) Cell->ADME Assess Drug-like Properties Cell->SAR_Data ADME->SAR_Data SAR_Data->Design Iterate Design

Caption: Iterative workflow for a structure-activity relationship (SAR) study.

Comparative Analysis: SAR Across Different Kinase Families

To understand the specific impact of the furan scaffold, we will examine its application in inhibitors targeting distinct kinase families, including Akt, VEGFR, and others.

Case Study 1: Pyrazol-Furan Carboxamides as Akt Inhibitors

The serine/threonine kinase Akt is a central node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer. A series of novel pyrazol-furan carboxamide analogues were developed and evaluated for their Akt1 inhibitory activity.[7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (GSK3β, PRAS40) Akt->Downstream Phosphorylates Inhibitor Furan-Based Inhibitor Inhibitor->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Sources

Validation

A Comparative Analysis of Analytical Techniques for Furan Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Furan and its derivatives are a class of heterocyclic organic compounds that are of significant interest across various scien...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furan and its derivatives are a class of heterocyclic organic compounds that are of significant interest across various scientific disciplines, including food science, environmental analysis, and pharmaceutical development.[1] Their presence can be indicative of thermal processing in foods, where they are formed from the degradation of carbohydrates and other precursors.[2][3] However, some furan derivatives are classified as potentially carcinogenic to humans, necessitating sensitive and accurate analytical methods for their detection and quantification.[1][3][4] This guide provides a comparative analysis of the principal analytical techniques employed for the characterization of furan derivatives, offering insights into the experimental rationale and providing a framework for method selection.

The inherent volatility of many furan derivatives presents a unique analytical challenge.[3][4] This property heavily influences the choice of sample preparation and analytical instrumentation. This guide will delve into the nuances of the most prevalent techniques, providing a comparative analysis to aid researchers in selecting the most appropriate method for their specific application.

Gas Chromatography (GC)-Based Methods

Gas chromatography is the cornerstone of furan analysis, primarily due to the volatile nature of these compounds. When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both separation and identification.

Principle of Operation

In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The choice of the column is critical for resolving isomers, such as 2-methylfuran and 3-methylfuran.[5]

Sample Introduction Techniques

Due to the low concentrations and high volatility of furan derivatives in many matrices, direct injection is often not feasible. Headspace (HS) sampling and Solid-Phase Microextraction (SPME) are the most common and effective sample introduction techniques.[2]

  • Static Headspace (HS): This technique involves heating a sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace) above the sample.[3][4] An aliquot of this headspace is then injected into the GC. HS-GC-MS is particularly useful for samples with high levels of furan derivatives, such as coffee.[2]

  • Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME offers enhanced sensitivity for trace-level analysis.[2] A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. The analytes adsorb onto the fiber, which is then thermally desorbed in the GC inlet. This technique is advantageous for complex matrices and for detecting low concentrations of furans in foods like baby food.[2] Recent advancements, such as the SPME Arrow, offer improved robustness and higher extraction efficiency compared to traditional SPME fibers.[2][5]

Detection

Mass Spectrometry (MS) is the detector of choice for furan analysis due to its high sensitivity and specificity. It can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[2] Tandem mass spectrometry (GC-MS/MS) provides even greater selectivity by monitoring specific fragmentation transitions, which is particularly useful for complex matrices.[5][6]

Causality in Experimental Choices

The selection between HS and HS-SPME is dictated by the expected concentration of the furan derivatives and the complexity of the sample matrix. For instance, the high concentration of furans in coffee makes HS a suitable and robust choice.[2] Conversely, the need to detect trace levels of these compounds in baby food, a complex matrix, necessitates the superior sensitivity of HS-SPME.[2] The choice of incubation temperature during headspace analysis is a critical parameter. Higher temperatures can lead to the artificial formation of furan, thus a lower temperature (e.g., 50-60°C) is often preferred to ensure accurate quantification.[4][7]

High-Performance Liquid Chromatography (HPLC)

While GC is dominant for volatile furan derivatives, HPLC is a valuable technique for the analysis of less volatile or thermally labile furan derivatives, such as 5-hydroxymethyl-2-furaldehyde (5-HMFD) and 2-furoic acid.[8]

Principle of Operation

HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. Reversed-phase chromatography with a C18 column is commonly employed for the separation of furan derivatives.[8]

Sample Preparation

For liquid samples like apple cider and wine, a Solid Phase Extraction (SPE) step is often necessary to remove interfering matrix components and concentrate the analytes prior to HPLC analysis.[8]

Detection

A Diode Array Detector (DAD) is frequently used for the detection of furan derivatives in HPLC.[8] This detector provides spectral information, which aids in peak identification and purity assessment.

Advantages and Limitations

The primary advantage of HPLC is its suitability for non-volatile and thermally sensitive furan derivatives that are not amenable to GC analysis. However, it generally offers lower resolution for volatile compounds compared to GC.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of furan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of furan derivatives. Both ¹H and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule.[9][10][11] The chemical shifts and coupling constants of the protons on the furan ring are characteristic and can be used for structural confirmation.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The furan ring exhibits characteristic C-O-C and C=C stretching vibrations.[13][14] FTIR can be used for both qualitative identification and quantitative analysis of furan derivatives in various matrices, including pharmaceutical dosage forms.[15]

Comparative Summary of Analytical Techniques

TechniquePrincipleAnalytesSample PreparationSensitivityThroughput
GC-MS Separation based on volatility and polarityVolatile furan derivativesHeadspace (HS), Solid-Phase Microextraction (SPME)High (ppb to ppt)Moderate
HPLC-DAD Separation based on polarityNon-volatile, thermally labile furan derivativesSolid Phase Extraction (SPE)Moderate (ppm to ppb)Moderate
NMR Nuclear spin transitions in a magnetic fieldAll furan derivatives (for structural elucidation)Dissolution in a deuterated solventLowLow
FTIR Vibrational transitions of functional groupsAll furan derivatives (for functional group identification)Minimal (KBr pellet, solution)ModerateHigh

Experimental Protocols

Protocol 1: Determination of Furan in Food by HS-GC-MS

This protocol is adapted from the US FDA method.[7]

  • Sample Preparation:

    • For liquid samples, weigh 10 g directly into a headspace vial.

    • For semi-solid and solid foods, weigh 5 g into a headspace vial and add 5 mL of saturated NaCl solution.

    • Add an internal standard (e.g., d4-furan) to each vial.

    • Seal the vials immediately.

  • Headspace Sampling:

    • Equilibrate the vials in the headspace autosampler oven at 60°C for a specified time (e.g., 30 minutes).[7]

    • Inject a specific volume of the headspace into the GC.

  • GC-MS Analysis:

    • GC Column: Use a column suitable for volatile compounds, such as a DB-624 or equivalent.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 225°C).[7]

    • MS Detection: Operate in SIM mode, monitoring characteristic ions for furan (e.g., m/z 68) and the internal standard.

Protocol 2: Analysis of Furan Derivatives by HPLC-DAD

This protocol is based on the analysis of furan derivatives in beverages.[8]

  • Sample Preparation (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol and then water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the furan derivatives with a suitable organic solvent (e.g., methanol).

    • Evaporate the eluent and reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1 mL/min.

    • Detection: DAD detection at the maximum absorption wavelength of the target analytes.

Visualizations

Analytical_Workflow_for_Furan_Derivatives cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_output Output Food_Matrix Food/Beverage HS_SPME HS / HS-SPME Food_Matrix->HS_SPME Volatiles SPE Solid Phase Extraction (SPE) Food_Matrix->SPE Non-Volatiles Pharma_Matrix Pharmaceutical Dissolution Dissolution Pharma_Matrix->Dissolution GC_MS GC-MS / GC-MS/MS HS_SPME->GC_MS HPLC_DAD HPLC-DAD SPE->HPLC_DAD NMR NMR Dissolution->NMR FTIR FTIR Dissolution->FTIR Quantification Quantification GC_MS->Quantification HPLC_DAD->Quantification Structure_ID Structural Identification NMR->Structure_ID Functional_Groups Functional Group Analysis FTIR->Functional_Groups

Caption: Workflow for the analysis of furan derivatives.

Technique_Comparison cluster_volatility Based on Volatility cluster_technique Analytical Technique cluster_structural Structural Analysis Furan_Derivatives Furan Derivatives Volatile Volatile Furan_Derivatives->Volatile Non_Volatile Non-Volatile Furan_Derivatives->Non_Volatile NMR NMR Furan_Derivatives->NMR Structural Elucidation FTIR FTIR Furan_Derivatives->FTIR Functional Group ID GC_MS GC-MS Volatile->GC_MS Primary Technique HPLC HPLC Non_Volatile->HPLC Primary Technique

Caption: Selection of analytical techniques for furan derivatives.

Conclusion

The selection of an appropriate analytical technique for furan derivatives is a critical decision that depends on the specific analyte, the sample matrix, and the analytical objective. For volatile furan derivatives, HS-GC-MS and HS-SPME-GC-MS are the methods of choice, offering excellent sensitivity and selectivity. For less volatile or thermally labile derivatives, HPLC with DAD detection is a robust alternative. Spectroscopic techniques like NMR and FTIR are indispensable for unequivocal structural identification and characterization. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to develop and validate reliable methods for the analysis of furan derivatives in a variety of applications.

References

  • Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek. [Link]

  • Methods for the determination of furan in food. JRC Publications Repository. [Link]

  • Tsao, W.-X., Chen, B.-H., Lin, P., You, S.-H., & Kao, T.-H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1584. [Link]

  • Determination of Furan in Foods. U.S. Food and Drug Administration. [Link]

  • Sangle, S. L., et al. (2021). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]

  • Goen, T., et al. (2024). Determination of furan in exhaled air by GC-MS/MS. The MAK-Collection for Occupational Health and Safety. [Link]

  • Tsao, W.-X., Chen, B.-H., Lin, P., You, S.-H., & Kao, T.-H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1584. [Link]

  • Huang, Y.-F., Kao, T.-H., Inbaraj, B. S., & Chen, B.-H. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7794–7805. [Link]

  • FTIR spectra of furan-based copolyesters. ResearchGate. [Link]

  • Li, Y., et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Journal of Chromatography A, 1284, 100–106. [Link]

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. ResearchGate. [Link]

  • Plagens, F., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. [Link]

  • Conformational and NMR study of some furan derivatives by DFT methods. ResearchGate. [Link]

  • Tondi, G., et al. (2021). Study of the Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D FTIR Micro-Computed Tomography. Polymers, 13(23), 4165. [Link]

  • HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase. ResearchGate. [Link]

  • Method Validation Of A GC–FID Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related. RJPN. [Link]

  • FTIR spectra of particles collected from furan-NOx-NaCl photooxidation... ResearchGate. [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • D'Amico, F., et al. (2021). Chemical constitution of polyfurfuryl alcohol investigated by FTIR and Resonant Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 262, 120090. [Link]

  • Alsafra, Z. (2023). Development of analytical methods to quantify furan and alkyl furans in Belgian foodstuffs: from contamination levels, formation processes to preliminary risk assessment of the Belgian population. ORBi. [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. [Link]

  • Balakshin, M., et al. (2022). Structural Analysis of Lignin-Based Furan Resin. Polymers, 14(1), 184. [Link]

  • De La Cruz, R. M., et al. (2014). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. Journal of the Chilean Chemical Society, 59(3), 2568–2573. [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to 2D NMR Techniques for the Structural Confirmation of Methyl 5-amino-2-(furan-2-yl)benzoate

Introduction In the landscape of drug discovery and synthetic chemistry, unambiguous structural confirmation of novel chemical entities is paramount. While 1D NMR (¹H and ¹³C) provides a foundational overview of a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, unambiguous structural confirmation of novel chemical entities is paramount. While 1D NMR (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, complex aromatic and heterocyclic systems often present overlapping signals and ambiguous connectivity that demand more powerful analytical tools. This guide provides an in-depth, practical comparison of 2D NMR techniques for the definitive structural elucidation of Methyl 5-amino-2-(furan-2-yl)benzoate, a compound featuring two distinct aromatic ring systems and multiple substituents.

We will demonstrate how a logical, sequential application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a self-validating workflow. This approach moves beyond simple data reporting to explain the causality behind the experimental strategy, empowering researchers to solve complex structural puzzles with confidence.

The Analytical Challenge: Defining Connectivity

The synthesized molecule, Methyl 5-amino-2-(furan-2-yl)benzoate, presents a specific structural challenge. While mass spectrometry can confirm the molecular formula, it cannot define the substitution pattern. The key questions to be answered by NMR are:

  • What are the precise proton-proton coupling networks within the benzoate and furan rings?

  • Which protons are directly bonded to which carbon atoms?

  • Crucially, what is the exact point of attachment between the furan and benzoate rings, and what are the relative positions of the amino and methyl ester groups?

Answering these questions requires mapping correlations not only within isolated spin systems but also between them, a task for which 2D NMR is perfectly suited.

The Strategy: A Multi-Technique 2D NMR Workflow

Our approach is not to simply run a battery of tests, but to follow a logical progression where each experiment builds upon the insights of the last. This creates a robust, cross-validated dataset for unambiguous structure assignment.

G cluster_prep Phase 1: Foundation cluster_elucidation Phase 2: Elucidation cluster_confirmation Phase 3: Confirmation Sample_Prep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Initial Hypothesis Sample_Prep->OneD_NMR Acquire Data COSY ¹H-¹H COSY Identify Spin Systems (H-H Connectivity) OneD_NMR->COSY Define ¹H-¹H Couplings HSQC ¹H-¹³C HSQC Direct C-H Bonds (1-Bond Correlation) COSY->HSQC Assign Protons to Carbons HMBC ¹H-¹³C HMBC Connect Fragments (2- & 3-Bond Correlation) HSQC->HMBC Identify Quaternary Carbons & Connect Fragments Confirmation Final Structure Confirmation HMBC->Confirmation Assemble the Puzzle

Caption: Logical workflow for 2D NMR-based structure elucidation.

  • ¹H-¹H COSY: This is the starting point for mapping the proton framework. COSY reveals which protons are scalar (J-coupled) to each other, typically through two or three bonds.[1][2][3] This allows us to identify distinct "spin systems"—groups of connected protons, such as those on the benzoate ring and those on the furan ring.

  • ¹H-¹³C HSQC: Once proton spin systems are identified, HSQC links each proton directly to the carbon it is attached to.[1][4][5] This is a highly sensitive experiment that provides unambiguous one-bond C-H correlations, effectively "coloring in" the carbon skeleton where protons are present.[6]

  • ¹H-¹³C HMBC: This is arguably the most powerful experiment for piecing the entire molecular puzzle together. HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[6][7][8] This is essential for identifying the positions of quaternary (non-protonated) carbons and, most importantly, for establishing connectivity between the isolated spin systems identified by COSY.

Experimental Protocols

Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation. A homogeneous solution free of particulate matter is essential for achieving high resolution and minimizing artifacts.[9][10]

Methodology:

  • Massing: Accurately weigh 15-20 mg of Methyl 5-amino-2-(furan-2-yl)benzoate for optimal signal-to-noise in heteronuclear experiments. While ¹H experiments can be run with less material (5-10 mg), higher concentrations are preferable for ¹³C-based experiments like HSQC and HMBC.[11][12]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. For this guide, we will assume CDCl₃.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial first.[9][11] This ensures complete dissolution before transfer.

  • Filtration and Transfer: To remove any suspended impurities that can degrade spectral quality, draw the solution into a clean glass Pasteur pipette with a small cotton or glass wool plug at the neck.[10] Carefully transfer the filtered solution into a high-quality 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.[11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion.

a) ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons coupled to each other.

  • Protocol:

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Load a standard COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (e.g., 2-4) and the number of increments in the indirect dimension (t₁), typically 256 or 512.

    • Acquire the data. The experiment consists of a series of 1D experiments with an incremented evolution time (t₁).[2][13]

    • Process the data using a sine-squared window function in both dimensions followed by a two-dimensional Fourier transform.

b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify all direct (one-bond) C-H correlations.

  • Protocol:

    • Tune and match the probe for both ¹H and ¹³C.

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine spectral widths.

    • Load a standard phase-sensitive HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3). This "edited" HSQC can distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), providing similar information to a DEPT-135 experiment but with much higher sensitivity.[6][14]

    • Set the F2 (¹H) and F1 (¹³C) spectral widths based on the 1D spectra.

    • The pulse sequence uses a delay optimized for a one-bond coupling constant (¹J_CH) of ~145 Hz, which is standard for most organic molecules.

    • Set the number of scans (e.g., 2-8) and t₁ increments (typically 256).

    • Acquire and process the data.

c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-4 bond) C-H correlations.

  • Protocol:

    • Use the same tuning and spectral widths as the HSQC experiment.

    • Load a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

    • This experiment is critically dependent on the long-range coupling delay. It is optimized for a long-range coupling constant (ⁿJ_CH) of 8-10 Hz. This value is a good compromise for detecting typical 2-bond and 3-bond correlations while suppressing the much larger 1-bond correlations.[7]

    • Set the number of scans (e.g., 8-16, as correlations are weaker) and t₁ increments (typically 256-512).

    • Acquire and process the data.

Data Analysis and Interpretation

For the purpose of this guide, we will use realistic, predicted chemical shifts and correlations for Methyl 5-amino-2-(furan-2-yl)benzoate.

Predicted 1D NMR Data
Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm) Carbon Type (DEPT)
OCH₃~3.90s~52.0CH₃
NH₂~4.00br s--
H3'~6.45dd~110.0CH
H4'~6.60dd~112.0CH
H4~6.80dd~115.0CH
H6~7.25d~118.0CH
H3~7.40d~120.0CH
H5'~7.50dd~144.0CH
C1--~125.0C
C5--~145.0C
C2'--~148.0C
C2--~150.0C
C=O--~167.0C
Step 1: COSY Analysis - Identifying Spin Systems

The COSY spectrum reveals correlations between coupled protons. We expect to see two independent groups of correlations (spin systems), with no cross-peaks connecting them.

  • Spin System 1 (Benzoate Ring): Protons H3, H4, and H6 are all on the same ring and will show correlations. A cross-peak between H3 and H4 (ortho coupling, ³J ≈ 8 Hz) and between H4 and H6 (meta coupling, ⁴J ≈ 2 Hz) would be expected.

  • Spin System 2 (Furan Ring): Protons H3', H4', and H5' will be coupled. We expect to see cross-peaks between H3' and H4' (³J ≈ 3.5 Hz) and between H4' and H5' (³J ≈ 1.8 Hz).

The absence of any correlation between {H3, H4, H6} and {H3', H4', H5'} confirms they are part of separate, non-adjacent fragments. The methyl (OCH₃) and amine (NH₂) protons will appear as singlets on the diagonal with no cross-peaks, as they have no adjacent proton neighbors to couple with.

Table of Expected COSY Correlations:

Correlating Protons Type of Coupling
H3 ↔ H4 Ortho (³J)
H4 ↔ H6 Meta (⁴J)
H3' ↔ H4' ³J

| H4' ↔ H5' | ³J |

Step 2: HSQC Analysis - Assigning Protons to Carbons

The HSQC spectrum provides a direct link between the proton and carbon chemical shifts for all protonated carbons. Each CH, CH₂, and CH₃ group will produce one cross-peak.

Table of Expected HSQC Correlations (¹J_CH):

Proton (¹H ppm) Correlated Carbon (¹³C ppm) Assignment
~3.90 ~52.0 OCH₃
~6.45 ~110.0 C3'-H3'
~6.60 ~112.0 C4'-H4'
~6.80 ~115.0 C4-H4
~7.25 ~118.0 C6-H6
~7.40 ~120.0 C3-H3

| ~7.50 | ~144.0 | C5'-H5' |

By combining the COSY and HSQC data, we have now fully assigned all protonated carbons and grouped them into their respective ring systems. The remaining unassigned carbon signals in the 1D ¹³C spectrum (~125.0, ~145.0, ~148.0, ~150.0, ~167.0 ppm) must therefore belong to the five quaternary carbons: C1, C2, C5, C2', and the ester carbonyl (C=O).

Step 3: HMBC Analysis - Connecting the Fragments

The HMBC experiment is the final and most critical step. It reveals the correlations from protons to carbons that are 2 or 3 bonds away, allowing us to connect the spin systems and place the quaternary carbons.

Caption: Key HMBC correlations confirming the molecular backbone.

Key Diagnostic Correlations:

  • Methyl Ester Placement: The singlet at ~3.90 ppm (OCH₃ protons) will show a strong correlation to the carbonyl carbon at ~167.0 ppm (a two-bond correlation, ²J_CH) and a weaker correlation to the aromatic carbon C1 at ~125.0 ppm (a three-bond correlation, ³J_CH). This confirms the methyl ester group (-COOCH₃) and its attachment to the benzoate ring at C1.

  • Furan-Benzoate Linkage: This is the most crucial connection. The furan proton H3' (~6.45 ppm) will show a correlation to the benzoate carbon C2 (~150.0 ppm). This is a three-bond correlation that unambiguously proves the furan ring is attached to the C2 position of the benzoate ring.

  • Amino Group Placement: The benzoate proton H4 (~6.80 ppm) will show correlations to C2 and C6. More importantly, proton H6 (~7.25 ppm) will show a strong correlation to the quaternary carbon C5 (~145.0 ppm). This C5 carbon is significantly downfield, consistent with being attached to an electron-donating nitrogen atom. This places the amino group at C5, ortho to H6 and meta to H4.

Table of Expected Key HMBC Correlations (ⁿJ_CH):

Proton (¹H ppm) Correlated Carbon (¹³C ppm) Bonds Structural Information Confirmed
OCH₃ (~3.90) C=O (~167.0) 2 Confirms methyl ester
OCH₃ (~3.90) C1 (~125.0) 3 Attaches ester group to C1
H3' (~6.45) C2 (~150.0) 3 Connects furan to benzoate at C2
H3' (~6.45) C5' (~144.0) 2 Confirms furan ring structure
H6 (~7.25) C5 (~145.0) 2 Helps place amino group at C5
H4 (~6.80) C2 (~150.0) 2 Confirms benzoate substitution

| H4 (~6.80) | C5 (~145.0) | 2 | Confirms benzoate substitution |

Conclusion

By systematically applying a suite of 2D NMR experiments, we have moved from an unconfirmed molecular formula to a fully validated structure for Methyl 5-amino-2-(furan-2-yl)benzoate. The COSY experiment efficiently identified the isolated proton spin systems of the two rings. The HSQC experiment then flawlessly mapped these protons to their directly attached carbons. Finally, the crucial long-range correlations observed in the HMBC spectrum served as the definitive evidence to connect the furan ring, benzoate ring, and methyl ester group, and to place the amino substituent. This comparative, step-by-step approach not only provides an unambiguous answer but also constitutes a robust and universally applicable strategy for researchers facing similar challenges in molecular structure elucidation.

References

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Available at: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • Chemistry Stack Exchange. (2017, September 15). Qualitative explanation of how COSY works. Available at: [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available at: [Link]

  • University of Wisconsin-Madison. Sample Preparation. Available at: [Link]

  • University of Alberta. NMR Sample Preparation 1. Available at: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]

  • Columbia University NMR Core Facility. COSY. Available at: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC. Available at: [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Available at: [Link]

Sources

Comparative

Introduction: The Critical Need for Methodological Congruence in Aromatic Amine Analysis

An In-Depth Guide to Cross-Validation of Analytical Methods for Aromatic Amine Quantification Aromatic amines are a class of compounds with significant industrial relevance, but also with considerable toxicological and r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Cross-Validation of Analytical Methods for Aromatic Amine Quantification

Aromatic amines are a class of compounds with significant industrial relevance, but also with considerable toxicological and regulatory scrutiny due to the potential carcinogenicity of some species. Their accurate quantification in diverse matrices, from pharmaceutical products and environmental samples to consumer goods, is paramount. The choice of analytical methodology can profoundly impact the reliability of these measurements. This guide provides a comparative framework for the cross-validation of common analytical techniques used for aromatic amine quantification, offering a robust protocol for ensuring data integrity and inter-methodological consistency. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale that underpins them, enabling researchers to make informed decisions.

Comparative Overview of Key Analytical Techniques

The selection of an analytical technique for aromatic amine quantification is often a balance between sensitivity, selectivity, matrix complexity, and available instrumentation. The three most prevalent methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is often the initial workhorse for aromatic amine analysis due to its accessibility and robustness. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase, with detection relying on the inherent UV absorbance of the aromatic rings. While cost-effective, its primary limitation is potential interference from co-eluting, UV-absorbing matrix components, which can compromise selectivity and accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable aromatic amines, GC-MS offers excellent separation efficiency and specificity. The mass spectrometer provides mass-to-charge ratio information, which is highly selective and can be used for definitive identification. Derivatization is often necessary to improve the volatility and chromatographic behavior of the amines. The primary drawback is the potential for thermal degradation of labile analytes.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique represents the current gold standard for the trace-level quantification of aromatic amines in complex matrices. The selectivity of tandem mass spectrometry, which involves the fragmentation of a precursor ion into product ions, provides an exceptional degree of confidence in analyte identification and quantification, even in the presence of significant matrix interference. The high sensitivity of modern LC-MS/MS systems allows for the detection of aromatic amines at levels relevant to regulatory limits.

The Imperative of Cross-Validation

Cross-validation is the process of formally demonstrating that a new or alternative analytical method provides results that are equivalent to a well-established reference method. This is a critical exercise in method development, lifecycle management, and in situations where results from different laboratories or techniques need to be compared. A robust cross-validation study provides documented evidence that the methods are "fit for purpose" and interchangeable within defined parameters.

Experimental Design for a Comprehensive Cross-Validation Study

The following protocol outlines a systematic approach to the cross-validation of two or more analytical methods for aromatic amine quantification.

Step 1: Definition of Acceptance Criteria

Before initiating any experimental work, it is crucial to pre-define the acceptance criteria for the cross-validation. These criteria should be based on the intended application of the method and may be informed by regulatory guidelines. Key parameters to consider include:

  • Correlation Coefficient (r): Typically, an r-value of >0.99 between the methods is desired.

  • Slope and Intercept of the Regression Line: The slope should be close to 1 and the intercept close to 0.

  • Percent Difference: The difference in results between the methods for a given sample should be within a pre-defined range (e.g., ±15%).

Step 2: Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of each aromatic amine analyte in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range in the samples.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These should be prepared from a separate stock solution to ensure independence.

Step 3: Sample Set Selection and Preparation
  • Sample Selection: Select a minimum of 20 representative samples spanning the range of expected concentrations. Include blank matrix samples to assess specificity.

  • Sample Preparation: Process all samples according to the established sample preparation protocol (e.g., extraction, cleanup). After the initial preparation, split the final extract into aliquots for analysis by each of the methods being compared. This approach minimizes variability from the sample preparation step.

Step 4: Analytical Runs

For each analytical method, perform the following sequence:

  • System Suitability: Inject a standard solution to ensure the analytical system is performing optimally (e.g., resolution, peak shape, signal-to-noise).

  • Calibration Curve: Analyze the calibration standards to generate a calibration curve.

  • Sample Analysis: Analyze the prepared sample aliquots and QC samples.

The workflow for the cross-validation process can be visualized as follows:

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_eval Phase 3: Evaluation A Define Acceptance Criteria B Prepare Standards & QCs A->B C Select & Prepare Samples B->C D Split Sample Extracts C->D E Method A Analysis (e.g., HPLC-UV) D->E F Method B Analysis (e.g., LC-MS/MS) D->F G Data Compilation E->G F->G H Statistical Analysis (Regression, % Difference) G->H I Compare to Acceptance Criteria H->I J Conclusion: Methods are Equivalent? I->J DecisionTree cluster_criteria Acceptance Criteria Checks cluster_outcomes Outcomes start Begin Data Evaluation corr_check Correlation (r) > 0.99? start->corr_check slope_check Slope ≈ 1? corr_check->slope_check Yes fail Methods are NOT Equivalent Investigate Discrepancies corr_check->fail No intercept_check Intercept ≈ 0? slope_check->intercept_check Yes slope_check->fail No diff_check % Difference within limits? intercept_check->diff_check Yes intercept_check->fail No pass Methods are Equivalent diff_check->pass Yes diff_check->fail No

Caption: Decision tree for assessing method equivalence.

Conclusion and Recommendations

A successful cross-validation provides a high degree of confidence in the chosen analytical method and ensures the long-term consistency of data. When cross-validating methods for aromatic amine quantification, it is essential to have a well-defined protocol, pre-established acceptance criteria, and a thorough statistical evaluation of the results. While LC-MS/MS often provides the highest level of sensitivity and selectivity, a properly validated HPLC-UV or GC-MS method can be perfectly suitable depending on the specific application and regulatory requirements. The principles and protocols outlined in this guide provide a framework for conducting a scientifically sound cross-validation study, ultimately leading to more reliable and defensible analytical results.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[Link]

  • AOAC International. Guidelines for Standard Method Performance Requirements.[Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[Link]

Validation

comparing the efficacy of different synthetic routes to aminobenzoates

Introduction Aminobenzoates are a critical class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their bifunctional nature, possessing both an amino group and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminobenzoates are a critical class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their bifunctional nature, possessing both an amino group and a carboxylate ester, makes them versatile building blocks in organic synthesis.[1][2] Perhaps the most well-known application is in the field of local anesthetics, where compounds like benzocaine (ethyl 4-aminobenzoate) are widely used.[3][4][5] The efficient and scalable synthesis of these molecules is therefore a subject of considerable importance for researchers, scientists, and professionals in drug development.

This guide provides an in-depth comparison of the most prevalent synthetic routes to aminobenzoates. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for experimental choices, and the practical advantages and limitations of each method. By presenting objective comparisons and supporting experimental data, this document aims to empower scientists to make informed strategic decisions for their specific synthetic challenges.

Core Synthetic Strategies: A Comparative Overview

The synthesis of aminobenzoates can be broadly approached from three primary strategic directions, each with distinct starting materials and reaction classes. The choice of route is often dictated by factors such as the availability and cost of precursors, desired substitution patterns, scalability, and tolerance to other functional groups.

cluster_0 cluster_1 cluster_2 start1 Aminobenzoic Acids route1 Route 1: Fischer Esterification start1->route1 start2 Nitrobenzoates route2 Route 2: Nitro Group Reduction start2->route2 start3 Halobenzoates / Haloarenes route3 Route 3: C-N Cross-Coupling start3->route3 product Aminobenzoate Ester route1->product route2->product route3->product paba p-Aminobenzoic Acid (PABA) protonated_paba Protonated PABA paba->protonated_paba Protonation h2so4 H₂SO₄ (catalyst) etoh Ethanol (Excess) tetrahedral_intermediate Tetrahedral Intermediate protonated_paba->tetrahedral_intermediate Nucleophilic Attack by Ethanol water_loss Loss of H₂O tetrahedral_intermediate->water_loss Proton Transfer benzocaine Benzocaine (Ester) water_loss->benzocaine Deprotonation

Caption: Simplified workflow for the Fischer esterification of p-aminobenzoic acid to benzocaine.

Experimental Protocol: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)

This protocol is adapted from established laboratory procedures. [3][6][7]

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves. [6]2. Acidification: Cool the flask in an ice bath. Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise. A precipitate of the aminobenzoic acid sulfate salt is expected to form. [5][6]3. Reflux: Attach a reflux condenser and heat the mixture in a sand bath or heating mantle to a gentle reflux for 60-75 minutes. [5][6]The solid should dissolve as the reaction proceeds.

  • Neutralization: After cooling the reaction mixture to room temperature, pour it into a beaker containing approximately 30 mL of ice water. Slowly add a 10% aqueous sodium carbonate solution dropwise while stirring until the effervescence ceases and the pH of the solution is greater than 8. [6]This deprotonates the ammonium salt and neutralizes excess sulfuric acid, causing the water-insoluble benzocaine to precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid product with three 10 mL portions of cold water to remove any residual salts.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure ethyl 4-aminobenzoate. The yield is typically in the range of 50-86%. [4][7]

Route 2: Reduction of Nitrobenzoates

This synthetic route is highly effective, particularly when the corresponding nitroaromatic precursors are commercially available or easily synthesized via nitration of an aromatic ring. [8]The core of this strategy is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved either before or after the esterification of the carboxylic acid. However, it is often synthetically advantageous to reduce the nitro group on the esterified compound to avoid potential complications and simplify purification. [9]

Causality of Reagent Selection

A variety of reducing systems can be employed, each with specific merits:

  • Catalytic Hydrogenation: This is one of the cleanest and most efficient methods. The reaction involves hydrogen gas (H₂) and a metal catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C). [10][11]This method is highly effective, often providing near-quantitative yields with the only by-product being water. [10]The primary considerations are the need for specialized hydrogenation equipment and the handling of flammable hydrogen gas.

  • Metal-Acid Reductions (Béchamp Reduction): Historically significant and still widely used, this method employs a metal such as iron, tin, or zinc in the presence of an acid like HCl or acetic acid. [9][12]Iron with a small amount of acid is a common choice for industrial applications due to its low cost. [10]These reactions are robust but can require harsh workup conditions to remove metal salts.

  • Alternative Metal-Mediated Reductions: To overcome the environmental concerns of heavy metals, greener alternatives have been developed. For instance, indium metal in the presence of ammonium chloride in aqueous ethanol provides a high-yielding and more ecologically friendly reduction of aromatic nitro compounds. [13]

start Ethyl p-nitrobenzoate reaction Reduction of Nitro Group start->reaction reagents Reducing Agent (e.g., H₂/Pd-C, Fe/HCl, In/NH₄Cl) reagents->reaction workup Workup (Filtration, Extraction) reaction->workup product Ethyl p-aminobenzoate workup->product

Caption: General workflow for the synthesis of aminobenzoates via nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation of Ethyl p-Nitrobenzoate

This protocol is based on the highly efficient procedure described in Organic Syntheses. [10]

  • Setup: To a reaction vessel suitable for catalytic hydrogenation, add a solution of 19.5 g (0.1 mole) of purified ethyl p-nitrobenzoate in 150 mL of 95% ethanol.

  • Catalyst Addition: Add 0.2 g of platinum oxide (Adams' catalyst) to the solution. [10]3. Hydrogenation: Secure the vessel in a catalytic reduction apparatus and shake under a hydrogen atmosphere until three molecular equivalents of hydrogen have been absorbed. This process is typically rapid, often completing in under 10 minutes. [10]4. Isolation: Once the reaction is complete, carefully vent the hydrogen and filter the mixture to remove the platinum catalyst.

  • Purification: Remove the ethanol from the filtrate by distillation under reduced pressure. The resulting solid is ethyl p-aminobenzoate, which can be further purified by recrystallization from ether. The yield is typically 91-100%. [10]

Route 3: C-N Cross-Coupling Reactions

Modern organometallic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, providing alternative routes to aminobenzoates that are especially valuable for constructing complex or highly substituted analogues. These methods typically involve the coupling of an aryl halide or triflate with an amine or an ammonia equivalent, catalyzed by a transition metal, most commonly palladium or copper. [14]

Key Methodologies and Mechanistic Principles
  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. [14][15]The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. [14][16]The choice of phosphine ligand is critical to the success of the reaction, with sterically hindered, electron-rich ligands often providing the best results. [14]* Ullmann Condensation: A much older method, the Ullmann reaction is a copper-catalyzed C-N bond formation. [17]Traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and polar aprotic solvents. [17]However, modern advancements using specialized ligands and soluble copper sources have enabled these reactions to proceed under milder conditions, though they are often considered less general than the Buchwald-Hartwig amination. [17][18][19] These methods are particularly advantageous when the corresponding aminobenzoic acid or nitrobenzoate is not readily available, but a halobenzoate is. They allow for the direct coupling of an esterified halo-aromatic with an amine source.

Conceptual Protocol: Buchwald-Hartwig Amination

A generalized procedure for a Buchwald-Hartwig amination to form an aminobenzoate ester would involve the following key steps:

  • Reaction Setup: In an inert atmosphere (e.g., a glovebox or using a Schlenk line), a reaction vessel is charged with the aryl halide (e.g., methyl 4-bromobenzoate), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS). [15]2. Reagent Addition: An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added, followed by the amine coupling partner.

  • Reaction: The mixture is heated (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: The reaction is cooled, quenched, and extracted. The final product is then purified using column chromatography.

Efficacy Comparison Summary

FeatureRoute 1: Fischer EsterificationRoute 2: Nitro ReductionRoute 3: C-N Cross-Coupling
Starting Materials Aminobenzoic Acid, AlcoholNitrobenzoate Ester or AcidHalobenzoate Ester, Amine
Typical Yield Moderate to High (50-86%) [4][7]Very High (90-100%) [10][13]Good to Excellent (Varies widely)
Conditions Acid catalyst, RefluxH₂/Catalyst or Metal/AcidPd or Cu Catalyst, Base, Inert atm.
Scalability ExcellentExcellentGood, but catalyst cost can be a factor
Key Advantage Direct, simple, low-cost reagentsHigh yield, clean conversionBroad substrate scope, good for complex molecules
Key Disadvantage Equilibrium-limitedRequires nitro-precursor, potential hazards (H₂)Expensive catalysts/ligands, requires inert atm.

Conclusion

The synthesis of aminobenzoates can be accomplished through several robust and effective routes.

  • Fischer Esterification remains the most direct and cost-effective method when the corresponding aminobenzoic acid is readily available. Its simplicity and scalability make it a first-choice consideration for simple, unsubstituted aminobenzoates like benzocaine.

  • The Reduction of Nitrobenzoates , particularly via catalytic hydrogenation, offers the highest yields and is an exceptionally clean and efficient transformation. [10]Its primary limitation is the availability of the nitro-precursor.

  • C-N Cross-Coupling reactions like the Buchwald-Hartwig amination represent the state-of-the-art for constructing complex aminobenzoates. While more costly and technically demanding, their unparalleled substrate scope and functional group tolerance make them indispensable for modern drug discovery and development where structural diversity is paramount. [14] The optimal synthetic strategy is ultimately a function of the specific target molecule, precursor availability, project budget, and required scale. By understanding the mechanistic underpinnings and practical trade-offs of each route, researchers can design and execute their synthetic plans with greater efficiency and success.

References
  • Benzocaine Synthesis: Fischer Esterification Lab Report. Studylib. [Link]

  • Benzocaine Synthesis | DOCX. Slideshare. [Link]

  • Synthesize Benzocaine via Fischer Esterification | PDF | Acid. Scribd. [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]

  • Synthesis of Benzocaine - Powered by XMB 1.9.11. Sciencemadness Discussion Board. [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. RSC. [Link]

  • Ethyl 4-aminobenzoate. SpectraBase. [Link]

  • ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. [Link]

  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. PubMed. [Link]

  • Supporting Information. Rsc.org. [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11. Sciencemadness.org. [Link]

  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF. ResearchGate. [Link]

  • US7547798B2 - Process for preparing aminobenzoate esters.
  • ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]

  • Experiment 3. Ester Formation: Preparation of Benzocaine. II. The Mechanism for the Acid-catalyzed Esterification. UCLA Chemistry and Biochemistry. [Link]

  • In focus: 4-Aminobenzoic Acid (PABA). ExSyn. [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Publications. [Link]

  • Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... ResearchGate. [Link]

  • Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. [Link]

  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]

  • Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11. Sciencemadness. [Link]

  • Alkaline-Metal-Catalyzed One-Pot Aminobenzylation of Aldehydes with Toluenes. Organic Chemistry Portal. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Studies on the rearrangement of ortho-nitro- benzylidenemalonates and their analogues to 2-aminobenzoate derivatives. FIUnix Faculty Sites. [Link]

  • One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. MDPI. [Link]

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. [Link]

  • One-Pot Green Catalytic Preparation of 3- Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Sciforum. [Link]

  • Synthetic routes of p-aminobenzoic acid derivatives having anticancer... ResearchGate. [Link]

  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. [Link]

  • CN101353311B - Process for preparing aminobenzoate esters.
  • CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PMC. [Link]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. [Link]

  • (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. [Link]

  • Full article: Production of p-Aminobenzoic acid by metabolically engineered Escherichia coli. Taylor & Francis Online. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. ResearchGate. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Examples of Synthetic Routes (A2 Only). Chemistry: AQA A Level - Seneca Learning. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.